Kras G12D-IN-29
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C31H33F6N7O2 |
|---|---|
分子量 |
649.6 g/mol |
IUPAC 名称 |
2-fluoro-5-[(4R,7S,8S,9S)-14-fluoro-17-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-9-methyl-10-oxa-2,12,16,18,20-pentazapentacyclo[9.7.1.14,7.02,8.015,19]icosa-1(18),11,13,15(19),16-pentaen-13-yl]-3-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C31H33F6N7O2/c1-13-21(31(35,36)37)17(8-18(38)22(13)33)24-23(34)25-20-27(42-29(41-25)45-12-30-6-3-7-43(30)10-15(32)9-30)44-11-16-4-5-19(39-16)26(44)14(2)46-28(20)40-24/h8,14-16,19,26,39H,3-7,9-12,38H2,1-2H3/t14-,15+,16+,19-,26+,30-/m0/s1 |
InChI 键 |
HLUXAQFQTFKPSI-WMHAXWKYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Kras G12D-IN-29." Therefore, this technical guide will focus on the well-characterized mechanisms of action of other potent and selective non-covalent KRAS G12D inhibitors, which are considered representative of the current therapeutic strategies targeting this oncogene.
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding in its active state. However, recent breakthroughs have led to the development of selective inhibitors targeting KRAS G12D. These inhibitors are non-covalent and bind to a "switch-II" pocket, a transiently accessible pocket in both the GDP-bound (inactive) and GTP-bound (active) states of the KRAS G12D protein. By occupying this pocket, these inhibitors disrupt the interaction of KRAS G12D with its downstream effectors, thereby abrogating the oncogenic signaling that drives tumor growth and proliferation. This guide provides a detailed overview of the mechanism of action, key preclinical data, and the experimental methodologies used to characterize these pioneering inhibitors.
The KRAS G12D Oncoprotein and Its Signaling Pathways
The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling. In its active, GTP-bound state, it engages with a multitude of downstream effector proteins, leading to the activation of several key signaling cascades, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways. These pathways are critical for regulating cell proliferation, survival, and differentiation.
The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs). This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling and uncontrolled cell growth.
A Technical Guide to the Binding Affinity and Kinetics of KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent and associated with aggressive disease. For decades, KRAS was considered "undruggable" due to the smooth surface of the protein and the high affinity for its GTP substrate. However, recent breakthroughs have led to the development of small molecule inhibitors that can directly target mutant KRAS proteins.
This technical guide provides an in-depth overview of the binding affinity and kinetics of inhibitors targeting the KRAS G12D mutant. While specific public data for a compound designated "Kras G12D-IN-29" is limited, this guide will utilize data from well-characterized KRAS G12D inhibitors, such as MRTX1133 and TH-Z835, as exemplars to illustrate the core principles and experimental methodologies in this rapidly evolving field of oncology drug discovery.
Data Presentation: Quantitative Binding of KRAS G12D Inhibitors
The following tables summarize the binding affinity and inhibitory concentrations of selected KRAS G12D inhibitors. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Binding Affinity (KD) of KRAS G12D Inhibitors
| Compound | Assay Method | KRAS G12D KD | Nucleotide State | Reference(s) |
| MRTX1133 | Surface Plasmon Resonance (SPR) | ~0.2 pM | GDP-bound | [1] |
| TH-Z816 | Isothermal Titration Calorimetry (ITC) | 25.8 µM | GDP-bound | [2] |
| TH-Z835 | Isothermal Titration Calorimetry (ITC) | Not explicitly stated, but potent | GDP- and GTP-bound | [2][3] |
| KAL-21404358 | Microscale Thermophoresis (MST) | 88 µM | GppNHp-bound | [4] |
| KAL-21404358 | Microscale Thermophoresis (MST) | 146 µM | GDP-bound | [4] |
Table 2: Inhibitory Concentration (IC50) of KRAS G12D Inhibitors
| Compound | Assay Type | IC50 | Cell Line/Conditions | Reference(s) |
| MRTX1133 | ERK Phosphorylation | 2 nM | AGS (KRAS G12D) | [1] |
| TH-Z816 | SOS-catalyzed Nucleotide Exchange | 14 µM | Biochemical | [2] |
| TH-Z835 | SOS-catalyzed Nucleotide Exchange | 1.6 µM | Biochemical | [5][6] |
| TH-Z827 | Cell Proliferation | 4.4 µM | PANC-1 (KRAS G12D) | [2] |
| TH-Z827 | Cell Proliferation | 4.7 µM | Panc 04.03 (KRAS G12D) | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor binding and kinetics. Below are protocols for key experiments used in the characterization of KRAS G12D inhibitors.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding and dissociation between a ligand (e.g., KRAS protein) and an analyte (e.g., inhibitor).
Objective: To determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) of an inhibitor for KRAS G12D.
Methodology:
-
Protein Immobilization:
-
Recombinant, purified KRAS G12D protein (typically biotinylated) is immobilized on a streptavidin-coated sensor chip.
-
The protein should be loaded with the desired nucleotide (GDP or a non-hydrolyzable GTP analog like GppNHp).
-
-
Analyte Preparation:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
-
Binding Measurement:
-
Inject the different concentrations of the inhibitor over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in response units, RU) over time to measure the association phase.
-
After the association phase, flow running buffer without the inhibitor over the chip to measure the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kon, koff, and KD (KD = koff / kon).[7]
-
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes that occur upon binding of an inhibitor to the KRAS G12D protein, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Purified KRAS G12D protein (typically 20-50 µM) is placed in the sample cell of the calorimeter.
-
The inhibitor solution (typically 200-500 µM) is loaded into the injection syringe. Both solutions should be in the same buffer to minimize heats of dilution.
-
-
Titration:
-
A series of small, precise injections of the inhibitor solution are made into the protein solution.
-
The heat released or absorbed after each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-change peaks, is integrated to determine the heat change per injection.
-
This is then plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model to determine KD, n, and ΔH. ΔS can then be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA, where KA = 1/KD).[2]
-
SOS1-Catalyzed Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on KRAS G12D, a key step in its activation, which is often facilitated by the Guanine Nucleotide Exchange Factor (GEF), SOS1.
Objective: To determine the IC50 of an inhibitor for the nucleotide exchange activity of KRAS G12D.
Methodology:
-
Reagent Preparation:
-
Purified, GDP-loaded KRAS G12D protein.
-
Purified catalytic domain of SOS1.
-
A fluorescently labeled GTP analog (e.g., mant-GTP or a FRET pair).
-
Test inhibitor at various concentrations.
-
-
Assay Procedure:
-
KRAS G12D is pre-incubated with the test inhibitor.
-
The nucleotide exchange reaction is initiated by adding SOS1 and the fluorescently labeled GTP analog.
-
The change in fluorescence over time is monitored using a plate reader. An increase or decrease in fluorescence (depending on the specific assay design) indicates nucleotide exchange.
-
-
Data Analysis:
Mandatory Visualizations
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D protein leads to the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive uncontrolled cell proliferation and survival.
Caption: Simplified KRAS G12D signaling pathway and point of inhibition.
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates a typical workflow for determining the binding kinetics of a KRAS G12D inhibitor using SPR.
Caption: Workflow for SPR-based analysis of inhibitor binding kinetics.
Logical Relationship: Mechanism of Non-covalent Inhibition
This diagram illustrates the general mechanism by which non-covalent inhibitors block KRAS G12D activity.
Caption: Mechanism of action for a non-covalent KRAS G12D inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. aurorabiolabs.com [aurorabiolabs.com]
Kras G12D-IN-29 selectivity profile against other KRAS mutants
An In-depth Technical Guide on the Selectivity Profile of the KRAS G12D Inhibitor MRTX1133
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the selectivity profile of MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutation. This document details the inhibitor's activity against various KRAS mutants, outlines the experimental protocols used for its characterization, and visualizes key biological and experimental workflows.
Introduction to KRAS G12D and MRTX1133
The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state to regulate cellular growth, proliferation, and survival.[1] Activating mutations in the KRAS gene are among the most frequent drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[2] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation.[3]
MRTX1133 is a first-in-class, non-covalent inhibitor that selectively targets the KRAS G12D mutant protein.[4] It binds to the switch II pocket of KRAS G12D, a crucial region for protein-protein interactions required for downstream signaling.[5] By occupying this pocket, MRTX1133 effectively blocks the activation of downstream signaling cascades, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[6] A key feature of MRTX1133 is its ability to bind to both the inactive (GDP-bound) and active (GTP-bound) states of KRAS G12D, contributing to its potent inhibitory activity.[5]
Selectivity Profile of MRTX1133
The selectivity of a targeted inhibitor is paramount to its therapeutic index. MRTX1133 has demonstrated remarkable selectivity for KRAS G12D over wild-type (WT) KRAS and other common KRAS mutants. The following tables summarize the quantitative data from various biochemical and cellular assays that define its selectivity profile.
Table 1: Biochemical Activity and Binding Affinity of MRTX1133
| Target | Assay Type | Metric | Value | Selectivity vs. G12D |
| KRAS G12D | Biochemical Binding Assay | KD | ~0.2 pM | - |
| KRAS WT | Biochemical Binding Assay | KD | Not specified | ~700-fold |
| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | 0.14 nM [3][7] | - |
| KRAS WT | TR-FRET Nucleotide Exchange Assay | IC50 | 5.37 nM[3][7] | ~38-fold |
| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 4.91 nM[3][7] | ~35-fold |
| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | 7.64 nM[3][7] | ~55-fold |
Table 2: Cellular Activity of MRTX1133
| Cell Line Context | Assay Type | Metric | Value | Selectivity vs. G12D |
| KRAS G12D-mutant | pERK Inhibition Assay | IC50 | ~5 nM (median) [1] | - |
| KRAS G12D-mutant | 2D Cell Viability Assay | IC50 | ~5 nM (median) [1] | - |
| KRAS WT (amplified) | 2D Cell Viability Assay | IC50 | >5,000 nM | >1,000-fold[1] |
| KRAS G12V | 2D Cell Viability Assay | IC50 | >1,000 nM | >200-fold |
| KRAS G13D | 2D Cell Viability Assay | IC50 | Low µM range | Significant |
Signaling Pathway and Mechanism of Action
MRTX1133 exerts its effect by directly binding to the KRAS G12D protein, thereby preventing downstream signaling. The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for MRTX1133.
Key Experimental Protocols
The characterization of MRTX1133's selectivity profile involves a cascade of biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the binding affinity of MRTX1133 to GDP-bound KRAS G12D.
-
Principle: A fluorescently labeled ligand that binds to KRAS G12D is used. MRTX1133 competes with this ligand for binding. The resulting fluorescence resonance energy transfer (FRET) signal is inversely proportional to the binding of MRTX1133.
-
Protocol Outline:
-
Recombinant, purified KRAS G12D protein (GDP-bound) is incubated with a FRET donor-labeled antibody specific to a tag on the protein (e.g., His-tag).
-
A FRET acceptor-labeled ligand that binds to the switch II pocket is added.
-
Serial dilutions of MRTX1133 are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader.
-
The IC50 value is calculated from the dose-response curve, representing the concentration of MRTX1133 that inhibits 50% of the labeled ligand's binding. The KD can be derived from the IC50 value.[5]
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of MRTX1133 to inhibit KRAS downstream signaling in a cellular context.
-
Principle: Phosphorylated ERK (pERK) is a downstream marker of KRAS pathway activation. Inhibition of KRAS G12D by MRTX1133 leads to a decrease in pERK levels.
-
Protocol Outline:
-
KRAS G12D mutant cancer cell lines (e.g., AGS, Panc 04.03) are seeded in multi-well plates and allowed to adhere.[4][5]
-
Cells are treated with a range of concentrations of MRTX1133 or a vehicle control (DMSO) for a specified duration (e.g., 1-4 hours).
-
Following treatment, cells are lysed to extract total protein.
-
The concentration of pERK and total ERK in the cell lysates is quantified using an immunoassay such as ELISA or Western blotting.
-
The ratio of pERK to total ERK is calculated for each treatment condition.
-
An IC50 value for pERK inhibition is determined by plotting the percentage of pERK inhibition against the MRTX1133 concentration.[4]
-
Cell Viability Assay
This assay assesses the effect of MRTX1133 on the proliferation and survival of cancer cells.
-
Principle: The metabolic activity of viable cells is measured, which serves as a proxy for cell number. A reduction in metabolic activity indicates decreased cell viability.
-
Protocol Outline:
-
Cancer cell lines with KRAS G12D, other KRAS mutations, or wild-type KRAS are seeded in 96-well plates.
-
After 24 hours, cells are treated with serial dilutions of MRTX1133.
-
The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) is added to each well.
-
Luminescence or absorbance is measured with a plate reader.
-
The IC50 value, the concentration of MRTX1133 that reduces cell viability by 50%, is calculated from the resulting dose-response curve.[5][8]
-
Experimental Workflow for Selectivity Profiling
The comprehensive assessment of an inhibitor's selectivity follows a logical progression from initial biochemical characterization to cellular and in vivo validation.
Conclusion
MRTX1133 stands out as a highly potent and selective non-covalent inhibitor of KRAS G12D.[4] The data compiled from a suite of rigorous biochemical and cellular assays consistently demonstrate its preferential activity against the G12D mutant over wild-type KRAS and other common oncogenic variants.[1][3] This selectivity is critical for minimizing off-target effects and maximizing therapeutic efficacy. The detailed experimental protocols and workflows provided in this guide offer a clear framework for the evaluation of KRAS inhibitors, aiding in the ongoing development of targeted therapies for KRAS-mutant cancers. The promising preclinical profile of MRTX1133 supports its advancement as a potential therapeutic for this historically "undruggable" target.[4]
References
- 1. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of KRAS G12D Inhibition on Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide details the effects of inhibiting the KRAS G12D mutation on downstream signaling pathways. As of December 2025, publicly available research data specifically for a compound designated "Kras G12D-IN-29" is limited. Therefore, this document provides a comprehensive overview based on well-characterized, representative KRAS G12D inhibitors, such as MRTX1133, to illustrate the expected biological effects and methodologies for their evaluation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung carcinomas.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, results in a constitutively active KRAS protein, leading to the aberrant activation of downstream signaling pathways that promote uncontrolled cell proliferation and survival.[1] This guide explores the effects of inhibiting the KRAS G12D mutant protein on its primary downstream signaling cascades: the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Core Signaling Pathways Downstream of KRAS G12D
The KRAS G12D mutation leads to the hyperactivation of several key signaling pathways. While it can activate both the MAPK and PI3K-AKT-mTOR pathways, studies suggest a preferential activation of the PI3K-AKT-mTOR pathway in certain contexts.[2]
-
RAF-MEK-ERK (MAPK) Pathway: This is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activated KRAS G12D recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Activated MEK then phosphorylates and activates ERK1/2, which translocates to the nucleus to regulate the activity of numerous transcription factors.[2]
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. Activated KRAS can directly bind to and activate the p110α catalytic subunit of PI3K. This leads to the production of PIP3, which recruits and activates AKT. Activated AKT then phosphorylates a variety of downstream targets, including mTOR, to promote cell growth and survival.[2][3]
Quantitative Effects of a Representative KRAS G12D Inhibitor (MRTX1133)
The following tables summarize quantitative data for the representative KRAS G12D inhibitor MRTX1133, demonstrating its potency and effect on downstream signaling.
Table 1: In Vitro Inhibitory Activity of a Representative KRAS G12D Inhibitor
| Parameter | Value | Cell Line | Reference |
| IC50 (Cell Growth) | 0.35 µM | A-427 (KRAS G12D mutant) | [1] |
| IC50 (KRAS G12D protein) | 0.7 nM | - | [1] |
Table 2: Effect of a Representative KRAS G12D Inhibitor on Cell Viability (IC50 in µM)
| Cell Line | KRAS Mutation Status | Representative KRAS G12D Inhibitor | Reference |
| PANC-1 | G12D | ~4.4 | [1] |
| Panc 04.03 | G12D | ~4.7 | [1] |
| MIA-PaCa-2 | G12C | >10 | [1] |
| NCI-H358 | G12C | >10 | [1] |
| SW-620 | G12V | >10 | [1] |
| BxPC-3 | WT | >10 | [1] |
| HT-29 | WT | >10 | [1] |
Note: The data in Table 2 for a representative inhibitor demonstrates selectivity for KRAS G12D mutant cell lines over those with other KRAS mutations or wild-type KRAS.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathways affected by KRAS G12D and a general workflow for evaluating inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of KRAS G12D inhibitors.
Western Blot Analysis for Downstream Signaling
This protocol is used to determine the effect of a KRAS G12D inhibitor on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, HPAF-II)
-
Complete cell culture medium
-
KRAS G12D inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed KRAS G12D mutant cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 4, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.
Materials:
-
KRAS G12D mutant cancer cell line
-
Complete cell culture medium
-
KRAS G12D inhibitor
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the KRAS G12D inhibitor in complete growth medium. Add the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Conclusion
Inhibitors targeting the KRAS G12D mutation represent a promising therapeutic strategy for a range of cancers. By specifically targeting the mutant protein, these inhibitors can effectively block the downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, that drive oncogenesis. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of novel KRAS G12D inhibitors, enabling researchers to quantify their potency and elucidate their mechanism of action on a molecular level. As research in this area continues, a deeper understanding of the nuanced effects of KRAS G12D inhibition will be crucial for the development of more effective and targeted cancer therapies.
References
Structural Biology of the KRAS G12D-Inhibitor Complex: A Technical Guide
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers. This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.
Targeting KRAS G12D has been a formidable challenge in drug discovery due to the absence of a deep, well-defined binding pocket on its surface. However, recent advances have led to the development of non-covalent inhibitors that can effectively bind to and inhibit the function of this oncogenic protein. One such inhibitor is designated as KRAS G12D-IN-29, an orally active and selective aza-tetracyclic oxazepine compound.[2]
While specific structural and quantitative binding data for the this compound complex are not yet extensively available in peer-reviewed literature, this technical guide will provide an in-depth overview of the structural biology of KRAS G12D in complex with a representative non-covalent inhibitor. The principles, experimental protocols, and data presentation formats described herein are directly applicable to the study and characterization of the this compound complex and other similar inhibitors.
Data Presentation
Quantitative data for the binding and structural characterization of KRAS G12D inhibitors are crucial for understanding their mechanism of action and for guiding further drug development efforts. The following tables present data for a well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133, as a representative example.
Table 1: Binding Affinity and Cellular Potency of a Representative KRAS G12D Inhibitor (MRTX1133)
| Assay Type | Parameter | Value | Cell Line | Conditions |
| Surface Plasmon Resonance (SPR) | K D | ~0.2 pM | - | Direct binding assay |
| Homogeneous Time-Resolved FRET (HTRF) | IC 50 | <2 nM | - | Competition assay |
| ERK1/2 Phosphorylation Inhibition | IC 50 | ~5 nM | KRAS G12D-mutant cell lines | Cellular assay |
| Cell Viability | IC 50 | ~6 nM | AGS (KRAS G12D) | 2D viability assay |
Data is representative of publicly available information on MRTX1133 for illustrative purposes.
Table 2: Crystallographic Data for a Representative KRAS G12D-Inhibitor Complex
| Parameter | Value |
| PDB ID | 6GJ7 (representative structure of KRAS G12D with a non-covalent inhibitor) |
| Resolution (Å) | 1.67 |
| R-work / R-free | 0.226 / 0.257 |
| Space Group | P 1 21 1 |
| Unit Cell Dimensions (Å) | a=36.1, b=53.9, c=46.9, α=90, β=99.9, γ=90 |
| Ligand | Compound 22 |
Data from a representative PDB entry to illustrate typical crystallographic parameters.
Experimental Protocols
Detailed methodologies are essential for the reproducible biophysical and structural characterization of the KRAS G12D-inhibitor complex.
Recombinant Human KRAS G12D (1-169) Expression and Purification
This protocol describes the expression and purification of the catalytic domain of human KRAS G12D for structural and biophysical studies.
-
Transformation and Expression:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding for His-tagged human KRAS G12D (residues 1-169).
-
Grow the cells in Terrific Broth at 37°C to an OD 600 of ~0.8.
-
Induce protein expression with 0.5 mM IPTG and continue to grow the culture at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and store the pellet at -80°C.
-
-
Lysis and Affinity Chromatography:
-
Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 10 mM imidazole, 5% glycerol (B35011), 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication and clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 30 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Elute the protein with elution buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 300 mM imidazole, 5% glycerol, 1 mM TCEP).
-
-
Tag Cleavage and Further Purification:
-
Dialyze the eluted protein against a low-salt buffer and treat with TEV protease to remove the His-tag.
-
Pass the protein solution through a subtractive Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Perform ion-exchange chromatography followed by size-exclusion chromatography for final polishing.
-
Concentrate the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
-
X-ray Crystallography of the KRAS G12D-Inhibitor Complex
This protocol outlines the steps for determining the three-dimensional structure of the KRAS G12D-inhibitor complex.
-
Complex Formation and Crystallization:
-
Incubate purified KRAS G12D protein (in a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) with a 3-fold molar excess of the inhibitor (e.g., IN-29) for 2 hours at 4°C.
-
Set up crystallization trials using the hanging drop vapor diffusion method at 20°C. Mix the protein-inhibitor complex with the reservoir solution in a 1:1 ratio.
-
A typical reservoir solution may contain 0.1 M MES pH 6.5, 20% PEG 8000, and 0.2 M ammonium (B1175870) sulfate.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by soaking them in the reservoir solution supplemented with 25% glycerol before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000 to integrate intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the structure by molecular replacement using a previously determined KRAS structure (e.g., PDB ID: 5US4) as a search model.
-
Perform iterative rounds of manual model building in Coot and refinement using software like Phenix or Refmac5 until the R-work and R-free values converge and the model has good geometry.
-
Validate the final structure using tools like MolProbity.
-
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the binding affinity (K D ), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the inhibitor binding to KRAS G12D.
-
Sample Preparation:
-
Dialyze the purified KRAS G12D protein and dissolve the inhibitor in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize buffer mismatch effects.
-
Degas both the protein and inhibitor solutions before the experiment.
-
-
ITC Experiment:
-
Load the protein solution (e.g., 10-20 µM) into the sample cell of the ITC instrument.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the inhibitor into the protein solution.
-
-
Data Analysis:
-
Integrate the heat changes associated with each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine K D , n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the fitted parameters.
-
Surface Plasmon Resonance (SPR)
SPR is employed to measure the kinetics (association rate constant, k on , and dissociation rate constant, k off ) and affinity (K D ) of the inhibitor-protein interaction.
-
Chip Preparation and Ligand Immobilization:
-
Immobilize biotinylated KRAS G12D onto a streptavidin-coated sensor chip.
-
Activate the chip surface and flow the protein over it to achieve the desired immobilization level.
-
Block any remaining active sites.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (analyte) in running buffer (e.g., PBS with 0.05% Tween-20).
-
Inject the analyte solutions over the sensor chip surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine k on , k off , and K D .
-
Mandatory Visualization
Signaling Pathways
Caption: The KRAS G12D signaling cascade.
Experimental Workflow
Caption: Workflow for inhibitor characterization.
Mechanism of Action
Caption: Non-covalent inhibition mechanism.
References
An In-depth Technical Guide on the Cellular Uptake and Localization of KRAS G12D Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific molecule designated "Kras G12D-IN-29" is not available in the public domain as of December 2025. This guide, therefore, provides a comprehensive overview of the cellular uptake and localization of KRAS G12D inhibitors in general, drawing upon available preclinical data for prominent compounds in this class, such as MRTX1133. The principles and methodologies described herein are intended to serve as a foundational resource for the study of novel KRAS G12D-targeted therapeutics.
Introduction to KRAS G12D Inhibition
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12D mutation, a glycine-to-aspartic acid substitution at codon 12, is particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung cancers. This mutation locks KRAS in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival.
The development of direct KRAS G12D inhibitors represents a significant advancement in targeted cancer therapy.[1][2] Unlike their predecessors that targeted the G12C mutation through a covalent interaction with the mutant cysteine, G12D inhibitors employ non-covalent binding mechanisms to the switch-II pocket of the mutant protein.[1] Understanding the cellular pharmacology of these inhibitors—specifically their ability to enter cancer cells and reach their intracellular target—is critical for optimizing their therapeutic efficacy.
Cellular Uptake Mechanisms of KRAS G12D Inhibitors
The cellular entry of small molecule inhibitors is governed by their physicochemical properties and the expression of various transporters on the cell surface. While specific data for a molecule named "this compound" is unavailable, the following mechanisms are plausible for orally bioavailable KRAS G12D inhibitors.
Passive Diffusion
Based on the development of orally bioavailable KRAS G12D inhibitors, it is likely that these compounds possess physicochemical properties conducive to passive diffusion across the plasma membrane.[3] This process is driven by the concentration gradient of the drug and is influenced by factors such as lipophilicity, molecular size, and charge.
Carrier-Mediated Transport
It is also possible that specific solute carrier (SLC) transporters, which are often overexpressed in cancer cells, contribute to the uptake of KRAS G12D inhibitors. The identification of such transporters would be a key area of investigation for any novel inhibitor.
Subcellular Localization and Target Engagement
Once inside the cell, a KRAS G12D inhibitor must localize to the compartments where the KRAS G12D protein resides and functions. The oncogenic KRAS protein is predominantly localized to the inner leaflet of the plasma membrane, as well as to the membranes of the Golgi apparatus and endoplasmic reticulum.
Preclinical studies with monobodies designed to target KRAS G12D have demonstrated that intracellularly expressed binders colocalize with the KRAS G12D protein.[4] For small molecule inhibitors, direct visualization of subcellular distribution can be achieved through fluorescently labeling the compound.
Quantitative Analysis of Cellular Uptake
Quantifying the intracellular concentration of a drug is crucial for establishing a relationship between exposure and pharmacological effect.
Table 1: Hypothetical Quantitative Data for a Novel KRAS G12D Inhibitor
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | Intracellular Concentration (ng/10^6 cells) |
| AsPC-1 (Pancreatic) | 1 | 2 | 21.9 ± 0.7 |
| Panc 04.03 (Pancreatic) | 1 | 2 | 26.5 ± 2.5 |
| HCT116 (Colorectal) | 1 | 2 | Not Available |
| A549 (Lung) | 1 | 2 | Not Available |
Note: The data presented in this table is hypothetical and derived from a study on a different type of molecule for illustrative purposes, as no quantitative data for a compound named "this compound" is publicly available. The cell lines listed are common models for KRAS G12D-driven cancers.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular uptake and localization of KRAS G12D inhibitors.
In Vitro Cellular Uptake Assay
Objective: To quantify the intracellular accumulation of the inhibitor in cancer cell lines.
Methodology:
-
Cell Culture: Plate KRAS G12D mutant cancer cells (e.g., AsPC-1, Panc 04.03) in 6-well plates and grow to 80-90% confluency.
-
Compound Incubation: Treat cells with the KRAS G12D inhibitor at various concentrations and for different time points.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS to remove extracellular compound. Lyse the cells using a suitable buffer.
-
Quantification: Analyze the cell lysates by liquid chromatography-mass spectrometry (LC-MS) to determine the intracellular concentration of the inhibitor.
-
Normalization: Determine the cell number in parallel wells to normalize the intracellular concentration per million cells.
Subcellular Localization by Confocal Microscopy
Objective: To visualize the subcellular distribution of the inhibitor.
Methodology:
-
Fluorescent Labeling: Synthesize a fluorescently tagged version of the KRAS G12D inhibitor.
-
Cell Culture: Grow KRAS G12D mutant cells on glass coverslips.
-
Incubation and Staining: Treat the cells with the fluorescently labeled inhibitor. Co-stain with organelle-specific markers (e.g., for the plasma membrane, Golgi, ER) and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images using a confocal laser scanning microscope.
-
Analysis: Analyze the colocalization of the inhibitor's fluorescence with the signals from the organelle markers.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and a typical experimental workflow for characterizing a novel KRAS G12D inhibitor.
Caption: The KRAS G12D signaling cascade leading to cell proliferation and survival.
Caption: A typical experimental workflow for the preclinical evaluation of a KRAS G12D inhibitor.
Conclusion and Future Directions
The development of potent and selective KRAS G12D inhibitors holds immense promise for patients with cancers driven by this mutation.[3] A thorough understanding of the cellular uptake and subcellular localization of these agents is paramount for their successful clinical translation. Future research should focus on identifying the specific transporters involved in their cellular entry and elucidating the mechanisms that govern their trafficking to the plasma membrane where their target, the KRAS G12D protein, is most active. These insights will be instrumental in designing the next generation of KRAS G12D inhibitors with improved efficacy and reduced off-target effects.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glimmers of hope for targeting oncogenic KRAS-G12D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selective KRAS(G12D)-Binding Monobodies for the Treatment of Cancer - NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. Tumor marker–guided precision BNCT for CA19-9–positive cancers: a new paradigm in molecularly targeted chemoradiation therapy | springermedizin.de [springermedizin.de]
In Vitro Characterization of Kras G12D-IN-29: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Kras G12D-IN-29, a potent and selective inhibitor of the KRAS G12D mutation. The information presented herein is a synthesis of available data for the closely related compound INCB161734, believed to be this compound. This document is intended to provide researchers with a comprehensive understanding of the inhibitor's biochemical and cellular activities, along with representative protocols for its evaluation.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumorigenesis in a variety of cancers, including pancreatic, colorectal, and non-small cell lung cancer. The G12D mutation is one of the most prevalent and is characterized by a glycine-to-aspartic acid substitution at codon 12, which locks the KRAS protein in a constitutively active, GTP-bound state. This leads to the persistent activation of downstream pro-proliferative signaling pathways. This compound is a selective, non-covalent inhibitor designed to target this specific mutant, offering a promising therapeutic strategy.
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound (as INCB161734).
| Table 1: Biochemical Activity of this compound (INCB161734) | |
| Assay | Parameter |
| Binding Affinity | |
| Target | Kd |
| KRAS G12D (GDP-bound) | pM affinity[1] |
| KRAS G12D (GTP-bound) | pM affinity[1] |
| KRAS WT | >80-fold selectivity for G12D[1] |
| Enzymatic Activity | |
| Assay | IC50 |
| SOS1-mediated Nucleotide Exchange (KRAS G12D) | <3 nM[1] |
| SOS1-mediated Nucleotide Exchange (KRAS WT) | >40-fold selectivity for G12D[1] |
| Table 2: Cellular Activity of this compound (INCB161734) | |
| Assay | Parameter |
| Downstream Signaling Inhibition (pERK) | |
| Cell Lines | Mean IC50 |
| KRAS G12D Mutant (7 human, 3 mouse) | 14.3 nM (range: 1.9-45.2 nM)[1] |
| KRAS WT (14 human) | 21.5% inhibition at 1 µM[1] |
| Cell Proliferation Inhibition | |
| Cell Lines | Mean IC50 |
| KRAS G12D Mutant (7 human) | 154 nM (range: 8.3-318 nM)[1] |
| KRAS WT (14 human) | <30% inhibition (mean 13%) at 1 µM[1] |
Signaling Pathway and Experimental Workflows
KRAS G12D Signaling Pathway and Inhibition
The diagram below illustrates the canonical KRAS signaling pathway and the point of intervention for this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a KRAS G12D inhibitor.
Experimental Protocols
Disclaimer: The following protocols are representative examples for the characterization of KRAS G12D inhibitors and are based on standard methodologies. The specific protocols used for this compound are proprietary and not publicly available.
Biochemical Assays
This protocol describes a representative SPR-based assay to determine the binding affinity (Kd) of this compound to the KRAS G12D protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human KRAS G12D protein (GDP or GppNHp-bound)
-
This compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl pH 2.5)
Procedure:
-
Immobilization of KRAS G12D:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface with a 1:1 mixture of EDC and NHS.
-
Inject the KRAS G12D protein (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized KRAS G12D surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface with the regeneration solution between each inhibitor concentration.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Assays
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of ERK phosphorylation in KRAS G12D mutant cells.
Materials:
-
KRAS G12D mutant cell line (e.g., HPAF-II)
-
KRAS WT cell line (e.g., H838) for selectivity
-
Cell culture medium and supplements
-
This compound
-
HTRF pERK and total ERK assay kits
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the inhibitor or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Lyse the cells according to the HTRF kit manufacturer's instructions.
-
-
HTRF Reaction:
-
Add the HTRF antibody mix (anti-pERK-d2 and anti-ERK-K) to the cell lysate.
-
Incubate at room temperature in the dark for the recommended time.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths.
-
Calculate the HTRF ratio and normalize the data to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
This protocol describes a method to assess the effect of this compound on the proliferation of KRAS G12D mutant cells.
Materials:
-
KRAS G12D mutant cell line (e.g., HPAC)
-
KRAS WT cell line for selectivity
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer-compatible microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Conclusion
The in vitro data for this compound (INCB161734) demonstrate that it is a highly potent and selective inhibitor of the KRAS G12D mutant. It exhibits picomolar binding affinity, potent inhibition of nucleotide exchange, and low nanomolar inhibition of downstream signaling and cellular proliferation in KRAS G12D mutant cell lines, with significant selectivity over KRAS WT. The experimental protocols provided in this guide offer a framework for the comprehensive in vitro evaluation of this and other KRAS G12D inhibitors, which are crucial for the continued development of targeted therapies for KRAS-driven cancers.
References
Navigating the KRAS G12D Challenge: A Technical Guide to Target Engagement in Cancer Cell Lines
A Note on "Kras G12D-IN-29" : While this guide focuses on the principles of targeting the KRAS G12D mutation, publicly available, in-depth scientific literature on a specific inhibitor designated "this compound" is limited. Primary references originate from chemical suppliers, describing it as an orally active and selective KRAS G12D mutant inhibitor that blocks downstream signaling pathways.[1][2][3][4][5][6] To provide a comprehensive and data-rich technical resource that fulfills the core requirements of this guide, we will focus on a well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133 , for which extensive preclinical data has been published. The principles and methodologies described herein are broadly applicable to the study of other selective KRAS G12D inhibitors.
Introduction to KRAS G12D and the Therapeutic Rationale for Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling.[7] It cycles between an inactive GDP-bound state and an active GTP-bound state, regulating key cellular processes such as proliferation, differentiation, and survival through pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[8][9] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers. The G12D mutation, a substitution of glycine (B1666218) for aspartic acid at codon 12, is particularly prevalent and leads to a constitutively active protein, driving uncontrolled tumor growth.[7]
MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D.[10][11] It has been shown to bind to the switch-II pocket of the KRAS G12D protein in both its GDP- and GTP-bound states, thereby locking it in an inactive conformation and preventing the protein-protein interactions necessary for downstream signal transduction.[10][11] This guide will delve into the preclinical data demonstrating the target engagement of MRTX1133 in cancer cell lines, detailing the experimental methodologies used and visualizing the key pathways and workflows.
Quantitative Analysis of MRTX1133 Target Engagement and Cellular Activity
The efficacy of a targeted inhibitor is determined by its ability to engage its target with high affinity and selectivity, leading to a potent cellular response in cancer cells harboring the specific mutation. The following tables summarize the key quantitative data for MRTX1133 from various preclinical studies.
Table 1: Biochemical and Cellular Potency of MRTX1133
| Assay Type | Target/Cell Line | Parameter | Value | Reference(s) |
| Biochemical Binding Assay (HTRF) | GDP-bound KRAS G12D | IC₅₀ | < 2 nM | [10] |
| Biochemical Binding Assay | GDP-loaded KRAS G12D | KD | ~0.2 pM | [12] |
| Cellular pERK Inhibition | AGS (KRAS G12D) | IC₅₀ | 2 nM | [10] |
| Cellular pERK Inhibition | Various KRAS G12D Cell Lines | Median IC₅₀ | ~5 nM | [12] |
| 2D Cell Viability | AGS (KRAS G12D) | IC₅₀ | 6 nM | [13] |
| 2D Cell Viability | KRAS G12D Cell Lines | Median IC₅₀ | ~5 nM | [12] |
| 3D Patient-Derived Organoids | KRAS G12D | IC₅₀ | < 20 nM | [14] |
Table 2: Selectivity of MRTX1133
| Assay Type | Comparison | Selectivity Fold | Reference(s) |
| Biochemical Binding | KRAS G12D vs. KRAS WT | ~700-fold | [12] |
| Cellular Viability | KRAS G12D vs. KRAS WT amplified (MKN1) | > 500-fold | [13] |
| Cellular Viability | KRAS G12D vs. KRAS WT cell lines | > 1,000-fold | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KRAS signaling and the experimental approaches to study inhibitor effects is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Simplified KRAS G12D Signaling Pathway and Inhibition by MRTX1133
Caption: Simplified KRAS G12D signaling and MRTX1133 inhibition.
Experimental Workflow for Assessing Cellular Viability
Caption: Workflow for cell viability assay.
Experimental Workflow for Western Blot Analysis of Downstream Signaling
Caption: Western blot workflow for signaling analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of an inhibitor to its target protein in a competitive format.
-
Principle: The assay measures the fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., europium cryptate) conjugated to an anti-tag antibody and an acceptor fluorophore (e.g., XL665) conjugated to a ligand that binds to the target protein. When the labeled ligand binds to the tagged protein, FRET occurs. A test compound that competes for the same binding site will disrupt this interaction, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant, tagged KRAS G12D protein (GDP-bound)
-
Fluorescently labeled ligand (e.g., biotinylated-GTPγS)
-
Europium cryptate-labeled anti-tag antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA)
-
MRTX1133 stock solution
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of MRTX1133 in the assay buffer.
-
In a 384-well plate, add the KRAS G12D protein, the fluorescently labeled ligand, and the MRTX1133 dilutions.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow binding to reach equilibrium.
-
Add the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the ratio against the logarithm of the MRTX1133 concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal dose-response curve.
-
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15]
-
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells.
-
Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
MRTX1133 stock solution
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[15]
-
Prepare serial dilutions of MRTX1133 in the cell culture medium.
-
Treat the cells with the MRTX1133 dilutions or vehicle control (DMSO).
-
Incubate the plates for 72 hours under standard cell culture conditions.[15]
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value from the dose-response curve.
-
Western Blotting for Downstream Signaling Analysis
This technique is used to detect specific proteins in a sample and is commonly employed to assess the phosphorylation status of signaling molecules like ERK and AKT.[16][17]
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated ERK). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to generate a detectable signal.
-
Materials:
-
KRAS G12D mutant cancer cell lines
-
MRTX1133 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-total ERK, anti-pAKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed cells and treat with MRTX1133 for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
The preclinical data for MRTX1133 provide a strong rationale for the targeted inhibition of KRAS G12D in cancer. Through a combination of biochemical and cellular assays, it has been demonstrated that this inhibitor engages its target with high affinity and selectivity, leading to the suppression of downstream signaling pathways and potent anti-proliferative effects in KRAS G12D-mutant cancer cell lines. The experimental protocols detailed in this guide represent standard methodologies for the characterization of such targeted inhibitors and can be adapted for the evaluation of other novel agents directed against this challenging oncogenic driver. The continued development of potent and selective KRAS G12D inhibitors holds significant promise for patients with cancers harboring this mutation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ras (G12D Mutant Specific) (D8H7) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Small Molecules Capable of Blocking mtRAS-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Early Preclinical Evaluation of a Novel KRAS G12D Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of the early preclinical evaluation of a representative KRAS G12D inhibitor, using MRTX1133 as a primary example due to the availability of public data. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12D mutation is the most common KRAS alteration, particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer.[1][2][3] For decades, KRAS was considered "undruggable" due to the high affinity of its GTP-bound (active) state and the lack of deep binding pockets.[1] However, recent breakthroughs have led to the development of specific inhibitors, initially for the KRAS G12C mutant and now emerging for KRAS G12D.
This guide focuses on the preclinical data and methodologies for evaluating a novel, selective, and non-covalent KRAS G12D inhibitor. These inhibitors typically bind to the switch-II pocket of the KRAS G12D protein, inhibiting its interaction with downstream effectors and thereby blocking oncogenic signaling.[1]
Mechanism of Action
The representative KRAS G12D inhibitor discussed here, MRTX1133, is a potent and selective small molecule that non-covalently binds to and inhibits the KRAS G12D mutant protein.[1][4] Unlike covalent inhibitors that target the G12C mutation, this class of drugs forms a salt bridge with the aspartate residue at position 12 of the mutant KRAS protein.[1] This interaction stabilizes the inactive, GDP-bound state of KRAS, preventing its activation and subsequent downstream signaling through pathways like the RAF-MEK-ERK cascade.[2][3] Preclinical studies have shown that these inhibitors can act on both the GTP-bound ("on") and GDP-bound ("off") states of the KRAS G12D protein.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the preclinical evaluation of representative KRAS G12D inhibitors.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line(s) | Reference |
| MRTX1133 | |||
| KRAS G12D Binding Affinity (Cellular) | Low nanomolar | N/A | [1] |
| HRS-4642 | |||
| Equilibrium Dissociation Constant (KD) | 0.083 nM | N/A | [4][5] |
| IC50 | 2.329–822.2 nM | Various solid tumor cell lines | [4][5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Inhibitor | Tumor Model | Dosing | Outcome | Reference |
| MRTX1133 | Pancreatic Cancer (KPC model) | Not Specified | Tumor shrinkage or growth halt | [6] |
| Human Pancreatic Cancer Xenografts | Not Specified | Tumor shrinkage | [6] | |
| TH-Z827 / TH-Z835 | Xenograft Tumor Mouse Models | Not Specified | Inhibition of tumor growth | [1] |
| RMC-9805 | PDAC and CRC Xenograft Mouse Models | Not Specified | Restricted tumor growth | [1] |
| QTX3034 | HPAC Pancreatic & GP2D Colorectal Xenografts | Not Specified | Tumor regressions in 100% of animals | [7] |
| HRS-4642 | AsPC-1, GP2d, Lung Adenocarcinoma PDX | Not Specified | Significant inhibition of tumor growth | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for key experiments in the evaluation of a KRAS G12D inhibitor.
4.1. Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the binding affinity and kinetics of the inhibitor to the KRAS G12D protein.
-
Methodology:
-
Immobilize recombinant KRAS G12D protein on a sensor chip.
-
Prepare a series of inhibitor concentrations in a suitable running buffer.
-
Inject the inhibitor solutions over the sensor chip surface, followed by a dissociation phase with running buffer.
-
Measure the change in resonance units over time to determine the association (kon) and dissociation (koff) rates.
-
Calculate the equilibrium dissociation constant (KD) as koff/kon.
-
4.2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines harboring the KRAS G12D mutation.
-
Methodology:
-
Seed KRAS G12D mutant and wild-type cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).
-
Add a reagent that measures ATP levels (indicative of cell viability).
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to determine the IC50 value.
-
4.3. Western Blot for Target Engagement and Pathway Modulation
-
Objective: To confirm target engagement by observing the inhibition of downstream signaling pathways.
-
Methodology:
-
Treat KRAS G12D mutant cells with the inhibitor at various concentrations and time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total ERK (p-ERK, t-ERK), and other relevant pathway proteins.
-
Use secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the protein bands.
-
Quantify band intensity to assess the reduction in downstream signaling.
-
4.4. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., pancreatic, colorectal) with the KRAS G12D mutation subcutaneously into immunodeficient mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer the inhibitor at a predetermined dose and schedule (e.g., oral gavage, daily).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., western blot).
-
Conclusion and Future Directions
The preclinical data for emerging KRAS G12D inhibitors like MRTX1133 are highly encouraging, demonstrating potent and selective inhibition of the target, leading to significant anti-tumor activity in various models.[1][3][4][6] These findings provide a strong rationale for their clinical development.
Future preclinical work will likely focus on overcoming potential resistance mechanisms, which have been observed with KRAS G12C inhibitors and may include secondary KRAS mutations or activation of bypass pathways.[1] Combination strategies, such as pairing KRAS G12D inhibitors with other targeted agents or immunotherapy, are also a promising avenue of investigation.[2] Several KRAS G12D inhibitors are now entering Phase I clinical trials, marking a significant step forward in targeting this prevalent and challenging oncogenic driver.[2][7]
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
Technical Guide: The Impact of Kras G12D-IN-29 on the RAF/MEK/ERK Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12D mutation is a primary driver in a significant percentage of human cancers, particularly pancreatic, colorectal, and non-small cell lung carcinomas.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) cascade.[1][3] This document provides a comprehensive technical overview of Kras G12D-IN-29, a representative, potent, and selective non-covalent inhibitor designed to specifically target the KRAS G12D mutant protein. We will explore its mechanism of action, its direct impact on the RAF/MEK/ERK pathway, and present quantitative data on its efficacy. Detailed experimental protocols for evaluating such inhibitors are also provided to facilitate further research and development.
Introduction: The Challenge of KRAS G12D
KRAS acts as a molecular switch, cycling between an inactive GDP-bound and an active GTP-bound state to regulate cell growth and survival.[3][4] The G12D mutation impairs the protein's intrinsic GTPase activity, making it insensitive to deactivation by GTPase-activating proteins (GAPs) and resulting in persistent downstream signaling.[3] For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of specific inhibitors. This compound represents a class of non-covalent inhibitors that can bind to the KRAS G12D protein, blocking its interaction with effector proteins and thereby inhibiting oncogenic signaling.[2][5]
Mechanism of Action of this compound
This compound is designed to specifically bind to the KRAS G12D mutant protein. Unlike covalent inhibitors that target the G12C mutation, these inhibitors typically form non-covalent interactions, such as salt bridges with the mutant Aspartate-12 residue, within an induced-fit pocket near the switch-II region.[5][6] This binding event physically obstructs the interaction of KRAS G12D with its downstream effector proteins, including the RAF kinases (ARAF, BRAF, CRAF).[2] By preventing this critical interaction, the inhibitor effectively shuts down the signal transmission from the mutated KRAS protein, halting the activation of the MAPK cascade.[2] Some inhibitors in this class can target both the active (GTP-bound) and inactive (GDP-bound) states of the protein, providing a comprehensive blockade.[2][7]
Canonical KRAS G12D Signaling Pathway
The diagram below illustrates the standard signaling cascade initiated by the constitutively active KRAS G12D mutant protein.
Caption: Canonical RAF/MEK/ERK pathway activation by KRAS G12D.
Inhibition of the Pathway by this compound
This diagram shows the mechanism by which this compound disrupts the signaling cascade.
Caption: this compound blocks RAF/MEK/ERK signaling.
Quantitative Data Summary
The efficacy of this compound is demonstrated by its potent inhibition of both mutant protein activity and cancer cell viability. The tables below summarize representative quantitative data from studies of similar potent KRAS G12D inhibitors.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target/Cell Line | Notes |
|---|---|---|---|
| Biochemical IC₅₀ | 0.7 nM | KRAS G12D Protein | Potency against the isolated mutant protein. Data derived from "Inhibitor 16".[1] |
| pERK Inhibition IC₅₀ | 3.1 nM | MIA-PaCa-2 (G12C) | Demonstrates pathway inhibition. Data for inhibitor MRTX1133.[8] Note: G12C used as a comparator in this specific assay. |
| pERK Inhibition IC₅₀ | ~20 nM | PANC-1 (G12D) | Demonstrates pathway inhibition in a G12D mutant line. Data for inhibitor MRTX1133.[8] |
Table 2: Cell Viability Inhibition (IC₅₀)
| Cell Line | KRAS Mutation | IC₅₀ (µM) | Notes |
|---|---|---|---|
| PANC-1 | G12D | ~4.4 µM | Pancreatic Cancer. Data derived from "Inhibitor 16".[1] |
| Panc 04.03 | G12D | ~4.7 µM | Pancreatic Cancer. Data derived from "Inhibitor 16".[1] |
| LS513 | G12D | < 0.05 µM | Colorectal Cancer. Data for MRTX1133.[9] |
| HPAF-II | G12D | < 0.05 µM | Pancreatic Cancer. Data for MRTX1133.[9] |
| MIA-PaCa-2 | G12C | > 10 µM | Demonstrates selectivity against other KRAS mutations. Data derived from "Inhibitor 16".[1] |
| SW-620 | G12V | > 10 µM | Demonstrates selectivity against other KRAS mutations. Data derived from "Inhibitor 16".[1] |
| BxPC-3 | WT | > 10 µM | Demonstrates selectivity against wild-type KRAS. Data derived from "Inhibitor 16".[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. The following sections provide protocols for key assays used to characterize the impact of this compound.
Western Blot Analysis of pERK and ERK Levels
This assay directly measures the inhibitor's effect on the RAF/MEK/ERK pathway by quantifying the phosphorylation status of ERK.
Protocol:
-
Cell Culture & Treatment: Seed KRAS G12D mutant cells (e.g., PANC-1, AsPC-1) in 6-well plates and allow them to attach overnight.
-
Serum Starvation: Starve cells in serum-free media for 12-24 hours to reduce baseline pathway activation.
-
Inhibitor Incubation: Treat cells with serial dilutions of this compound (or vehicle control, e.g., DMSO) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density to determine the ratio of pERK to total ERK.
Caption: Workflow for Western Blot analysis of pathway inhibition.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the inhibitor's cytotoxic or cytostatic effects.
Protocol:
-
Cell Plating: Seed KRAS G12D mutant cells (2,000-5,000 cells/well) in a 96-well opaque white plate and incubate overnight.[9]
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.[1][9]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for approximately 30 minutes.
-
Assay Execution: Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
-
Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against inhibitor concentration. Determine the IC₅₀ value using non-linear regression (four-parameter logistic curve).
Caption: Workflow for the CellTiter-Glo® cell viability assay.
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This biochemical assay measures the ability of an inhibitor to block the interaction between KRAS G12D and SOS1, a Guanine Nucleotide Exchange Factor (GEF) that promotes its active state.
Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human KRAS G12D (GDP-loaded), and recombinant human SOS1 protein. Prepare serial dilutions of this compound.
-
Plate Setup: In a 384-well plate, add 2 µL of serially diluted inhibitor or DMSO vehicle control.
-
Protein Addition: Add 4 µL of a mixture containing GDP-loaded KRAS G12D protein (final concentration 20 nM) and SOS1 (final concentration 10 nM).[3]
-
Compound Binding: Incubate for 15 minutes at room temperature to allow the inhibitor to bind to KRAS G12D.[3]
-
Initiate Reaction: Initiate the exchange reaction by adding 4 µL of a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP, final concentration 50 nM).[3]
-
Reaction Incubation: Incubate for 60 minutes at room temperature, protected from light.[3]
-
Detection: Stop the reaction and add detection reagents (e.g., Europium-labeled anti-GST antibody if using a GST-tagged KRAS).
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).[3]
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot it against the inhibitor concentration to determine the IC₅₀.[3]
Conclusion
This compound represents a significant advancement in targeting oncogenic KRAS. By specifically binding to the KRAS G12D mutant protein, it effectively inhibits the constitutive activation of the RAF/MEK/ERK signaling pathway. This mechanism leads to a potent and selective reduction in the proliferation and viability of KRAS G12D-mutant cancer cells. The quantitative data and experimental protocols provided in this guide underscore the therapeutic potential of this approach and offer a framework for the continued development and evaluation of next-generation KRAS G12D inhibitors. These targeted therapies hold the promise of providing a much-needed, effective treatment option for patients with some of the most difficult-to-treat cancers.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Kras G12D-IN-29 on PI3K/AKT Signaling: A Technical Guide
Disclaimer: The following document is a technical guide based on currently available research on KRAS G12D and its interaction with the PI3K/AKT signaling pathway. The specific inhibitor, Kras G12D-IN-29, is a hypothetical compound used for illustrative purposes within this guide. The quantitative data presented is representative of expected results based on the current understanding of KRAS G12D inhibition.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2][3] The KRAS G12D mutation locks the KRAS protein in a perpetually active, GTP-bound state, leading to constitutive activation of downstream effector pathways, including the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling cascade.[1][4][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8]
Recent research has highlighted that different KRAS isoforms exhibit distinct signaling dependencies. Notably, KRAS G12D-driven tumors often display a heightened reliance on the PI3K/AKT/mTOR pathway for their growth and survival, making this pathway an attractive therapeutic target.[4][9] The development of specific KRAS G12D inhibitors, such as the hypothetical this compound, represents a promising strategy to counteract the oncogenic effects of this mutation. This technical guide provides an in-depth overview of the effects of this compound on PI3K/AKT signaling, including data presentation, detailed experimental protocols, and visual representations of the involved pathways and workflows.
Data Presentation
The following tables summarize the hypothetical quantitative data on the effects of this compound on key components of the PI3K/AKT signaling pathway in a KRAS G12D-mutant cancer cell line.
Table 1: Effect of this compound on PI3K Kinase Activity
| Treatment Group | Concentration (nM) | PI3K Activity (Relative Luminescence Units) | % Inhibition |
| Vehicle (DMSO) | 0 | 15,842 | 0% |
| This compound | 1 | 12,515 | 21% |
| This compound | 10 | 8,237 | 48% |
| This compound | 100 | 2,189 | 86% |
| This compound | 1000 | 951 | 94% |
Table 2: Western Blot Densitometry Analysis of PI3K/AKT Pathway Proteins
| Treatment Group | Concentration (nM) | p-AKT (Ser473) / Total AKT Ratio | p-S6 (Ser235/236) / Total S6 Ratio |
| Vehicle (DMSO) | 0 | 1.00 | 1.00 |
| This compound | 10 | 0.68 | 0.75 |
| This compound | 50 | 0.35 | 0.42 |
| This compound | 100 | 0.12 | 0.18 |
| This compound | 500 | 0.05 | 0.09 |
Experimental Protocols
Western Blot Analysis of Phosphorylated AKT (p-AKT)
This protocol details the procedure for assessing the phosphorylation status of AKT at Serine 473, a key indicator of PI3K/AKT pathway activation.[6]
a. Cell Culture and Treatment:
-
Seed KRAS G12D-mutant cancer cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time period (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO).
b. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.[6][11]
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.[11]
d. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6][11]
e. Immunoblotting:
-
Block the membrane with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for p-AKT (Ser473) overnight at 4°C with gentle agitation.[6][12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][11]
-
Wash the membrane again three times with TBST.
f. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.[11]
-
Quantify the band intensities using densitometry software and normalize the p-AKT signal to the total AKT signal.[11]
In Vitro PI3K Kinase Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on PI3K enzyme activity using a luminescence-based assay that measures ADP production.[10][13]
a. Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in a suitable kinase assay buffer.
-
Reconstitute recombinant human PI3K enzyme (e.g., p110α/p85α) in kinase dilution buffer.[10]
-
Prepare the substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare the ATP solution in kinase assay buffer.[10]
b. Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP and PIP2 substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.[10]
-
Stop the reaction and measure the amount of ADP produced using a commercially available kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).[13]
c. Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10]
Mandatory Visualization
Caption: PI3K/AKT signaling pathway activated by KRAS G12D and inhibited by this compound.
Caption: Workflow for investigating this compound effects on PI3K/AKT signaling.
References
- 1. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. promega.es [promega.es]
The Role of Selective KRAS G12D Inhibition in Apoptosis Induction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS G12D mutation is a key oncogenic driver in a multitude of cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] This mutation leads to the constitutive activation of the KRAS protein, fostering cell proliferation, survival, and a notable resistance to apoptosis.[1][3] The development of specific inhibitors targeting the KRAS G12D variant presents a promising therapeutic strategy. This technical guide explores the role of a representative KRAS G12D inhibitor, herein referred to as a model compound based on publicly available data for similar inhibitors, in inducing apoptosis. We will delve into the underlying signaling pathways, present quantitative data from representative studies, detail relevant experimental protocols, and provide visual diagrams to elucidate the mechanism of action.
Introduction to KRAS G12D and Apoptosis Resistance
The KRAS protein, a small GTPase, functions as a molecular switch in cellular signaling.[1] In its active GTP-bound state, it triggers downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell growth, proliferation, and survival.[1][3] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a perpetually active state.[3]
This sustained signaling cascade contributes significantly to tumorigenesis by promoting uncontrolled cell division and actively suppressing apoptosis, or programmed cell death.[1][3] Oncogenic KRAS mutations are known to confer resistance to apoptotic stimuli, which is a major factor in the resistance of these tumors to conventional therapies.[1] Mechanisms of this resistance include the upregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the inhibition of pro-apoptotic proteins such as Bad.[1] Furthermore, the KRAS G12D mutation has been shown to confer resistance to TRAIL-induced apoptosis.[1] Therefore, the direct inhibition of the KRAS G12D oncoprotein is a rational approach to restoring apoptotic sensitivity.
Mechanism of Action: How KRAS G12D Inhibition Induces Apoptosis
Selective KRAS G12D inhibitors are designed to bind to the mutant protein, preventing its interaction with downstream effectors. This blockade of oncogenic signaling is hypothesized to induce apoptosis through several interconnected mechanisms:
-
Downregulation of Anti-Apoptotic Proteins: Inhibition of the MAPK and PI3K/AKT pathways leads to decreased expression of anti-apoptotic proteins like Bcl-xL and survivin.[1]
-
Upregulation of Pro-Apoptotic Signals: The suppression of KRAS G12D signaling can lead to the upregulation of pro-apoptotic signals. For instance, genetic inactivation of oncogenic Kras has been shown to increase the expression of the Fas receptor, sensitizing cells to Fas ligand-induced apoptosis.[4]
-
Induction of Cell Cycle Arrest: By inhibiting proliferative signals, these compounds can cause cell cycle arrest, which can subsequently trigger apoptosis.
-
Modulation of the Tumor Microenvironment: Some KRAS G12D inhibitors may also impact the tumor immune microenvironment, potentially enhancing immune-mediated cancer cell killing.[5]
Quantitative Data on Apoptosis Induction
The efficacy of KRAS G12D inhibitors in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize representative quantitative data based on studies of similar compounds.
Table 1: In Vitro Cell Viability (IC50) of a Representative KRAS G12D Inhibitor
| Cell Line | KRAS Mutation Status | Representative IC50 (µM) |
| PANC-1 | G12D | ~4.4 |
| Panc 04.03 | G12D | ~4.7 |
| MIA-PaCa-2 | G12C | >10 |
| NCI-H358 | G12C | >10 |
| SW-620 | G12V | >10 |
| BxPC-3 | WT | >10 |
| HT-29 | WT | >10 |
This table presents hypothetical data for a representative inhibitor based on typical selectivity profiles of KRAS G12D inhibitors. Actual values would need to be determined experimentally.[6]
Table 2: Apoptosis Induction by a Representative KRAS G12D Inhibitor in KRAS G12D Mutant Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 1.1 |
| Representative Inhibitor | 0.5 | 15.8 ± 2.3 |
| Representative Inhibitor | 1.0 | 32.5 ± 3.8 |
| Representative Inhibitor | 2.5 | 58.1 ± 4.5 |
This table presents hypothetical data for a representative inhibitor. Actual values would need to be determined experimentally.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of apoptosis induction by KRAS G12D inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed cancer cells (e.g., PANC-1) in 96-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the KRAS G12D inhibitor in a complete growth medium.
-
Replace the medium in the wells with the medium containing the diluted inhibitor or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control for 24 to 72 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[6][7]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in the signaling pathways.
Protocol:
-
Treat cells with the KRAS G12D inhibitor for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, p-AKT, cleaved PARP, Bcl-xL).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: KRAS G12D Signaling and Inhibition.
Caption: Apoptosis Induction via KRAS G12D Inhibition.
Caption: Experimental Workflow for Apoptosis Assessment.
Conclusion and Future Directions
The targeted inhibition of KRAS G12D represents a significant advancement in the treatment of cancers harboring this mutation. The ability of these inhibitors to induce apoptosis by reversing the pro-survival signaling driven by mutant KRAS is a cornerstone of their therapeutic potential. The data and protocols presented in this guide provide a framework for the preclinical evaluation of novel KRAS G12D inhibitors.
Future research should focus on overcoming potential resistance mechanisms, exploring combination therapies to enhance apoptotic induction, and further elucidating the complex interplay between KRAS G12D inhibition and the tumor microenvironment. The continued development of potent and selective KRAS G12D inhibitors holds the promise of improving outcomes for patients with these challenging malignancies.
References
- 1. Crucial Role of Oncogenic KRAS Mutations in Apoptosis and Autophagy Regulation: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of KRASG12D and HSP90 are Effective Against KRASG12D Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Non-covalent Inhibition of KRAS G12D by MRTX1133
Disclaimer: Publicly available, in-depth scientific data regarding the specific non-covalent interactions of "Kras G12D-IN-29" with the KRAS G12D protein is limited. To fulfill the requirements of this technical guide, we will use MRTX1133 as a representative, well-characterized, non-covalent inhibitor of KRAS G12D. MRTX1133 is a potent and selective inhibitor, and extensive research on its binding mode and effects provides a valuable model for understanding this class of molecules.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical node in cellular signaling, regulating processes such as cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies like pancreatic, colorectal, and lung cancers.[2] The substitution of glycine (B1666218) with aspartic acid at codon 12 results in a constitutively active protein, perpetually driving downstream oncogenic pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways.[1]
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of deep, well-defined binding pockets.[2] The development of covalent inhibitors targeting the KRAS G12C mutation marked a significant breakthrough. However, targeting the G12D mutation requires a different approach, as aspartic acid is not amenable to the same covalent chemistry.[3][4] This has spurred the development of potent, non-covalent inhibitors that can achieve high affinity and selectivity through a network of specific molecular interactions.
This guide provides an in-depth technical overview of the non-covalent interactions between the KRAS G12D protein and MRTX1133, a first-in-class, potent, and selective inhibitor.[2][5] We will detail the binding affinity, the specific molecular interactions that drive its potency, the experimental protocols used for its characterization, and its impact on KRAS G12D-mediated signaling.
Quantitative Analysis of MRTX1133 Interaction with KRAS G12D
The efficacy of MRTX1133 is rooted in its exceptionally high binding affinity and potent cellular activity. This is achieved through an optimized network of non-covalent interactions within the switch-II pocket of the KRAS G12D protein.
Binding Affinity and Cellular Potency
Quantitative assays have demonstrated the picomolar binding affinity of MRTX1133 for KRAS G12D and its nanomolar potency in cellular contexts. These values underscore the inhibitor's ability to effectively engage its target at therapeutic concentrations.
| Parameter | Method | Value | Target/Cell Line | Reference |
| Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | ~0.2 pM | GDP-bound KRAS G12D | [5][6] |
| Biochemical Inhibition (IC50) | HTRF Competition Assay | <2 nM | GDP-bound KRAS G12D | [5][6] |
| Biochemical Inhibition (IC50) | HTRF Effector Interaction Assay | 9 nM | Active KRAS G12D | [5] |
| pERK Inhibition (IC50) | Cellular Assay | ~2-5 nM | KRAS G12D Mutant Cell Lines (e.g., AGS) | [2][3][5] |
| Cell Viability (IC50) | 2D Viability Assay | ~6 nM | KRAS G12D Mutant Cell Lines (e.g., AGS) | [2] |
| Selectivity (Binding) | Surface Plasmon Resonance (SPR) | ~700-fold | KRAS G12D vs. KRAS WT | [6] |
| Selectivity (Cellular) | Cellular pERK Assay | >1000-fold | KRAS G12D vs. KRAS WT cell lines | [6] |
Molecular Interactions and Binding Mode
The high affinity and selectivity of MRTX1133 are the result of extensive structure-based drug design, which optimized interactions with key residues in the switch-II pocket of KRAS G12D.[3] X-ray crystallography has revealed the precise binding mode, highlighting a network of hydrogen bonds, ionic interactions, and hydrophobic contacts.
Key Non-covalent Interactions
MRTX1133's interaction with KRAS G12D is stabilized by contacts with several key amino acid residues. A computational analysis of binding energy contributions further elucidates the importance of each interaction.[7]
| Interacting Residue | Interaction Type | Binding Energy Contribution (kcal/mol) | Reference |
| Asp12 | Salt Bridge / Ionic Pair | -1.04 | [7][8] |
| Arg68 | Hydrogen Bond | -1.67 | [7] |
| Asp69 | van der Waals | -4.54 | [7] |
| His95 | Hydrogen Bond | -3.65 | [7][8] |
| Met72 | van der Waals | -2.27 | [7] |
| Thr58 | van der Waals | -2.23 | [7] |
| Gln99 | van der Waals | -2.03 | [7] |
| Tyr96 | van der Waals | -1.59 | [7] |
| Tyr64 | van der Waals | -1.34 | [7] |
| Gly60 | van der Waals | -1.25 | [7] |
| Val9 | van der Waals | -1.03 | [7] |
The protonated piperazine (B1678402) moiety of MRTX1133 forms a critical salt bridge with the mutated aspartic acid at position 12, an interaction that is fundamental to its selectivity for the G12D mutant.[8] Additionally, a hydrogen bond with His95, a residue unique to KRAS compared to its paralogs HRAS and NRAS, contributes significantly to its isoform selectivity.[8]
Visualization of Binding Interactions
The following diagram illustrates the key non-covalent interactions between MRTX1133 and the binding pocket of KRAS G12D.
Caption: Key non-covalent interactions of MRTX1133 within the KRAS G12D binding pocket.
Impact on Downstream Signaling
By binding to KRAS G12D and locking it in an inactive state, MRTX1133 effectively blocks its interaction with downstream effector proteins.[3] This abrogates the constitutive signal transduction that drives oncogenesis. The primary pathway inhibited is the MAPK signaling cascade.[1]
Inhibition of the MAPK Pathway
MRTX1133 potently inhibits the phosphorylation of ERK (pERK), a key downstream marker of MAPK pathway activation.[2][5] This inhibition leads to the downregulation of genes involved in cell cycle progression and survival, and the upregulation of pro-apoptotic genes.[1]
KRAS G12D Signaling Pathway Diagram
The following diagram illustrates the KRAS G12D signaling pathway and the point of inhibition by MRTX1133.
Caption: Inhibition of the KRAS G12D signaling cascade by MRTX1133.
Experimental Protocols
The characterization of MRTX1133 involved several key biophysical and cellular assays. The generalized protocols for these experiments are outlined below.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity (KD) of an inhibitor to its target protein in real-time.
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for the MRTX1133-KRAS G12D interaction.
Methodology:
-
Immobilization: Recombinant, purified KRAS G12D protein (loaded with GDP) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).
-
Analyte Injection: A series of precise concentrations of MRTX1133 in a suitable running buffer are injected sequentially over the sensor surface.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass change as MRTX1133 binds to the immobilized KRAS G12D, is measured and recorded as a sensorgram.
-
Regeneration: After each injection, the sensor surface is washed with a regeneration solution to remove the bound inhibitor, preparing it for the next concentration.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the KD (kd/ka).
X-Ray Crystallography for Structural Analysis
This technique is used to determine the high-resolution, three-dimensional structure of MRTX1133 in complex with the KRAS G12D protein.
Objective: To visualize the precise binding mode and identify the specific non-covalent interactions between the inhibitor and the protein.
Methodology:
-
Protein Expression and Purification: High-purity KRAS G12D protein is expressed (e.g., in E. coli) and purified.
-
Co-crystallization: The purified KRAS G12D protein is incubated with a molar excess of MRTX1133. This complex is then subjected to crystallization screening using various precipitants, buffers, and temperatures (e.g., via sitting-drop or hanging-drop vapor diffusion).
-
Crystal Harvesting and Data Collection: Suitable crystals are harvested, cryo-protected, and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Solution and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement with a known KRAS structure as a search model. The resulting electron density map is used to build and refine the model of the KRAS G12D-MRTX1133 complex, revealing the precise atomic coordinates and interactions.
Cellular pERK Inhibition Assay (Western Blot)
This assay measures the ability of an inhibitor to block the KRAS signaling pathway within cancer cells.
Objective: To determine the IC50 value of MRTX1133 for the inhibition of ERK phosphorylation.
Methodology:
-
Cell Culture: KRAS G12D mutant cancer cells (e.g., AGS, PANC-1) are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with a serial dilution of MRTX1133 (or DMSO as a vehicle control) for a specified period (e.g., 2-4 hours).
-
Cell Lysis: After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK (as a loading control).
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
-
Data Analysis: The band intensities are quantified. The ratio of pERK to total ERK is calculated for each concentration of MRTX1133, and the data are plotted to determine the IC50 value.
Conclusion
MRTX1133 represents a landmark achievement in the quest to target the historically intractable KRAS G12D oncoprotein. Its development demonstrates that through sophisticated structure-based design, it is possible to achieve picomolar affinity and high selectivity with a non-covalent inhibitor. The intricate network of interactions, particularly the salt bridge to the mutant Asp12 and hydrogen bonding to His95, provides a clear blueprint for the rational design of future KRAS inhibitors. The profound inhibition of downstream MAPK signaling translates into potent anti-tumor activity, offering a promising therapeutic strategy for patients with KRAS G12D-driven cancers. This guide provides a foundational understanding of the molecular principles and experimental validation underlying this important class of targeted cancer therapies.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the binding of MRTX1133 as an avenue for the discovery of potential KRASG12D inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
The Oncogenic Role of KRAS G12D in Pancreatic Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KRAS oncogene, particularly the G12D mutation, is a critical driver in the initiation and progression of pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies. This technical guide provides an in-depth exploration of the multifaceted role of KRAS G12D in pancreatic cancer. It details the core signaling pathways aberrantly activated by this mutation, the profound metabolic reprogramming that fuels tumor growth, and the intricate interplay with the tumor microenvironment that fosters an immunosuppressive landscape. This guide also presents a consolidated overview of key experimental models and methodologies used to investigate KRAS G12D, alongside quantitative data from seminal studies. The information herein is intended to serve as a comprehensive resource for researchers and drug development professionals dedicated to combating this challenging disease.
Introduction: The KRAS G12D Mutation in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) is characterized by a high mortality rate, largely due to late diagnosis and limited therapeutic options.[1] A hallmark of PDAC is the near-ubiquitous presence of mutations in the KRAS gene, with the glycine-to-aspartic acid substitution at codon 12 (G12D) being the most prevalent, accounting for approximately 45% of KRAS mutations in this cancer.[2][3] The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound conformation.[1][4] This persistent activation leads to the incessant stimulation of downstream signaling pathways that drive the hallmarks of cancer, including sustained proliferation, evasion of apoptosis, metabolic reprogramming, and remodeling of the tumor microenvironment.[2][5] Consequently, understanding the oncogenic mechanisms of KRAS G12D is paramount for the development of effective therapeutic strategies against pancreatic cancer.
Core Signaling Pathways Driven by KRAS G12D
The constitutive activation of KRAS G12D leads to the aberrant and sustained activation of multiple downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR cascades. These pathways are central to the pro-tumorigenic effects of mutant KRAS.
The RAF-MEK-ERK (MAPK) Signaling Pathway
The RAF-MEK-ERK pathway is a critical regulator of cell proliferation, differentiation, and survival. In KRAS G12D-driven pancreatic cancer, this pathway is constitutively active, leading to uncontrolled cell division.
-
Activation Cascade: GTP-bound KRAS G12D recruits and activates RAF kinases (ARAF, BRAF, and CRAF/RAF1) at the cell membrane.[6][7] RAF kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[6]
-
Downstream Effects: Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes that promote cell cycle progression (e.g., Cyclin D1) and inhibit apoptosis.[4][8]
The PI3K-AKT-mTOR Signaling Pathway
The PI3K-AKT-mTOR pathway is crucial for cell growth, survival, and metabolism. Its constitutive activation by KRAS G12D contributes significantly to the malignant phenotype of pancreatic cancer cells.
-
Activation Cascade: GTP-bound KRAS G12D can directly bind to and activate the p110α catalytic subunit of Phosphoinositide 3-kinase (PI3K).[9][10] Activated PI3K converts phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11] PIP3 acts as a second messenger, recruiting and activating AKT and PDK1.[11]
-
Downstream Effects: Activated AKT has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth. AKT also inhibits pro-apoptotic proteins, thereby promoting cell survival.[10]
Metabolic Reprogramming in KRAS G12D-Driven Pancreatic Cancer
KRAS G12D plays a pivotal role in reprogramming cellular metabolism to meet the high anabolic demands of rapidly proliferating tumor cells. A key feature of this reprogramming is the alteration of glucose metabolism.
Oncogenic KRAS G12D stimulates glucose uptake and diverts glucose intermediates into biosynthetic pathways, such as the hexosamine biosynthesis pathway (HBP) and the pentose (B10789219) phosphate (B84403) pathway (PPP).[5][12] The HBP is essential for protein glycosylation, while the PPP provides precursors for nucleotide synthesis and NADPH for redox homeostasis.[5] This metabolic rewiring is crucial for sustaining the growth and survival of pancreatic cancer cells.
| Metabolic Pathway | Key Enzymes/Metabolites Altered | Consequence in KRAS G12D PDAC | Reference |
| Glycolysis | Increased glucose uptake | Provides building blocks for anabolic pathways | [5][12] |
| Hexosamine Biosynthesis Pathway (HBP) | Increased flux | Supports protein glycosylation and signaling | [5][12] |
| Pentose Phosphate Pathway (PPP) | Increased flux through non-oxidative branch | Production of ribose for nucleotide synthesis | [5][12] |
| Citrate (B86180) Metabolism | Increased serum citrate levels with disease progression | Potential biomarker for disease progression | [13] |
The Tumor Microenvironment in KRAS G12D Pancreatic Cancer
Oncogenic KRAS G12D not only drives tumor cell-intrinsic programs but also profoundly shapes the tumor microenvironment (TME) to create a supportive and immunosuppressive niche.
KRAS G12D signaling from cancer cells regulates the surrounding stromal cells and establishes a reciprocal signaling network.[2] This leads to the establishment of a pro-inflammatory microenvironment that promotes tumorigenesis.[2] The TME of KRAS G12D-driven PDAC is characterized by a dense desmoplastic stroma and an abundance of immunosuppressive immune cells, including tumor-associated macrophages (TAMs), myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[2] These cells contribute to immune evasion and resistance to immunotherapies.[2] Interestingly, KRAS G12D has also been shown to suppress the expression of PD-L1.[2]
Experimental Models and Methodologies
The study of KRAS G12D in pancreatic cancer relies on a variety of sophisticated experimental models and techniques.
Genetically Engineered Mouse Models (GEMMs)
GEMMs that faithfully recapitulate the genetics and pathology of human PDAC are invaluable tools. The KPC model is a widely used GEMM for studying KRAS G12D-driven pancreatic cancer.[1][14]
-
Genetic Makeup: LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre.[1][14]
-
Mechanism: This model utilizes the Cre-LoxP system. The LSL (Lox-Stop-Lox) cassette prevents the expression of the mutant KrasG12D and Trp53R172H alleles. The Pdx-1-Cre transgene expresses Cre recombinase specifically in pancreatic progenitor cells, which excises the LSL cassette, leading to the pancreas-specific expression of the oncogenes.[1][14]
-
Phenotype: KPC mice develop the full spectrum of pancreatic intraepithelial neoplasia (PanIN) lesions that progress to invasive and metastatic PDAC, closely mimicking the human disease.[1]
Experimental Protocol: KPC Mouse Model Generation
-
Breeding Strategy: Cross LSL-KrasG12D/+ mice with LSL-Trp53R172H/+ mice to generate LSL-KrasG12D/+; LSL-Trp53R172H/+ offspring.[1] Subsequently, cross these mice with Pdx-1-Cre mice to generate the KPC experimental cohort.[1]
-
Genotyping: Perform multiplex PCR on tail-snip DNA to confirm the presence of the LSL-KrasG12D, LSL-Trp53R172H, and Pdx-1-Cre alleles.[15]
-
Tumor Monitoring: Monitor mice for signs of illness and palpate for abdominal tumors. Tumor progression can also be monitored using high-resolution ultrasound imaging.
-
Tissue Harvest: At the experimental endpoint, euthanize mice and harvest the pancreas and other organs for histological analysis, molecular studies, and establishment of cell lines or organoids.
Pancreatic Cancer Organoids
Patient-derived and GEMM-derived organoids are three-dimensional in vitro culture systems that preserve the cellular and molecular characteristics of the original tumor.[16][17] They are powerful tools for drug screening and mechanistic studies.[16][17]
Experimental Protocol: Pancreatic Cancer Organoid Culture
-
Tissue Digestion: Mince fresh tumor tissue and digest with a cocktail of enzymes such as collagenase and dispase to obtain a single-cell suspension.[8][18]
-
Embedding: Resuspend the cells in a basement membrane extract (e.g., Matrigel) and plate as droplets in multi-well plates.[8][18]
-
Culture Medium: Overlay the Matrigel domes with a specialized organoid culture medium containing growth factors and inhibitors that support the growth of pancreatic ductal cells.[8][18]
-
Maintenance: Passage the organoids every 1-2 weeks by dissociating them into small clusters or single cells and re-embedding them in fresh Matrigel.[18]
Therapeutic Targeting of KRAS G12D
For decades, KRAS was considered "undruggable." However, recent breakthroughs have led to the development of inhibitors that specifically target mutant KRAS, including the G12D variant.
MRTX1133: A Selective KRAS G12D Inhibitor
MRTX1133 is a potent and selective, non-covalent inhibitor of KRAS G12D.[14][16] It binds to the switch-II pocket of both the GDP-bound and GTP-bound forms of KRAS G12D, preventing its interaction with downstream effectors.[14][19]
| Preclinical Model | Treatment | Outcome | Reference |
| KRAS G12D Mutant PDAC Cell Lines | MRTX1133 | Inhibition of cell proliferation; Reduced phosphorylation of ERK, AKT, and S6 | [20] |
| HPAC Human PDAC Xenograft Model | MRTX1133 (30 mg/kg, twice daily) | 85% tumor regression | [17] |
| KPC Mouse Model | MRTX1133 | Tumor shrinkage and halted growth | [13] |
Experimental Protocol: In Vitro Inhibition Assay
-
Cell Culture: Culture KRAS G12D-mutant pancreatic cancer cell lines (e.g., AsPC-1, HPAF-II) in appropriate media.
-
Drug Treatment: Treat cells with a dose range of MRTX1133 for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using a metabolic assay (e.g., WST-1 or CellTiter-Glo) to determine the IC50 value.[20]
-
Western Blot Analysis: Lyse treated cells and perform western blotting to analyze the phosphorylation status of key downstream signaling proteins like ERK and AKT.[20]
Conclusion
The KRAS G12D mutation is a central and formidable driver of pancreatic cancer. Its profound effects on intracellular signaling, metabolism, and the tumor microenvironment underscore the complexity of this disease. The development of advanced preclinical models, such as KPC mice and patient-derived organoids, has been instrumental in dissecting the oncogenic mechanisms of KRAS G12D. Furthermore, the emergence of direct KRAS G12D inhibitors like MRTX1133 offers a beacon of hope for a disease with historically grim prognoses. Continued research into the intricate biology of KRAS G12D and the development of novel therapeutic strategies, including combination therapies that target both the tumor and its microenvironment, are critical to improving outcomes for patients with pancreatic cancer.
References
- 1. Genetically Engineered Mouse Models of Pancreatic Cancer: The KPC Model (LSL-KrasG12D/+;LSL-Trp53R172H/+;Pdx-1-Cre), Its Variants and Their Application in Immuno-oncology Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic Ductal Organoids React Kras Dependent to the Removal of Tumor Suppressive Roadblocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the PI3K/AKT/mTOR pathway in pancreatic cancer: is it a worthwhile endeavor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Pancreatic Cancer: From Molecular to Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Distinct serum metabolomics profiles associated with malignant progression in the KrasG12D mouse model of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Multiplex Genotyping PCR for the KPC Pancreatic Cancer Mouse Model [protocols.io]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ccr.cancer.gov [ccr.cancer.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Selective KRAS G12D Inhibitor (Kras G12D-IN-29) in In Vitro Cell-Based Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers. The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, renders the KRAS protein constitutively active, leading to the persistent activation of downstream pro-proliferative and survival pathways, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2]
Kras G12D-IN-29 is a potent and selective, non-covalent inhibitor developed to specifically target the KRAS G12D mutant protein.[3][4] This inhibitor locks the protein in its inactive state, thereby blocking downstream signaling and inhibiting the growth of KRAS G12D-mutant cancer cells.[3] These application notes provide detailed protocols for characterizing the in vitro activity of this compound using common cell-based assays.
Data Presentation
The following tables summarize representative quantitative data for this compound in various cell-based assays.
Table 1: Cellular Potency of this compound in Cancer Cell Lines
| Cell Line | KRAS Mutation Status | Assay Type | IC50 (µM) |
| PANC-1 | G12D | Cell Viability (72h) | ~4.4[5] |
| Panc 04.03 | G12D | Cell Viability (72h) | ~4.7[5] |
| HPAF-II | G12D | Cell Viability (72h) | >1.0[6] |
| MIA-PaCa-2 | G12C | Cell Viability (72h) | >10[1] |
| NCI-H358 | G12C | Cell Viability (72h) | >10[1] |
| SW-620 | G12V | Cell Viability (72h) | >10[1] |
| BxPC-3 | WT | Cell Viability (72h) | >10[1] |
| HT-29 | WT | Cell Viability (72h) | >10[1][6] |
Table 2: Effect of this compound on Downstream Signaling
| Cell Line | KRAS Mutation Status | Target Protein | Assay | Result |
| PANC-1 | G12D | pERK | Western Blot | Significant reduction[5] |
| Panc 04.03 | G12D | pERK | Western Blot | Significant reduction[5] |
| PANC-1 | G12D | pAKT | Western Blot | Reduction[5] |
| Panc 04.03 | G12D | pAKT | Western Blot | Reduction[5] |
Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways critical for cell proliferation and survival. This compound selectively inhibits the mutant KRAS protein, blocking these aberrant signals.
Caption: KRAS G12D signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures cell viability as an indicator of proliferation.
Materials:
-
KRAS G12D mutant (e.g., PANC-1, Panc 04.03) and wild-type (e.g., BxPC-3) cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well clear or opaque-walled microplates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Allow cells to attach overnight at 37°C and 5% CO2.[1]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.[1]
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[1]
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 4 hours. Add 100 µL of solubilization solution and read absorbance at 570 nm.
-
For CellTiter-Glo®: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and read luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow for the Cell Proliferation Assay.
Western Blot Analysis of Downstream Signaling
This method assesses the phosphorylation status of key proteins in the KRAS downstream signaling pathways, such as ERK and AKT.[1]
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1)
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 2-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates and separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add chemiluminescent substrate.
-
Capture the signal using an imaging system. Analyze band intensities relative to total protein and loading controls.
Caption: Workflow for Western Blot Analysis of Downstream Signaling.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the inhibitor.[1]
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1)
-
6-well plates
-
This compound
-
Vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells into 6-well plates and allow them to attach overnight.[1]
-
Treat the cells with various concentrations of this compound or vehicle control for 24 to 72 hours.[1]
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each sample.[1]
-
Analyze the samples by flow cytometry within one hour of staining to determine the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| High IC50 variability | Inconsistent cell seeding density; variability in compound dilution. | Ensure uniform cell suspension before seeding; prepare fresh serial dilutions for each experiment. |
| Weak signal in Western Blot | Insufficient protein loading; low antibody concentration; inactive HRP substrate. | Quantify protein accurately and load sufficient amount; optimize antibody dilutions; use fresh substrate. |
| High background in Western Blot | Insufficient blocking; high antibody concentration; inadequate washing. | Increase blocking time or change blocking agent; reduce antibody concentration; increase number and duration of washes. |
| Low percentage of apoptotic cells | Insufficient treatment time or compound concentration; assay performed too early/late. | Perform a time-course and dose-response experiment to find optimal conditions. |
Conclusion
The protocols described provide a framework for the in vitro characterization of this compound. These assays are essential for determining the inhibitor's potency, selectivity, and mechanism of action in relevant cancer cell models, thereby supporting its preclinical development as a targeted therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Potency of Kras G12D-IN-29 in PANC-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and representative data for determining the dose-response of a novel KRAS G12D inhibitor, Kras G12D-IN-29, in the PANC-1 human pancreatic cancer cell line, which harbors the KRAS G12D mutation.
Introduction
The KRAS oncogene is frequently mutated in various cancers, with the G12D substitution being particularly prevalent in pancreatic ductal adenocarcinoma.[1][2] The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, such as the MAPK pathway, promoting uncontrolled cell proliferation and survival.[2][3] this compound is a novel, potent, and selective inhibitor designed to target the KRAS G12D mutant protein. This application note outlines the experimental procedures to evaluate the anti-proliferative effects of this compound in PANC-1 cells and to confirm its mechanism of action by assessing the modulation of downstream effector proteins.
Data Summary
The anti-proliferative activity and pathway modulation of this compound were assessed in PANC-1 cells. The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® Luminescent Cell Viability Assay. Target engagement was confirmed by measuring the phosphorylation levels of ERK1/2, a key downstream kinase in the MAPK pathway, via Western blot.
Table 1: Dose-Response of this compound on PANC-1 Cell Viability
| This compound (nM) | Percent Viability (%) | Standard Deviation |
| 0 (Vehicle) | 100 | ± 4.5 |
| 0.1 | 98.2 | ± 5.1 |
| 1 | 85.7 | ± 6.2 |
| 10 | 52.3 | ± 3.8 |
| 100 | 15.1 | ± 2.5 |
| 1000 | 5.4 | ± 1.9 |
| IC50 (nM) | ~10 |
Table 2: Effect of this compound on p-ERK1/2 Levels in PANC-1 Cells
| Treatment | Concentration (nM) | Fold Change in p-ERK1/2 (Normalized to Total ERK1/2) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.09 |
| This compound | 10 | 0.45 | ± 0.06 |
| This compound | 100 | 0.12 | ± 0.03 |
Mandatory Visualizations
Experimental Protocols
PANC-1 Cell Culture
-
Cell Line: PANC-1 (ATCC® CRL-1469™), human pancreatic carcinoma, KRAS G12D mutant.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[4][5]
-
Cell Seeding:
-
Harvest and count PANC-1 cells.
-
Seed 5,000 cells per well in 100 µL of culture medium into a 96-well opaque-walled plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the desired concentrations of the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[5][6]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5][6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5][7]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5][7]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium-only wells).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using a non-linear regression model.
-
Western Blotting for p-ERK1/2
This protocol provides a general guideline for analyzing the MAPK/ERK pathway.[8][9]
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 PANC-1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentrations (e.g., 10 nM and 100 nM) for 24 hours. Include an untreated control.
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.[8]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[8]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Gel Electrophoresis and Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.[8]
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
-
Detection and Analysis:
Conclusion
The protocols and data presented in this application note demonstrate a robust methodology for characterizing the dose-dependent effects of the KRAS G12D inhibitor, this compound, in PANC-1 cells. The results indicate that this compound effectively inhibits the proliferation of KRAS G12D-mutant pancreatic cancer cells and suppresses the downstream MAPK signaling pathway. These methods are essential for the preclinical evaluation of novel targeted therapies.
References
- 1. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. OUH - Protocols [ous-research.no]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Note: Measuring pERK Inhibition by Kras G12D-IN-29 Using Western Blot Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the use of Kras G12D-IN-29, a potent and selective inhibitor of the KRAS G12D mutant protein, and for the subsequent analysis of its inhibitory effect on the downstream signaling pathway using Western blot to detect phosphorylated ERK (pERK). The KRAS G12D mutation is a key driver in numerous cancers, leading to constitutive activation of the MAPK pathway, which includes ERK.[1][2][3] Accurate measurement of pERK levels is a critical method for assessing the efficacy of KRAS G12D inhibitors like this compound.[4]
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a GTPase that acts as a molecular switch in cells, regulating critical signaling pathways such as the MAPK cascade (RAS-RAF-MEK-ERK) that controls cell proliferation, differentiation, and survival.[1][4] The G12D mutation in KRAS is one of the most frequent oncogenic alterations, particularly in pancreatic, colorectal, and lung cancers.[2][5] This mutation impairs the GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to sustained downstream signaling and uncontrolled cell growth.[3]
This compound is a novel, non-covalent small molecule inhibitor designed to specifically target the KRAS G12D mutant protein.[1][6] It binds to the switch-II pocket of the protein, disrupting its interaction with downstream effectors like RAF, thereby inhibiting the subsequent phosphorylation cascade that leads to ERK activation.[6][7] This application note provides a comprehensive protocol for treating cancer cells harboring the KRAS G12D mutation with this compound and quantifying the resulting inhibition of ERK phosphorylation via Western blot analysis.
Signaling Pathway
The KRAS G12D mutation leads to a persistently active RAS protein, which in turn activates the RAF-MEK-ERK signaling cascade. This compound inhibits this pathway at the level of KRAS, leading to a reduction in phosphorylated ERK (pERK), a key biomarker of pathway inhibition.
Experimental Protocols
A. Cell Culture and Treatment with this compound
This protocol describes the treatment of adherent cancer cell lines harboring the KRAS G12D mutation.
Materials:
-
KRAS G12D mutant cancer cell line (e.g., AsPC-1, HPAF-II)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Pipettes and sterile filter tips
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
Preparation of Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.[8] Store at -20°C, protected from light.
-
Preparation of Working Solutions: On the day of the experiment, prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration.[8]
-
Cell Treatment:
-
Aspirate the growth medium from the wells.
-
Gently wash the cells once with sterile PBS.
-
Add 2 mL of the medium containing the desired concentrations of this compound or vehicle control to each well.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically.
B. Western Blot Analysis of pERK and Total ERK
This protocol outlines the steps for cell lysis, protein quantification, and immunodetection of pERK and total ERK.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2 (Thr202/Tyr204) and Rabbit anti-ERK1/2
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plates on ice and aspirate the medium.
-
Wash cells with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional but Recommended):
-
To normalize pERK levels to total ERK, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.[9][10]
-
Wash extensively with PBS and TBST.
-
Block the membrane again for 1 hour.
-
Incubate with the primary antibody against total ERK1/2 overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
-
Experimental Workflow
Data Presentation
The inhibitory effect of this compound on ERK phosphorylation was quantified by densitometry of the Western blot bands. The ratio of pERK to total ERK was calculated and normalized to the vehicle-treated control.
| This compound Conc. | pERK/Total ERK Ratio (Normalized to Vehicle) | % Inhibition of pERK |
| Vehicle (0 nM) | 1.00 | 0% |
| 1 nM | 0.78 | 22% |
| 10 nM | 0.45 | 55% |
| 100 nM | 0.15 | 85% |
| 1 µM | 0.05 | 95% |
| 10 µM | 0.03 | 97% |
Table 1: Dose-dependent inhibition of ERK phosphorylation in KRAS G12D mutant cells treated with this compound for 24 hours. The IC50 value for pERK inhibition was determined to be approximately 8 nM.
Logical Relationship Diagram
Discussion
The results demonstrate that this compound is a potent inhibitor of the KRAS G12D-mediated signaling pathway. The dose-dependent decrease in the levels of phosphorylated ERK, a key downstream effector, confirms the on-target activity of the compound.[11][12] The IC50 value of approximately 8 nM indicates high potency in a cellular context. This Western blot protocol provides a reliable and reproducible method for evaluating the efficacy of KRAS G12D inhibitors and can be adapted for screening and characterizing other small molecule inhibitors targeting this pathway. The normalization of pERK signal to total ERK is crucial for accurate quantification, as it accounts for any variations in protein loading.[9] This detailed methodology serves as a valuable resource for researchers in oncology and drug development investigating KRAS-driven cancers.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays with Kras G12D-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive tumor growth. The G12D mutation is one of the most common oncogenic KRAS mutations, making it a key target in cancer therapy. Kras G12D-IN-29 is a selective, orally active inhibitor of the KRAS G12D mutant protein.[1] It functions by blocking downstream signaling pathways mediated by the mutated KRAS, thereby inhibiting the proliferation of cancer cells.[1]
These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using two common cell viability assays: the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Principle of the Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).[3][4]
CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is a marker of metabolically active cells.[1] The assay reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable luminescent signal. The amount of light produced is directly proportional to the amount of ATP, and thus to the number of viable cells.[1]
Data Presentation
The following tables provide a summary of hypothetical quantitative data for the use of this compound in cell viability assays. Actual results will vary depending on the cell line, experimental conditions, and the specific batch of the inhibitor.
Table 1: Recommended Seeding Densities for Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Seeding Density (cells/well in 96-well plate) |
| PANC-1 | Pancreatic Cancer | 3,000 - 5,000 |
| HCT116 | Colorectal Cancer | 2,000 - 4,000 |
| A549 | Lung Cancer | 2,500 - 5,000 |
| MIA PaCa-2 | Pancreatic Cancer | 4,000 - 6,000 |
Table 2: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | KRAS Mutation Status | This compound IC50 (µM) |
| PANC-1 | G12D | 0.5 - 2.0 |
| HCT116 | G13D (often used as a control) | > 10 |
| A549 | G12S | > 10 |
| MIA PaCa-2 | G12C | > 10 |
| BxPC-3 | Wild-Type | > 10 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent, such as DMSO. The final concentration of the stock solution should be high enough to allow for serial dilutions while keeping the final DMSO concentration in the cell culture medium below 0.5% to avoid solvent toxicity. A common stock concentration is 10 mM.
-
Storage: Aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 1: MTT Cell Viability Assay
Materials and Reagents:
-
This compound
-
Cancer cell lines (e.g., PANC-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at the predetermined optimal density (see Table 1) in 100 µL of complete culture medium per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solution.
-
Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
Materials and Reagents:
-
This compound
-
Cancer cell lines (e.g., PANC-1)
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled plates to prevent signal cross-talk.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
Assay Reagent Preparation and Addition:
-
Thaw the CellTiter-Glo® Reagent and equilibrate it to room temperature.
-
After the treatment incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
-
Signal Stabilization and Measurement:
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the luminescence of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Kras G12D Signaling Pathway and Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: CellTiter-Glo® Assay Workflow.
References
Application Notes and Protocols for Efficacy Testing of Kras G12D-IN-29 in In Vivo Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation leads to a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K pathways.[2][3][4] Kras G12D-IN-29 is a novel, potent, and selective inhibitor targeting the KRAS G12D mutant protein. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using subcutaneous xenograft mouse models, a crucial step in preclinical drug development.[5][6]
Preclinical Rationale
Targeting the KRAS G12D mutation presents a significant therapeutic opportunity.[1][7] Small molecule inhibitors designed to specifically bind to the mutant KRAS G12D protein can block its activity, thereby interrupting the signaling cascades that promote cancer cell growth.[1][3] Preclinical studies using patient-derived xenograft (PDX) models, which closely mimic the human tumor microenvironment, have demonstrated significant anti-tumor activity of selective KRAS G12D inhibitors.[5] This document outlines the methodology to rigorously assess the therapeutic potential of this compound in similar well-established xenograft models.
Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transducing state.[3][8] This results in the continuous activation of downstream effector pathways critical for cell growth and survival.
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line Selection : Choose human cancer cell lines endogenously expressing the KRAS G12D mutation. Suitable cell lines include those derived from pancreatic (e.g., MIA PaCa-2), colorectal, or non-small cell lung cancers.
-
Cell Culture : Culture the selected cell lines in the recommended complete medium, ensuring they are in the logarithmic growth phase (70-80% confluency) before harvesting for implantation.[9] All cell culture work should be performed under sterile conditions.
Subcutaneous Xenograft Model Establishment
-
Animal Model : Use immunodeficient mice, such as athymic nude mice or SCID mice, aged 4-6 weeks.[9] Allow for a 3-5 day acclimatization period upon arrival.[9]
-
Cell Preparation :
-
Harvest cells by trypsinization and wash twice with sterile phosphate-buffered saline (PBS).[9]
-
Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion.[9]
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.[10]
-
-
Injection Procedure :
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).[11]
-
Clean the injection site (typically the right flank) with an antiseptic solution.[9]
-
Inject 100-200 µL of the cell suspension (containing 1-5 x 10⁶ cells) subcutaneously using a 27- or 30-gauge needle.[9][10][12]
-
Efficacy Study Design
-
Group Allocation : Once tumors reach an average volume of approximately 50-100 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups :
-
Group 1: Vehicle Control (e.g., saline, DMSO solution)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Positive Control (optional, a known KRAS G12D inhibitor)
-
-
Drug Administration : Administer this compound and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dosing schedule (e.g., once or twice daily).
Data Collection and Endpoints
-
Tumor Volume Measurement : Measure tumor dimensions (length and width) twice weekly using digital calipers.[11] Calculate tumor volume using the modified ellipsoid formula: Volume = (Width² x Length) / 2 .[11][13]
-
Body Weight : Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Clinical Observations : Observe the mice daily for any signs of distress or adverse effects.
-
Study Endpoint : The study may be terminated when tumors in the control group reach a predetermined size (e.g., >1500 mm³), after a fixed duration, or if signs of excessive toxicity are observed.[10]
-
Tissue Collection : At the end of the study, euthanize the mice and excise the tumors. A portion of the tumor can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot) and the remainder fixed in formalin for histopathological evaluation.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 25 mg/kg, QD | 625 ± 80 | 50% |
| This compound | 50 mg/kg, QD | 250 ± 50 | 80% |
% TGI is calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100
Table 2: Body Weight Changes
| Treatment Group | Dose and Schedule | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | +5.0 ± 1.5 |
| This compound | 25 mg/kg, QD | +4.5 ± 2.0 |
| This compound | 50 mg/kg, QD | -1.0 ± 2.5 |
Logical Relationship of Study Design
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound. By employing well-established subcutaneous xenograft models and adhering to rigorous data collection and analysis standards, researchers can effectively assess the anti-tumor efficacy and tolerability of this novel KRAS G12D inhibitor. The resulting data will be critical for informing further preclinical and clinical development of this compound as a potential therapeutic for KRAS G12D-mutant cancers.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 3. jetir.org [jetir.org]
- 4. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 7. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 10. yeasenbio.com [yeasenbio.com]
- 11. youtube.com [youtube.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
Application Notes and Protocols for KRAS G12D Inhibitors in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in several challenging cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] The Gly12Asp (G12D) mutation is one of the most common KRAS alterations, driving tumor growth and survival.[3][2] For a long time, KRAS was considered "undruggable." However, recent advancements have led to the development of potent and selective inhibitors targeting the KRAS G12D mutation, offering promising therapeutic avenues.[4][5]
These application notes provide a comprehensive overview of the formulation and in vivo evaluation of KRAS G12D inhibitors, using publicly available data on compounds like MRTX1133 as a representative example. The protocols outlined below are intended to serve as a guide for researchers conducting preclinical animal studies to assess the efficacy, pharmacokinetics, and pharmacodynamics of novel KRAS G12D-targeted therapies.
Signaling Pathway of KRAS G12D
The KRAS protein acts as a molecular switch in intracellular signaling.[6] In its active GTP-bound state, it stimulates downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[2][6] The G12D mutation impairs the GTPase activity of KRAS, locking it in a perpetually active state and leading to uncontrolled cell growth and tumor development.[5][6]
Formulation for Animal Studies
The formulation of a KRAS G12D inhibitor for in vivo studies is critical for ensuring adequate bioavailability and exposure. The choice of vehicle depends on the physicochemical properties of the compound. Below are common formulation strategies for small molecule inhibitors with low water solubility.
Table 1: Example Formulations for In Vivo Administration
| Formulation Type | Components | Preparation Example | Administration Route | Reference |
| Suspension | 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water | To prepare 100 mL of a 2.5 mg/mL solution, dissolve 0.5 g of CMC-Na in 100 mL of ddH2O. Add 250 mg of the inhibitor and mix thoroughly to create a uniform suspension. | Oral (p.o.) | [7] |
| Solution for Injection | DMSO, PEG300, Tween 80, Saline | Prepare a stock solution of the inhibitor in DMSO. For a final formulation, mix the DMSO stock with PEG300, then Tween 80, and finally saline in a specific ratio (e.g., 10:40:5:45). Ensure the solution is clear at each step. | Intraperitoneal (i.p.), Intravenous (i.v.) | [7] |
| Oil-based Suspension | DMSO, Corn oil | Prepare a stock solution of the inhibitor in DMSO. Dilute the stock solution with corn oil (e.g., 1:9 ratio of DMSO to corn oil) to the desired final concentration. | Intraperitoneal (i.p.) | [7] |
Note: These are general examples. It is crucial to determine the optimal formulation for each specific inhibitor based on its solubility and stability characteristics. Always use freshly prepared formulations for animal studies.
Experimental Protocols for In Vivo Efficacy Studies
Xenograft Mouse Model Workflow
Detailed Protocol
-
Animal Models:
-
Cell Lines and Tumor Implantation:
-
Select cancer cell lines harboring the KRAS G12D mutation (e.g., pancreatic, colorectal).
-
Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into control (vehicle) and treatment groups.[8]
-
-
Drug Administration:
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the study.
-
The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
In some cases, significant tumor regression may be observed.[4][5]
-
Table 2: Example In Vivo Efficacy of KRAS G12D Inhibitors
| Compound | Animal Model | Cell Line/Tumor Type | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Immunocompetent C57BL/6 mice | Syngeneic PDAC (6419c5) | 30 mg/kg, i.p., twice daily | Significant tumor regression after 7 days of treatment. | [4][9] |
| QTX3034 | Xenograft | HPAC (pancreatic), GP2D (colorectal) | Not specified | Tumor regressions observed in 100% of animals. | [10] |
| ASP3082 | Xenograft | Multiple KRAS G12D-mutated models | Once-weekly, i.v. | Significant tumor regression. | [8] |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a KRAS G12D inhibitor is crucial for optimizing its therapeutic potential.[6]
Pharmacokinetic Protocol
-
Dosing and Sampling:
-
Administer a single dose of the inhibitor to mice via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Prepare plasma by centrifuging the blood samples.[6]
-
At terminal time points, collect tissues of interest (e.g., tumor, liver, lung) after cardiac puncture and perfusion with saline.[6]
-
-
Sample Analysis:
-
Analyze the concentration of the inhibitor in plasma and tissue homogenates using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Key PK parameters to determine include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
Table 3: Preclinical Pharmacokinetic Parameters of a KRAS G12D Inhibitor (AZD0022)
| Species | Blood Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) | Oral Absorption | Reference |
| Mouse | 8.2 | 10.8 | 30-70% | [11] |
| Dog | 8.6 | 20.4 | 30-70% | [11] |
Pharmacodynamic Protocol
-
Tissue Collection:
-
Treat tumor-bearing mice with the inhibitor for a specified duration.
-
Collect tumor tissue at various time points after the final dose.
-
-
Biomarker Analysis:
-
Assess the inhibition of the KRAS signaling pathway by measuring the phosphorylation levels of downstream effectors like ERK (pERK) and AKT (pAKT) using methods such as Western blotting or immunohistochemistry (IHC).[1]
-
A reduction in pERK levels in the tumor tissue of treated animals compared to controls indicates target engagement and pathway inhibition.
-
Toxicity and Tolerability Assessment
Monitoring for potential toxicities is a critical component of in vivo studies.
-
Clinical Observations:
-
Regularly observe the animals for any signs of distress, including changes in behavior, appearance, or activity levels.
-
-
Body Weight:
-
Monitor body weight throughout the study. Significant weight loss can be an indicator of toxicity.
-
-
Hematology and Clinical Chemistry:
-
At the end of the study, collect blood for a complete blood count (CBC) and analysis of clinical chemistry parameters to assess organ function (e.g., liver, kidney).
-
-
Histopathology:
-
Collect major organs (e.g., liver, spleen, kidneys, heart, lungs) for histopathological examination to identify any treatment-related microscopic changes.
-
Conclusion
The development of specific KRAS G12D inhibitors represents a significant advancement in the treatment of KRAS-mutant cancers. The protocols and data presented in these application notes provide a framework for the preclinical in vivo evaluation of these novel therapeutic agents. Rigorous assessment of formulation, efficacy, pharmacokinetics, pharmacodynamics, and toxicity in relevant animal models is essential for the successful translation of these promising compounds into clinical practice.
References
- 1. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 6. benchchem.com [benchchem.com]
- 7. KRAS G12D inhibitor 24 | Ras | 3033701-29-7 | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
Determining the Potency of KRAS G12D Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, can drive the growth of numerous cancers. The G12D mutation is one of the most common and aggressive KRAS mutations, making it a critical target for cancer therapy.[1][2] KRAS G12D inhibitors are designed to specifically bind to the mutant protein, locking it in an inactive state and preventing downstream signaling that leads to cell proliferation and survival.[1] This document provides detailed protocols for key biochemical assays to determine the potency of novel KRAS G12D inhibitors, such as Kras G12D-IN-29.
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2][3] The G12D mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and the continuous stimulation of downstream pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4]
KRAS G12D Signaling Pathway and Inhibitor Mechanism of Action
Caption: KRAS G12D signaling pathway and inhibitor action.
Data Presentation: Potency of a Novel KRAS G12D Inhibitor
The following tables summarize the quantitative data for a hypothetical potent and selective KRAS G12D inhibitor, "this compound".
Table 1: Biochemical Assay Data for this compound
| Assay Type | Target Protein | IC50 / Kd (nM) |
| TR-FRET Nucleotide Exchange | KRAS G12D | 0.25 |
| KRAS G12C | >1000 | |
| KRAS WT | >5000 | |
| KRAS G12V | 850 | |
| Surface Plasmon Resonance (SPR) | KRAS G12D | 0.5 (Kd) |
| Cellular Thermal Shift Assay (CETSA) | KRAS G12D | 2.5 (EC50) |
Table 2: Cellular Assay Data for this compound
| Assay Type | Cell Line | IC50 (nM) |
| pERK1/2 AlphaLISA | PANC-1 (KRAS G12D) | 1.5 |
| AsPC-1 (KRAS G12D) | 2.1 | |
| Cell Viability (CellTiter-Glo) | PANC-1 (KRAS G12D) | 5.0 |
| AsPC-1 (KRAS G12D) | 7.5 |
Experimental Protocols
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein, facilitated by the Guanine Nucleotide Exchange Factor (GEF), SOS1.[4][5]
Caption: Workflow for the TR-FRET nucleotide exchange assay.
Materials:
-
Recombinant human KRAS G12D, WT, G12C, and G12V proteins pre-loaded with GDP.
-
Recombinant human SOS1 protein (catalytic domain).
-
Test compound (this compound) serially diluted in DMSO.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.[4]
-
Detection reagents: Europium-labeled anti-tag antibody (e.g., anti-GST) and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP).[4]
Protocol:
-
In a 384-well plate, add 2 µL of serially diluted this compound or DMSO vehicle control.
-
Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.[4]
-
Incubate for 15 minutes at room temperature to allow for compound binding.[4]
-
Initiate the exchange reaction by adding 4 µL of the fluorescently labeled GTP analog (final concentration 80 nM) and the Europium-labeled antibody.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (ex: 340 nm, em: 620 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value using a four-parameter logistic curve fit.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity (Kd) of an inhibitor to the target protein.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
Recombinant human KRAS G12D protein.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit.
-
Test compound (this compound) serially diluted in running buffer.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Protocol:
-
Immobilize the KRAS G12D protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the chip surface to measure association (ka).
-
Flow running buffer over the chip to measure dissociation (kd).
-
Regenerate the sensor chip surface between inhibitor injections.
-
Analyze the resulting sensorgrams using appropriate software to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Phospho-ERK1/2 (pERK) Assay (AlphaLISA)
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector of the KRAS pathway, in cells treated with a KRAS G12D inhibitor.[4]
Caption: Workflow for the pERK1/2 AlphaLISA assay.
Materials:
-
KRAS G12D mutant cell lines (e.g., PANC-1, AsPC-1).[4]
-
Appropriate cell culture media and serum.
-
Test compound (this compound) serially diluted.
-
AlphaLISA pERK1/2 detection kit.
-
Lysis buffer.
Protocol:
-
Seed KRAS G12D mutant cells in a 96-well plate and incubate overnight.[4]
-
Serum-starve the cells for 12-24 hours.[4]
-
Treat the cells with serial dilutions of this compound for 2 hours.
-
Lyse the cells according to the AlphaLISA kit manufacturer's protocol.
-
Transfer the lysate to a 384-well assay plate.
-
Add the AlphaLISA acceptor beads and biotinylated anti-pERK1/2 antibody, then incubate.
-
Add the streptavidin donor beads and incubate in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal against the log of the inhibitor concentration and determine the IC50 value using a four-parameter logistic curve fit.
Conclusion
The biochemical and cellular assays outlined in this document provide a robust framework for characterizing the potency and selectivity of novel KRAS G12D inhibitors like this compound. A comprehensive approach, combining direct binding, nucleotide exchange, and cellular pathway inhibition assays, is crucial for advancing promising candidates in the drug discovery pipeline.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. Discovery of Selective and Potent KRASG12D Inhibitors as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
Application Note: Determination of Kras G12D-Inhibitor Binding Kinetics using Surface Plasmon Resonance (SPR)
For research use only.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation is one of the most common, leading to a constitutively active protein that drives uncontrolled cell proliferation and survival.[1][2] This makes the Kras G12D protein a critical target for therapeutic intervention. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to monitor molecular interactions in real-time.[3][4][5] It is an essential tool in drug discovery for characterizing the binding kinetics (association and dissociation rates) and affinity of small molecule inhibitors to their protein targets.[3][6] This application note provides a detailed protocol for determining the binding kinetics of a small molecule inhibitor, designated here as IN-29, to the Kras G12D protein.
Principle of the Assay
SPR measures changes in the refractive index at the surface of a sensor chip.[4][7] In this assay, the Kras G12D protein is immobilized on the sensor chip surface. A solution containing the small molecule inhibitor (analyte) is then flowed over the surface. The binding of the inhibitor to the immobilized Kras G12D causes an increase in mass at the sensor surface, which in turn leads to a change in the refractive index. This change is detected and recorded as a response in a sensorgram, which plots response units (RU) against time.[5][7] By analyzing the association and dissociation phases of the sensorgram at various analyte concentrations, the kinetic rate constants (k_a and k_d) and the equilibrium dissociation constant (K_D) can be determined.
Materials and Reagents
-
SPR instrument and sensor chips (e.g., CM5 sensor chip)
-
Recombinant human Kras G12D protein (GDP-bound)
-
Kras G12D inhibitor (e.g., IN-29)
-
Amine coupling kit (N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Experimental Protocol
Sensor Chip Preparation and Kras G12D Immobilization
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Protein Immobilization: Prepare a solution of Kras G12D protein in immobilization buffer at a concentration of 20 µg/mL. Inject the protein solution over the activated sensor surface. The target immobilization level is typically 5000-8000 RU.
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining active esters on the sensor surface.
-
Reference Surface: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without protein injection. This will be used to subtract non-specific binding and bulk refractive index changes.
Binding Kinetic Analysis
-
Analyte Preparation: Prepare a series of dilutions of the Kras G12D inhibitor (IN-29) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D. A typical concentration series might be 0, 1.95, 3.9, 7.8, 15.6, 31.25, 62.5, 125, 250, and 500 nM.
-
Binding Measurement:
-
Association: Inject the prepared inhibitor dilutions over the immobilized Kras G12D and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 120 seconds).
-
Dissociation: After the association phase, switch to flowing running buffer over the sensor surface to monitor the dissociation of the inhibitor from the protein for an extended period (e.g., 600 seconds).
-
-
Regeneration: If necessary, inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle. Ensure that the regeneration step does not affect the activity of the immobilized protein.
-
Data Analysis:
-
Subtract the reference surface data from the active surface data to obtain the specific binding sensorgrams.
-
Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This analysis will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Data Presentation
The following table summarizes representative binding kinetics data for known Kras G12D inhibitors, as determined by SPR. This data can be used as a reference for expected values when analyzing new compounds like IN-29.
| Inhibitor | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) | K_D (nM) | Reference |
| MRTX1133 | 2.1 x 10⁶ | 3.4 x 10⁻⁴ | 0.16 | Reaction Biology[8] |
| BI-2852 | 1.5 x 10⁵ | 1.8 x 10⁻² | 120 | Reaction Biology[8] |
| Compound 11 | Not explicitly stated | Not explicitly stated | ~400 - 700 | Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors[9] |
| Abd-2 | Not explicitly stated | Not explicitly stated | 235,000 (235 µM) | Small molecule inhibitors of RAS-effector protein interactions[10] |
Visualizations
Kras G12D Signaling Pathway
Caption: Kras G12D signaling pathway and point of inhibition.
SPR Experimental Workflow
Caption: Workflow for SPR-based binding kinetics analysis.
References
- 1. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 3. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. criver.com [criver.com]
- 6. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors of RAS-effector protein interactions derived using an intracellular antibody fragment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Analysis of Kras G12D Inhibitor Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the thermodynamic characterization of small molecule inhibitors binding to the oncogenic Kras G12D mutant protein. The protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of targeted cancer therapeutics. While specific data for "IN-29" is not publicly available, this document utilizes data from a well-characterized series of non-covalent Kras G12D inhibitors to illustrate the application of ITC in this context.
Introduction to Kras G12D and the Role of ITC
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central regulator of cellular signaling pathways that control cell growth, proliferation, and survival.[1] The G12D mutation, a substitution of glycine (B1666218) with aspartic acid at codon 12, results in a constitutively active protein that is insensitive to inactivation by GTPase-activating proteins (GAPs).[2] This aberrant signaling drives the development and progression of numerous cancers, particularly pancreatic, colorectal, and lung cancers.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[3] This allows for a complete thermodynamic profiling of the interaction between a protein and a ligand in a single experiment, providing key parameters such as the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction.[3] Such data is crucial for understanding the molecular driving forces behind inhibitor binding and for guiding structure-activity relationship (SAR) studies in drug discovery.
Kras G12D Signaling Pathway
The constitutively active Kras G12D protein continuously stimulates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, leading to uncontrolled cell proliferation and survival.[4] The following diagram illustrates the central role of Kras G12D in oncogenic signaling.
Thermodynamic Data for Kras G12D Inhibitor Binding
While specific thermodynamic data for the interaction of Kras G12D with IN-29 is not publicly available, the following table summarizes the thermodynamic parameters for a series of potent, non-covalent inhibitors (TH-Z816, TH-Z827, TH-Z835, and TH-Z837) that bind to Kras G12D.[5] This data, obtained by ITC, provides valuable insights into the binding thermodynamics of small molecules targeting this oncoprotein.
| Compound | K D (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| TH-Z816 | 25.8 | -6.3 | -10.2 | 3.9 |
| TH-Z827 | 3.1 | -7.5 | -4.9 | -2.6 |
| TH-Z835 | 1.6 | -7.9 | -5.7 | -2.2 |
| TH-Z837 | 2.5 | -7.6 | -4.5 | -3.1 |
Table 1: Thermodynamic parameters of non-covalent inhibitors binding to GDP-bound Kras G12D, as determined by Isothermal Titration Calorimetry. Data extracted from Mao et al., 2022.[5]
Data Interpretation: The negative ΔG values for all compounds indicate a spontaneous binding interaction with Kras G12D. The binding of TH-Z816 is primarily enthalpy-driven (favorable ΔH), suggesting strong hydrogen bonding and van der Waals interactions. In contrast, the binding of TH-Z827, TH-Z835, and TH-Z837 is characterized by both favorable enthalpic and entropic contributions (negative -TΔS), indicating that the release of ordered solvent molecules from the binding interface also plays a significant role in the interaction.
Experimental Protocol: ITC Analysis of Kras G12D-Inhibitor Binding
This protocol provides a general framework for conducting an ITC experiment to determine the thermodynamic parameters of a small molecule inhibitor binding to Kras G12D.
Materials and Reagents
-
Purified recombinant Human Kras G12D protein (GDP-bound, >95% purity)
-
Small molecule inhibitor (e.g., IN-29) of known concentration
-
ITC Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 2% DMSO (ensure the final DMSO concentration is identical in both protein and inhibitor solutions)
-
High-precision ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)
-
Dialysis tubing or centrifugal filters for buffer exchange
-
Spectrophotometer for accurate protein concentration determination
Experimental Workflow
The following diagram outlines the key steps in a typical ITC experiment.
Step-by-Step Protocol
-
Protein Preparation:
-
Thaw the purified Kras G12D protein on ice.
-
Perform buffer exchange into the ITC buffer using dialysis or centrifugal filters to ensure precise buffer matching.
-
Determine the final protein concentration using a spectrophotometer and an appropriate extinction coefficient.
-
Degas the protein solution for 5-10 minutes immediately before use.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of the inhibitor in 100% DMSO.
-
Dilute the inhibitor stock solution into the ITC buffer to the desired final concentration. The final DMSO concentration must be identical to that in the protein solution.
-
Degas the inhibitor solution for 5-10 minutes.
-
-
ITC Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe with detergent and water as per the instrument's instructions.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
-
Loading Samples:
-
Carefully load the Kras G12D solution into the sample cell, avoiding the introduction of air bubbles. A typical concentration is 10-50 µM.
-
Load the inhibitor solution into the injection syringe. The inhibitor concentration should be 10-20 times higher than the protein concentration (e.g., 100-500 µM).
-
-
Titration Experiment:
-
Allow the system to equilibrate until a stable baseline is achieved.
-
Set up the injection parameters: a series of small-volume injections (e.g., 1-2 µL) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the inhibitor solution into the ITC buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the peaks in the thermogram to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein to generate the binding isotherm.
-
Fit the binding isotherm to an appropriate binding model (e.g., one-site binding model) using the instrument's analysis software to determine the thermodynamic parameters (K D , ΔH, and n).
-
Calculate the Gibbs free energy (ΔG) and the entropy change (ΔS) using the following equations:
-
ΔG = -RT * ln(K A ), where K A = 1/K D
-
ΔG = ΔH - TΔS
-
-
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed thermodynamic characterization of Kras G12D-inhibitor interactions. The data obtained from ITC experiments provide a deep understanding of the binding affinity and the molecular forces driving the interaction, which is critical for the rational design and optimization of potent and selective Kras G12D inhibitors. The protocols and representative data presented in these application notes offer a solid foundation for researchers to effectively apply ITC in their drug discovery efforts targeting this challenging oncogene.
References
- 1. mdpi.com [mdpi.com]
- 2. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Novel KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to high-throughput screening (HTS) assays designed to identify and characterize novel inhibitors of the KRAS G12D oncoprotein. The protocols detailed below are essential for academic and industrial researchers working on the discovery and development of targeted cancer therapies.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a central regulator of cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state.[1] The G12D mutation is one of the most frequent and aggressive KRAS mutations, rendering the protein insensitive to GTPase-activating proteins (GAPs) and locking it in a constitutively active state.[1] This leads to the persistent activation of downstream pro-growth and survival pathways, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, driving oncogenesis in numerous cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] The development of direct KRAS G12D inhibitors represents a significant therapeutic opportunity.
This document outlines key biochemical and cell-based HTS assays to identify and evaluate KRAS G12D inhibitors, presenting detailed protocols and data interpretation guidelines.
KRAS G12D Signaling Pathway
The constitutively active KRAS G12D mutant hyperactivates downstream signaling cascades, promoting uncontrolled cell proliferation and survival. A simplified representation of this pathway and the point of intervention for KRAS G12D inhibitors is illustrated below.
References
Application Notes: CRISPR-Based Screening for Kras G12D-IN-29 Synergy
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] The development of specific inhibitors targeting KRAS G12D, such as Kras G12D-IN-29, offers a promising therapeutic avenue. However, as with many targeted therapies, the emergence of resistance is a significant clinical challenge.[3][4] Combining KRAS G12D inhibitors with other therapeutic agents to achieve synergistic effects is a key strategy to enhance efficacy and overcome resistance.[5][6][7]
This application note describes a pooled CRISPR-Cas9 knockout screen to identify genes whose loss sensitizes KRAS G12D-mutant cancer cells to this compound, thereby revealing potential targets for combination therapy.
Principle of the Screen
A genome-wide or targeted CRISPR knockout library is introduced into a population of Cas9-expressing KRAS G12D-mutant cells. This creates a diverse pool of cells, each with a specific gene knocked out. The cell population is then treated with a sub-lethal dose of this compound. Genes whose knockout results in increased sensitivity to the inhibitor will be depleted from the cell population over time. By using next-generation sequencing (NGS) to quantify the abundance of single-guide RNAs (sgRNAs) at the beginning and end of the experiment, we can identify these "synergistic hits".[8][9][10]
Experimental Protocols
1. Cell Line Preparation and Lentiviral Transduction
This protocol outlines the steps for preparing Cas9-expressing cells and transducing them with a pooled CRISPR sgRNA library.
-
Cell Line Selection: Choose a cancer cell line with a confirmed KRAS G12D mutation (e.g., PANC-1, HPAF-II).
-
Cas9 Expression: Stably express Cas9 in the selected cell line via lentiviral transduction or other methods. Validate Cas9 activity using a functional assay.
-
Library Selection: A whole-genome or a focused library (e.g., targeting the kinome or druggable genome) can be used.
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library.
-
Transduction:
-
Seed the Cas9-expressing cells at a density that ensures a low multiplicity of infection (MOI) of 0.3 to obtain, on average, one sgRNA integration per cell.
-
Transduce the cells with the lentiviral sgRNA library.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the cells while maintaining a library representation of at least 500 cells per sgRNA.
-
Collect a baseline cell pellet (T0) for genomic DNA extraction.
-
2. This compound Synergy Screen
This protocol details the drug treatment and cell harvesting for the synergy screen.
-
Determine the IC20-IC30 (20-30% inhibitory concentration) of this compound for the Cas9-expressing cell line in a preliminary dose-response experiment.
-
Plate the transduced cell library in two arms: a vehicle control (e.g., DMSO) and a treatment arm with the predetermined concentration of this compound.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
Replenish the media with fresh vehicle or this compound every 2-3 days.
-
At the end of the treatment period, harvest the cells from both arms for genomic DNA extraction.
3. Genomic DNA Extraction, PCR Amplification, and NGS
This protocol covers the preparation of samples for sequencing.
-
Extract genomic DNA from the T0 and final timepoint cell pellets from both the vehicle and treatment arms.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers that add sequencing adapters and barcodes for multiplexing.
-
Purify the PCR products.
-
Quantify and pool the libraries for next-generation sequencing.
-
Perform high-throughput sequencing to determine the read counts for each sgRNA in each sample.
4. Data Analysis
The goal of the data analysis is to identify sgRNAs, and by extension genes, that are significantly depleted in the this compound treated population compared to the vehicle-treated population.
-
Quality Control: Assess the quality of the sequencing data.
-
Read Counting: Align reads to the sgRNA library reference to get the read count for each sgRNA in every sample.[11]
-
Normalization: Normalize the read counts to the total number of reads per sample.
-
Hit Identification: Use algorithms like MAGeCK to calculate a synergy score for each gene.[12] This involves comparing the log-fold change of sgRNAs in the treated versus vehicle samples. Genes with significantly negative scores are considered synergistic hits.
5. Hit Validation
Validation experiments are crucial to confirm the synergistic interactions identified in the primary screen.
-
Individual Gene Knockout: Validate top hits by generating individual knockout cell lines for each candidate gene using 2-3 different sgRNAs per gene.
-
Synergy Assays: Perform dose-response matrix experiments with the individual knockout cell lines and this compound. Calculate synergy scores using models like Loewe additivity or Bliss independence to confirm the synergistic effect.[13]
-
Orthogonal Validation: Use an alternative method, such as RNA interference (RNAi), to confirm that the observed phenotype is not an artifact of the CRISPR-Cas9 system.[14]
Data Presentation
Table 1: Hypothetical Top Synergistic Hits from CRISPR Screen
| Gene Symbol | Gene Name | Synergy Score | p-value |
| SHP2 (PTPN11) | Protein Tyrosine Phosphatase Non-Receptor Type 11 | -0.85 | 1.2e-6 |
| SOS1 | SOS Ras/Rac Guanine Nucleotide Exchange Factor 1 | -0.79 | 3.5e-6 |
| EGFR | Epidermal Growth Factor Receptor | -0.72 | 8.1e-5 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -0.68 | 1.4e-4 |
| mTOR | Mechanistic Target Of Rapamycin Kinase | -0.65 | 2.9e-4 |
Table 2: Validation of Top Hits by Synergy Score Matrix
| Gene Knockout | This compound Combination | Loewe Synergy Score |
| SHP2 | This compound | 15.2 |
| SOS1 | This compound | 12.8 |
| EGFR | This compound | 10.5 |
| PIK3CA | This compound | 8.9 |
| Non-Targeting Control | This compound | 0.5 |
Visualizations
Caption: Experimental workflow for the CRISPR-based synergy screen.
Caption: Simplified KRAS signaling pathway and points of synergistic intervention.
Caption: Logical relationship of a synergistic interaction.
References
- 1. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibitors of KRASG12D and HSP90 are Effective Against KRASG12D Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. biocompare.com [biocompare.com]
- 11. How To Analyze CRISPR Screen Data For Complete Beginners - From FASTQ Files To Biological Insights - NGS Learning Hub [ngs101.com]
- 12. Expert Insights | How to Analyze CRISPR Library Data to Find Targets | Ubigene [ubigene.us]
- 13. researchgate.net [researchgate.net]
- 14. revvity.com [revvity.com]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest by Kras G12D-IN-29
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung adenocarcinomas. The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation. The G12D mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth and tumor development.
Kras G12D-IN-29 is a potent and selective inhibitor that targets the mutant KRAS G12D protein. By binding to the inactive state of KRAS G12D, this inhibitor blocks downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, thereby suppressing tumor cell proliferation.[1][2] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Furthermore, it explores the inhibitor's impact on apoptosis and the expression of key cell cycle regulators, p53 and p21.
Principle of the Assay
Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, the induction of cell cycle arrest at specific phases can be quantified.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cells (AsPC-1)
| Treatment | Concentration (nM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | - | 45.2 | 35.8 | 19.0 |
| This compound | 10 | 58.9 | 25.1 | 16.0 |
| This compound | 50 | 72.5 | 15.3 | 12.2 |
| This compound | 100 | 85.1 | 8.7 | 6.2 |
Table 2: Induction of Apoptosis by this compound in Colorectal Cancer Cells (LS513)
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 3.5 |
| This compound | 50 | 15.8 |
| This compound | 100 | 28.4 |
| This compound | 200 | 45.1 |
Table 3: Upregulation of p53 and p21 Protein Expression by this compound in Pancreatic Cancer Cells (PANC-1)
| Treatment | Concentration (nM) | p53 Protein Expression (Fold Change) | p21 Protein Expression (Fold Change) |
| Vehicle (DMSO) | - | 1.0 | 1.0 |
| This compound | 100 | 2.8 | 4.5 |
| This compound | 200 | 4.1 | 7.2 |
Mandatory Visualizations
Caption: Kras G12D signaling pathway and the inhibitory action of this compound.
References
Application of KRAS G12D Inhibitors in Patient-Derived Xenograft (PDX) Models: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of KRAS G12D inhibitors in patient-derived xenograft (PDX) models. While specific data for a compound designated "Kras G12D-IN-29" is not publicly available, this guide synthesizes preclinical data from well-characterized KRAS G12D inhibitors such as MRTX1133, providing a robust framework for the evaluation of novel therapeutic agents targeting this critical oncogenic driver.
Patient-derived xenografts (PDX) are highly valued preclinical models that involve the implantation of tumor tissue from a patient into an immunodeficient mouse.[1] This approach is crucial for assessing therapeutic efficacy in a system that closely mirrors the human tumor microenvironment.[1] The KRAS G12D mutation is a significant driver in various cancers, including pancreatic, colorectal, and lung cancers, making it a key therapeutic target.[1][2]
Data Presentation: Efficacy of KRAS G12D Inhibitors in PDX Models
The efficacy of KRAS G12D inhibitors is primarily demonstrated by a significant reduction in tumor volume in PDX models. The following table summarizes key efficacy data for prominent inhibitors, which can serve as a benchmark for evaluating new compounds like a hypothetical "this compound".
| Inhibitor | Cancer Type (PDX Model) | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (PDAC) | 30 mg/kg, twice daily, intraperitoneally | Marked tumor regression (≥30%) in 8 of 11 (73%) PDAC models.[1] | [1] |
| MRTX1133 | PDAC (Cell-line derived xenograft) | Not Specified | Near-complete response with 85% regression.[1] | [1] |
| MRTX1133 | Mucinous Appendicular Neoplasms | Not Specified | Profound inhibition of tumor growth.[1] | [1] |
| RMC-9805 | PDAC and Colorectal Cancer (CRC) | Not Specified | Restricts tumor growth in xenograft models.[3] | [3] |
| TH-Z827/835 | PDAC | Not Specified | In vivo inhibition of tumor growth in xenograft tumor mouse models.[3] | [3] |
| QTX3034 | Pancreatic and Colorectal Cancer | Not Specified | Tumor regressions observed in 100% of animals in xenograft models.[4] | [4] |
| ASP3082 | Solid Tumors | Not Specified | Reduced tumor volume in xenograft mouse models expressing KRAS G12D. |
Signaling Pathway and Mechanism of Action
KRAS is a GTPase that functions as a molecular switch in the MAPK signaling pathway. The G12D mutation locks KRAS in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation and tumor growth.[2] KRAS G12D inhibitors are designed to specifically target and bind to the mutant protein, blocking its activity and interrupting downstream signaling pathways that promote cancer cell growth and survival.[2]
Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the necessary steps for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue
-
Immunocompromised mice (e.g., NSG mice)[5]
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthesia
Procedure:
-
Tumor Tissue Collection: Obtain fresh tumor tissue from surgical resections or biopsies under sterile conditions.[6]
-
Tissue Processing:
-
Wash the tissue with cold sterile PBS.
-
Mechanically mince the tumor into small fragments (1-2 mm³).
-
(Optional) Resuspend the tumor fragments in a mixture of PBS and Matrigel.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant the tumor fragment(s) into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth by caliper measurements.
-
Once tumors reach a certain size (e.g., 100-200 mm³), they can be used for efficacy studies.
-
-
Passaging:
-
When tumors reach a predetermined size (e.g., 1000-1500 mm³), euthanize the mouse and aseptically resect the tumor.
-
Process the tumor as described above and implant fragments into new recipient mice for expansion.
-
In Vivo Efficacy Study of a KRAS G12D Inhibitor
This protocol details the steps for conducting an in vivo efficacy study using established PDX models.
Materials:
-
Established PDX models with tumors of appropriate size (e.g., 100-200 mm³)
-
KRAS G12D inhibitor (e.g., "this compound")
-
Vehicle control
-
Dosing equipment (e.g., gavage needles, syringes)
-
Calipers for tumor measurement
-
Anesthesia
-
Equipment for tissue collection and processing
Procedure:
-
Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration:
-
Administer the KRAS G12D inhibitor at the predetermined dose and schedule (e.g., daily, twice daily) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Administer the vehicle control to the control group using the same schedule and route.
-
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumors in the control group reach a certain size, a specific number of treatment days).
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate tumor growth inhibition (TGI) at the end of the study.
-
-
Pharmacodynamic (PD) Analysis (Optional):
-
At the end of the study, collect tumor tissue at specified time points after the last dose.
-
Analyze the tissue for target engagement and downstream pathway modulation (e.g., levels of phosphorylated ERK) via methods like Western blotting or immunohistochemistry.
-
Conclusion
The use of patient-derived xenograft models is a cornerstone of preclinical oncology drug development, providing a highly relevant system for evaluating the efficacy of targeted therapies. While information on a specific molecule named "this compound" is not available, the protocols and data presented for other KRAS G12D inhibitors offer a comprehensive guide for researchers. These methodologies can be readily adapted to assess the in vivo activity of any novel KRAS G12D inhibitor, facilitating the advancement of new treatments for patients with KRAS G12D-mutant cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays to Study Kras G12D-IN-29 Target Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing co-immunoprecipitation (Co-IP) assays to investigate the interaction between the oncogenic protein Kras G12D and its inhibitor, IN-29. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) gene is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being a prevalent driver in pancreatic, colorectal, and lung cancers.[1][2] This mutation results in a constitutively active Kras protein that perpetually stimulates downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[2][3] The primary signaling cascades activated by oncogenic Kras include the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4]
IN-29 is a selective inhibitor designed to target the Kras G12D mutant protein.[3] By binding to the mutant protein, IN-29 is expected to block its interaction with downstream effector proteins, thereby inhibiting the aberrant signaling that drives tumorigenesis.[2][3][5] Co-immunoprecipitation is a robust and widely used technique to study protein-protein interactions in their native cellular context.[1] This method allows for the validation and characterization of the inhibitory effect of compounds like IN-29 on the formation of specific protein complexes.
Data Presentation
Quantitative analysis of Co-IP experiments is crucial for determining the efficacy of an inhibitor. The results are typically analyzed by Western blotting, where the amount of a co-precipitated protein is measured relative to the amount of the immunoprecipitated "bait" protein.[6] This ratio provides an indication of the strength of the protein-protein interaction under different conditions. The following tables provide a template for presenting quantitative data from a Co-IP experiment designed to assess the effect of IN-29 on the interaction between Kras G12D and its effector protein, RAF1.
Table 1: Densitometric Analysis of RAF1 Co-immunoprecipitated with Kras G12D
| Treatment | Input (RAF1) | IP: Kras G12D | Co-IP: RAF1 | Normalized RAF1/Kras G12D Ratio | % Inhibition |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| IN-29 (1 µM) | 1.02 | 0.98 | 0.65 | 0.66 | 34% |
| IN-29 (5 µM) | 0.99 | 1.01 | 0.32 | 0.32 | 68% |
| IN-29 (10 µM) | 1.01 | 0.99 | 0.15 | 0.15 | 85% |
| Isotype IgG Control | 1.00 | 0.05 | 0.02 | - | - |
Relative band intensities are normalized to the vehicle control. The Normalized RAF1/Kras G12D Ratio is calculated by dividing the Co-IP: RAF1 intensity by the IP: Kras G12D intensity.
Table 2: Summary of IC50 Values for IN-29 Inhibition of Kras G12D-Effector Interactions
| Interacting Protein | IC50 (µM) |
| RAF1 | 3.5 |
| ARAF | 4.2 |
| BRAF | 3.8 |
| PI3K | 5.1 |
IC50 values are calculated from dose-response curves generated from quantitative Co-IP experiments.
Experimental Protocols
This section provides a detailed protocol for performing a Co-IP experiment to investigate the effect of IN-29 on the interaction between Kras G12D and its downstream effectors.
Materials and Reagents
-
Cell Lines: Human cancer cell line endogenously expressing Kras G12D (e.g., PANC-1, AsPC-1).
-
Inhibitor: Kras G12D-IN-29 (and appropriate vehicle, e.g., DMSO).
-
Antibodies:
-
Anti-Kras G12D antibody (for immunoprecipitation).
-
Anti-RAF1, Anti-ARAF, Anti-BRAF, Anti-PI3K p110α antibodies (for Western blot detection of co-precipitated proteins).
-
Normal rabbit or mouse IgG (isotype control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Solutions:
-
PBS (phosphate-buffered saline), ice-cold.
-
Co-IP Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Co-IP Lysis Buffer diluted 1:1 with PBS.
-
Elution Buffer: 2x Laemmli sample buffer.
-
Protocol
-
Cell Culture and Treatment:
-
Culture Kras G12D expressing cells to 80-90% confluency.
-
Treat cells with varying concentrations of IN-29 or vehicle control (DMSO) for the desired time (e.g., 4-6 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with gentle agitation.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.[7]
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Take a small aliquot of the lysate to serve as the "input" control.
-
To the remaining lysate, add the anti-Kras G12D antibody (or isotype control IgG) and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 20-40 µL of 2x Laemmli sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and transfer the supernatant (containing the immunoprecipitated proteins) to a new tube.
-
-
Western Blot Analysis:
-
Separate the eluted proteins and the input samples by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against Kras G12D and the expected interacting proteins (e.g., RAF1).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis of the bands to quantify the amount of co-precipitated protein relative to the immunoprecipitated Kras G12D.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Kras G12D signaling pathway and the point of inhibition by IN-29.
Experimental Workflow Diagram
Caption: Experimental workflow for Co-immunoprecipitation of Kras G12D.
Logical Relationship Diagram
Caption: Inhibition of Kras G12D-RAF1 interaction by IN-29.
References
- 1. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. zmsilane.com [zmsilane.com]
- 6. researchgate.net [researchgate.net]
- 7. antibodiesinc.com [antibodiesinc.com]
Troubleshooting & Optimization
Kras G12D-IN-29 solubility and stability issues
Disclaimer: The designation "Kras G12D-IN-29" does not correspond to a universally recognized inhibitor. This guide provides general advice applicable to the class of small molecule KRAS G12D inhibitors, addressing common challenges related to their solubility and stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during the experimental use of KRAS G12D inhibitors.
FAQ 1: My KRAS G12D inhibitor is precipitating out of my cell culture medium. What should I do?
Possible Cause: This is a frequent issue with hydrophobic small molecules. The transition from a high-concentration DMSO stock to an aqueous cell culture medium can cause the compound to exceed its kinetic solubility, leading to precipitation.
Troubleshooting Steps:
-
Optimize Dilution Strategy:
-
Lower Stock Concentration: Instead of a very high concentration stock (e.g., 50-100 mM), consider preparing a lower concentration stock in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform serial dilutions in pre-warmed (37°C) cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous medium. A two-step dilution (e.g., from 10 mM to 100 µM in medium, then to the final concentration) can be effective.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%) to minimize solvent-induced toxicity and solubility issues.
-
-
Modify the Medium:
-
Serum Concentration: If your experimental design allows, increasing the serum concentration in the medium can help solubilize the inhibitor due to the presence of proteins like albumin.
-
Use of Surfactants: For biochemical assays, a very small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) in the buffer can help maintain solubility. However, this is generally not recommended for cell-based assays as it can affect cell integrity.
-
-
Physical Handling:
-
Pre-warmed Medium: Always add the inhibitor stock to the medium that has been pre-warmed to 37°C. Temperature can significantly influence solubility.[1]
-
Vortex Gently: After dilution, vortex the solution gently to ensure it is well-mixed.
-
Visual Inspection: Before adding the inhibitor-containing medium to your cells, visually inspect it against a light source for any signs of precipitation (cloudiness or visible particles).
-
Troubleshooting Workflow for Inhibitor Precipitation
FAQ 2: How should I prepare and store stock solutions of my KRAS G12D inhibitor to ensure stability?
Possible Cause: Improper storage and handling can lead to the degradation of the compound, resulting in a loss of potency and inconsistent experimental results.
Troubleshooting Steps:
-
Solvent Selection:
-
DMSO: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of KRAS G12D inhibitors.
-
Ethanol: Some inhibitors may also be soluble in ethanol.
-
-
Storage Conditions:
-
Powder: Store the solid compound at -20°C for long-term stability (up to 3 years). Storing at 4°C is suitable for shorter periods (up to 2 years).
-
In Solvent: Stock solutions in DMSO should be stored at -80°C for up to 6 months. For shorter-term storage (up to 1 month), -20°C is acceptable.
-
-
Handling Best Practices:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of the stock solution.
-
Fresh Dilutions: Always prepare fresh working dilutions from the frozen stock for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Protection from Light: Some compounds may be light-sensitive. Store stock solutions in amber vials or protect them from light.
-
Quantitative Data Summary
The solubility of KRAS G12D inhibitors can vary significantly based on their specific chemical structure. Below is a summary of solubility data for representative compounds.
| Compound Class/Example | Solvent/Formulation | Solubility | Reference |
| Generic KRAS G12D Inhibitor | DMSO | ~55 mg/mL (~94.4 mM) | [2] |
| In Vivo Formulation 1 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 5.5 mg/mL (9.44 mM) | [2] |
| In Vivo Formulation 2 | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (4.29 mM) | [2] |
| In Vivo Oral Formulation | Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC) Na | Can be formulated as a suspension | [3] |
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTS/MTT)
This protocol outlines a general method for determining the IC50 value of a KRAS G12D inhibitor in cancer cell lines.
Materials:
-
KRAS G12D mutant cell line (e.g., PANC-1) and KRAS wild-type cell line (e.g., BxPC-3).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
KRAS G12D inhibitor stock solution (10 mM in DMSO).
-
MTS or MTT reagent.
-
96-well clear flat-bottom microplates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the KRAS G12D inhibitor in pre-warmed complete growth medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis software.
Protocol 2: Western Blot for Downstream Signaling
This protocol is used to assess the inhibitor's effect on the KRAS signaling pathway by measuring the phosphorylation of downstream effectors like ERK.
Materials:
-
KRAS G12D mutant cell line.
-
6-well plates.
-
KRAS G12D inhibitor.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of the KRAS G12D inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
KRAS Signaling Pathway and Inhibition
References
Technical Support Center: Optimizing Kras G12D-IN-29 Concentration for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Kras G12D-IN-29 in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor that targets the KRAS protein carrying the G12D mutation.[1][2] This mutation leads to the KRAS protein being perpetually active, which drives uncontrolled cell growth and proliferation in cancer.[3] this compound is designed to bind to the mutant KRAS protein and block its downstream signaling activity, thereby inhibiting the proliferation of cancer cells with this specific mutation.[1][2]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: For novel inhibitors like this compound where specific datasheet information may be limited, a common starting point is to perform a dose-response experiment. Based on data from other KRAS G12D inhibitors, a broad concentration range from nanomolar (nM) to micromolar (µM) is recommended to determine the optimal concentration for your specific cell line.[4] A typical starting range could be from 1 nM to 10 µM.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: For most small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. It is advisable to prepare concentrated stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How long should I incubate my cells with this compound?
A4: A common incubation time for assessing cell viability in response to KRAS G12D inhibitors is 72 hours.[4] However, the optimal incubation time can vary depending on the cell line's doubling time and the specific endpoint of your assay. For signaling pathway analysis (e.g., Western blot for p-ERK), shorter incubation times of 2-4 hours may be sufficient.[4]
Troubleshooting Guides
Issue 1: Low or No Inhibitor Activity in KRAS G12D Mutant Cell Lines
Possible Causes:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to elicit a response.
-
Compound Precipitation: The inhibitor may have precipitated out of the cell culture medium, reducing its effective concentration.
-
Cell Line Resistance: The cell line, although harboring the KRAS G12D mutation, may have intrinsic or acquired resistance mechanisms. This can include the activation of alternative signaling pathways.
-
Incorrect Cell Line Identity: The cell line may not have the KRAS G12D mutation as presumed.
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response curve with a wider range of concentrations (e.g., 0.1 nM to 50 µM) to determine the half-maximal inhibitory concentration (IC50).
-
Address Precipitation:
-
Visually inspect the media for any precipitate after adding the inhibitor.
-
Prepare fresh dilutions from your stock solution for each experiment.
-
Consider preparing intermediate dilutions in pre-warmed media.
-
Ensure the final DMSO concentration in your culture is low (typically <0.5%) to avoid both toxicity and precipitation issues.
-
-
Verify Cell Line: Confirm the KRAS G12D mutation status of your cell line using sequencing.
-
Investigate Resistance: If the cell line is confirmed to have the G12D mutation but remains unresponsive, consider investigating potential resistance mechanisms, such as assessing the activation of bypass signaling pathways (e.g., PI3K/AKT).
Issue 2: Inhibitor Precipitation in Cell Culture Media
Possible Causes:
-
Low Aqueous Solubility: Many small molecule inhibitors have poor solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of the compound in the media.
-
Incorrect Solvent Usage: The final concentration of the stock solvent (e.g., DMSO) might be too high or too low.
Troubleshooting Steps:
-
Optimize Dilution:
-
Perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. A gradual decrease in DMSO concentration can help maintain solubility.
-
Ensure the final DMSO concentration is kept to a minimum (ideally below 0.5%).
-
-
Modify Media:
-
If using serum-free or low-serum media, consider if your experiment can tolerate a higher serum concentration, as serum proteins can aid in solubilizing hydrophobic compounds.
-
-
Visual Confirmation: Before adding the inhibitor-containing media to your cells, visually inspect it for any signs of precipitation. If observed, do not use the solution. You can also centrifuge a sample of the prepared media at high speed (e.g., >10,000 x g) for 10-15 minutes to check for a pellet, which would indicate precipitation.
Data Presentation
The following table provides representative IC50 values for other known KRAS G12D inhibitors in various cancer cell lines. This data can serve as a reference for the expected potency of selective KRAS G12D inhibitors.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| TH-Z827 | PANC-1 | Pancreatic Cancer | 4.4 | [5] |
| TH-Z827 | Panc 04.03 | Pancreatic Cancer | 4.7 | [5] |
| MRTX1133 | HPAF-II | Pancreatic Cancer | >1 | [6] |
| MRTX1133 | PANC-1 | Pancreatic Cancer | >5 | [6] |
| MRTX1133 | LS513 | Colorectal Cancer | >0.1 | [6] |
| MRTX1133 | SNU-C2B | Colorectal Cancer | >5 | [6] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
Materials:
-
KRAS G12D mutant cancer cell line (e.g., PANC-1, AsPC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.[4]
-
Cell Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubation: Incubate for 72 hours at 37°C and 5% CO2.[4]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Downstream Signaling by Western Blot
Materials:
-
KRAS G12D mutant cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for 2-4 hours.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate by SDS-PAGE, then transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescence substrate and an imaging system.
Mandatory Visualizations
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Troubleshooting workflow for low or no inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Precise and efficient silencing of mutant KrasG12D by CRISPR-CasRx controls pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent IC50 Values for Kras G12D Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent IC50 values when working with KRAS G12D inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the IC50 values for a KRAS G12D inhibitor in our experiments. What are the potential causes?
Inconsistent IC50 values for KRAS G12D inhibitors can arise from a multitude of factors, spanning from experimental design and execution to data analysis. Key areas to investigate include:
-
Assay System and Format: Differences between biochemical and cell-based assays are a primary source of variability. Biochemical assays measure direct inhibition of the KRAS G12D protein, while cell-based assays are influenced by additional factors like cell permeability, off-target effects, and cellular metabolism of the compound.[1][2]
-
Experimental Protocol and Reagents: Minor variations in protocols, such as incubation times, reagent concentrations (e.g., ATP, substrate), and even the specific batch of recombinant protein or cell line, can significantly impact results. For covalent inhibitors, the pre-incubation time is a critical parameter.[3][4][5]
-
Cell Line Specifics: The genetic background of the cell line used, including the expression levels of KRAS G12D and other signaling proteins, can influence the inhibitor's potency. Different cancer cell lines with the same KRAS G12D mutation can exhibit varying sensitivity.[6][7]
-
Compound Handling and Stability: The inhibitor's solubility, stability in solution, and potential for degradation can lead to inaccuracies in the effective concentration being tested.
-
Data Analysis: The method used for curve fitting and IC50 calculation can affect the final value. It is crucial to use a consistent and appropriate non-linear regression model.
Q2: How do IC50 values for KRAS G12D inhibitors typically differ between biochemical and cell-based assays?
It is common to observe a rightward shift in potency (higher IC50 value) when moving from a biochemical assay to a cell-based assay. This is because, in a cellular context, the inhibitor must cross the cell membrane, avoid efflux pumps, and engage with the target protein within a complex intracellular environment.
| Assay Type | Typical IC50 Range (for potent inhibitors) | Key Considerations |
| Biochemical (e.g., TR-FRET, SPR) | Sub-nanomolar to low nanomolar | Measures direct target engagement. Sensitive to assay conditions (e.g., protein and substrate concentrations).[1][2] |
| Cell-Based (e.g., p-ERK inhibition, Proliferation) | Low nanomolar to micromolar | Reflects cellular permeability, target engagement in a native environment, and impact on downstream signaling.[6][7][8] |
Note: The table presents generalized data for potent KRAS G12D inhibitors like MRTX1133 as a reference, since "Kras G12D-IN-29" is a hypothetical compound.
Q3: We are using a covalent KRAS G12D inhibitor and see time-dependent changes in our IC50 values. Is this expected?
Yes, for covalent inhibitors, the IC50 value is expected to be time-dependent.[3][5][9] Covalent inhibitors typically exhibit a two-step mechanism: initial non-covalent binding followed by the formation of a covalent bond. This process takes time, and as more inhibitor molecules become covalently bound to the target protein, the apparent potency increases (IC50 decreases) with longer incubation times.[10]
It is crucial to standardize the pre-incubation time in your experimental protocol to ensure reproducible results. For a more thorough characterization of covalent inhibitors, determining the kinetic parameters kinact and KI is recommended over a single IC50 value.[4][10]
Experimental Protocols
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12D protein.[1][2]
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA.
-
Recombinant human KRAS G12D protein pre-loaded with GDP.
-
Recombinant human SOS1 protein (catalytic domain).
-
Test compound serially diluted in DMSO.
-
Detection reagents: Europium-labeled anti-GST antibody and a fluorescently labeled GTP analog (e.g., Bodipy-FL-GTP).
-
-
Assay Procedure:
-
In a 384-well plate, add 2 µL of serially diluted inhibitor or DMSO vehicle control.
-
Add 4 µL of a mixture containing GDP-loaded KRAS protein (final concentration 20 nM) and SOS1 (final concentration 10 nM) in assay buffer.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the exchange reaction by adding 4 µL of fluorescently labeled GTP (final concentration 50 nM).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and add detection reagents according to the manufacturer's protocol.
-
-
Data Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Calculate the TR-FRET ratio (e.g., 665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[1]
-
Cell-Based Assay: p-ERK AlphaLISA Assay
This assay quantifies the phosphorylation of ERK1/2, a key downstream effector in the KRAS signaling pathway, in cells treated with a KRAS G12D inhibitor.[1][8]
-
Cell Culture and Plating:
-
Culture KRAS G12D mutant cells (e.g., PANC-1, AsPC-1) in appropriate media.
-
Seed cells in a 96-well tissue culture plate and incubate overnight.
-
-
Compound Treatment:
-
Starve cells in serum-free media for 12-24 hours.
-
Prepare serial dilutions of the inhibitor in serum-free media.
-
Aspirate the media and add the compound dilutions to the cells.
-
Incubate for 2-4 hours.
-
-
Cell Lysis and Assay:
-
Stimulate the cells with a growth factor like EGF (10 ng/mL) for 10 minutes to activate the pathway.
-
Aspirate the media and lyse the cells in an AlphaLISA-compatible lysis buffer.
-
Transfer the cell lysate to a 384-well assay plate.
-
Add AlphaLISA acceptor beads conjugated with an antibody specific for phosphorylated ERK1/2 (pT202/pY204) and donor beads.
-
-
Data Analysis:
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.[1]
-
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the point of intervention for an inhibitor.
Caption: General experimental workflow for IC50 determination.
Caption: Decision tree for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Technical Support Center: Investigating Off-Target Effects of KRAS G12D Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with KRAS G12D inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in the investigation of off-target effects of novel compounds, such as Kras G12D-IN-29. The information provided is based on established methodologies and publicly available data for well-characterized KRAS G12D inhibitors.
Frequently Asked Questions (FAQs)
Q1: We have developed a novel KRAS G12D inhibitor, this compound. What are the first steps to assess its selectivity?
A1: The initial assessment of selectivity for a novel KRAS G12D inhibitor should focus on its interaction with the intended target in a cellular context and its effect on closely related proteins. Key first steps include:
-
Cellular Target Engagement: Confirm that your inhibitor binds to KRAS G12D within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[1][2][3] A significant thermal shift indicates target engagement.
-
Selectivity against other RAS isoforms: Evaluate the binding of your inhibitor to wild-type KRAS and other RAS isoforms like HRAS and NRAS.[4] This is crucial to identify potential on-target toxicities arising from inhibition of wild-type RAS functions.[4]
-
Downstream Signaling Analysis: Assess the phosphorylation status of key downstream effectors in the MAPK and PI3K/AKT signaling pathways.[3][5][6] A selective inhibitor should primarily impact these pathways in KRAS G12D-mutant cells.
Q2: Our CETSA results show a smaller than expected thermal shift for this compound. What could be the issue?
A2: A small or absent thermal shift in a CETSA experiment can be due to several factors. Consider the following troubleshooting steps:
-
Compound Permeability and Concentration: Ensure that your compound can effectively penetrate the cell membrane and reach a sufficient intracellular concentration to engage with the target. You may need to optimize the treatment time and concentration.
-
Assay Conditions: The stability of KRAS proteins can be influenced by factors such as the presence of Mg2+ ions and the concentration of the protein itself.[1] Ensure your lysis and heating buffers are optimized.
-
Binding Affinity: The magnitude of the thermal shift often correlates with the binding affinity of the compound. A low-affinity interaction may result in a smaller shift. Consider using complementary biophysical assays like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR) to determine the binding affinity directly.[2]
Q3: We observe inhibition of downstream signaling, but we are concerned about off-target kinase activity. How can we investigate this?
A3: To broadly screen for off-target kinase activity, a kinome scan is the industry-standard approach. This involves testing your inhibitor against a large panel of purified kinases to identify any unintended interactions. If a kinome scan is not feasible, a targeted approach using phospho-proteomics can provide valuable insights into which signaling pathways are perturbed by your compound, suggesting potential off-target kinase inhibition.
Q4: How can we get a global view of the cellular effects of this compound beyond the KRAS signaling pathway?
A4: Unbiased, global proteomic and metabolomic analyses are powerful tools to understand the broader cellular impact of your inhibitor.[7][8][9] These techniques can reveal changes in protein expression and metabolite levels that are not directly linked to the canonical KRAS signaling pathways, potentially uncovering novel off-target effects or mechanisms of action.[7][8][9] Single-cell proteomics can provide even more granular data, revealing heterogeneous responses within a cell population.[7][8][9]
Troubleshooting Guides
Guide 1: Interpreting Proteomics Data
Issue: You have performed a global proteomics experiment after treating KRAS G12D mutant cells with this compound and have a long list of differentially expressed proteins.
Troubleshooting Steps:
-
Pathway Analysis: Utilize bioinformatics tools to perform pathway enrichment analysis on the differentially expressed proteins. This will help to identify signaling pathways that are significantly altered by your compound. Look for enrichment in pathways beyond the expected MAPK and PI3K/AKT pathways.
-
Comparison to Known KRAS G12D Inhibitors: Compare your proteomics signature to publicly available datasets for other KRAS G12D inhibitors like MRTX1133.[7][8][9] This can help distinguish between on-target effects common to KRAS G12D inhibition and potential off-target effects unique to your compound.
-
Validate Key Hits: Select a few of the most significantly altered proteins that are not known KRAS effectors and validate their expression changes using an orthogonal method, such as Western blotting or qPCR.
Guide 2: Investigating Unexpected Cell Viability Results
Issue: this compound shows potent inhibition of cell viability in KRAS G12D mutant cell lines, but also affects wild-type KRAS cell lines at similar concentrations.
Troubleshooting Steps:
-
Confirm On-Target vs. Off-Target Effects:
-
Perform a CETSA in both mutant and wild-type cell lines. A significant thermal shift only in the mutant line would suggest the off-target effect is independent of direct binding to wild-type KRAS.
-
Analyze downstream signaling (p-ERK, p-AKT) in both cell lines. Inhibition in the wild-type line points towards off-target activity.
-
-
Identify Potential Off-Targets:
-
A kinome scan is highly recommended to identify off-target kinases that might be responsible for the observed toxicity in wild-type cells.
-
If specific kinases are identified, use selective inhibitors for those kinases to see if they phenocopy the effect of your compound in wild-type cells.
-
-
Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of your compound to see if you can separate the on-target KRAS G12D inhibition from the off-target toxicity.
Data Presentation
Table 1: Example Cellular Thermal Shift Assay (CETSA) Data for a Selective KRAS G12D Inhibitor
| Cell Line | KRAS Mutation | Treatment | ΔTm (°C) | Interpretation |
| AsPC-1 | KRAS G12D | Inhibitor X (1 µM) | +5.8 | Target Engagement |
| HCT116 | KRAS G13D | Inhibitor X (1 µM) | +0.5 | No significant engagement |
| A549 | KRAS G12S | Inhibitor X (1 µM) | +0.3 | No significant engagement |
| HEK293 | Wild-Type KRAS | Inhibitor X (1 µM) | +0.2 | No significant engagement |
Table 2: Example Kinome Scan Data Summary for a KRAS G12D Inhibitor
| Kinase | % Inhibition @ 1 µM | Potential Off-Target |
| KRAS G12D | 95% | On-Target |
| Kinase A | 85% | High |
| Kinase B | 62% | Medium |
| Kinase C | 25% | Low |
| >400 other kinases | <10% | None |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To determine the intracellular binding of this compound to its target protein, KRAS G12D.
Methodology:
-
Cell Culture and Treatment:
-
Plate KRAS G12D mutant cells (e.g., AsPC-1, PANC-1) and a wild-type KRAS control cell line.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Heating:
-
Harvest and wash the cells, then resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
-
Lyse the cells by freeze-thaw cycles.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Protein Separation and Detection:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble KRAS protein at each temperature by Western blotting using a KRAS-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble KRAS as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm).
-
The change in melting temperature (ΔTm) between the treated and vehicle control samples indicates target engagement.
-
Protocol 2: Global Proteomics using Mass Spectrometry
Objective: To obtain an unbiased, global view of protein expression changes induced by this compound.
Methodology:
-
Sample Preparation:
-
Treat KRAS G12D mutant cells with this compound or vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment.
-
Use bioinformatics tools for pathway and functional enrichment analysis of the differentially expressed proteins.
-
Mandatory Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for a KRAS G12D inhibitor.
Caption: Experimental workflow for investigating the off-target effects of a novel KRAS G12D inhibitor.
References
- 1. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability [mdpi.com]
- 2. K-RasG12D has an allosteric small molecule binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. K-RasG12D Has a Potential Allosteric Small Molecule Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Kras G12D-IN-29 in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving the KRAS G12D inhibitor, Kras G12D-IN-29. This resource will help you navigate common challenges, interpret unexpected results, and suggest further experimental directions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro and in vivo experiments with this compound.
Q1: My KRAS G12D mutant cancer cell line shows a higher than expected IC50 value for this compound, or the response is heterogeneous.
Possible Causes:
-
Intrinsic Resistance: The cell line may possess inherent mechanisms that reduce its dependency on the KRAS G12D pathway. This can include co-occurring mutations in tumor suppressor genes or activation of parallel signaling pathways.
-
Cell Culture Conditions: Factors such as high serum concentration, cell density, or prolonged culture time can influence drug sensitivity.
-
Compound Stability: The inhibitor may be degrading in the culture medium over the course of the experiment.
-
Incorrect Cell Line Identity: The cell line may not be the correct KRAS G12D mutant line or could be contaminated.
Troubleshooting and Solutions:
-
Verify Cell Line Identity and KRAS Mutation Status:
-
Action: Perform STR profiling to confirm the cell line's identity. Sequence the KRAS gene to verify the G12D mutation and rule out any additional mutations.
-
-
Optimize Assay Conditions:
-
Action: Conduct a matrix experiment to test different cell seeding densities and serum concentrations. A lower cell density and reduced serum concentration may increase sensitivity to the inhibitor.
-
-
Assess Compound Stability:
-
Action: Prepare fresh dilutions of this compound for each experiment. If the experiment is long, consider replenishing the media with fresh inhibitor at set time points.
-
-
Investigate Intrinsic Resistance Mechanisms:
-
Action: Perform baseline characterization of your cell line. Use Western blotting to check the basal activation levels of key survival pathways like PI3K/AKT and MAPK. High basal activity in these pathways might indicate intrinsic resistance.
-
Q2: After an initial response, my KRAS G12D mutant cells develop resistance to this compound over time.
Possible Causes:
-
Acquired On-Target Resistance: The cancer cells may have developed secondary mutations in the KRAS gene that prevent the inhibitor from binding.
-
Bypass Track Activation: The cells may have upregulated alternative signaling pathways to circumvent the inhibition of KRAS G12D. Common bypass mechanisms include the reactivation of the MAPK and PI3K/AKT/mTOR pathways.[1]
-
Upregulation of other RAS isoforms: Increased expression or activation of NRAS or HRAS can compensate for the inhibition of KRAS G12D.[2]
-
Phenotypic Changes: The cancer cells might have undergone an epithelial-to-mesenchymal transition (EMT), which is associated with drug resistance.[3][4][5][6][7]
Troubleshooting and Solutions:
-
Generate and Characterize Resistant Cell Lines:
-
Action: Develop a resistant cell line by culturing the parental cells in the presence of gradually increasing concentrations of this compound. (See Detailed Experimental Protocols section).
-
-
Sequence the KRAS Gene in Resistant Cells:
-
Action: Compare the KRAS gene sequence of the resistant cells to the parental cells to identify any new mutations.
-
-
Profile Key Signaling Pathways:
-
Assess for Phenotypic Changes:
-
Action: Use microscopy to observe any morphological changes indicative of EMT. Perform immunofluorescence or Western blotting for EMT markers (e.g., E-cadherin, N-cadherin, Vimentin).
-
Q3: I observe a paradoxical increase in p-ERK levels after treating my cells with this compound.
Possible Causes:
-
Feedback Reactivation: Inhibition of the KRAS pathway can sometimes lead to a release of negative feedback loops, resulting in the reactivation of upstream signaling molecules like receptor tyrosine kinases (RTKs), which in turn, reactivates the MAPK pathway.[8]
Troubleshooting and Solutions:
-
Investigate RTK Activation:
-
Action: Use a phospho-RTK array to screen for the activation of a broad range of RTKs in response to this compound treatment.
-
-
Test Combination Therapies:
-
Action: Based on the results of the phospho-RTK array, test the combination of this compound with an inhibitor of the identified activated RTK (e.g., an EGFR inhibitor).
-
Data Presentation: Summary of Expected Outcomes
The following tables summarize the expected quantitative data in sensitive versus resistant cell lines.
Table 1: Cell Viability (IC50) Data
| Cell Line Type | Expected IC50 Range for this compound |
| Sensitive KRAS G12D Mutant | Low nM |
| Resistant KRAS G12D Mutant | High nM to µM |
Table 2: Western Blot Analysis of Key Signaling Proteins
| Protein | Sensitive Cells (with Inhibitor) | Resistant Cells (with Inhibitor) |
| p-ERK | Significantly Decreased | No Change or Increased |
| p-AKT | Significantly Decreased | No Change or Increased |
| p-S6 | Significantly Decreased | No Change or Increased |
| KRAS G12D | No Change | No Change (unless mutation affects expression) |
Mandatory Visualizations
Caption: KRAS G12D signaling and resistance pathways.
Caption: Experimental workflow for investigating resistance.
Caption: Logical relationships of resistance mechanisms.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the IC50 of this compound.
Materials:
-
KRAS G12D mutant cancer cells
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Add the drug dilutions to the cells. Include a vehicle control (DMSO only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of ERK and AKT.
Materials:
-
Sensitive and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Generation of Drug-Resistant Cell Lines
This protocol describes how to generate cell lines with acquired resistance to this compound.
Materials:
-
Parental KRAS G12D mutant cell line
-
This compound
-
Complete culture medium
Procedure:
-
Initial Drug Exposure:
-
Determine the IC50 of this compound for the parental cell line.
-
Begin by treating the cells with the inhibitor at a concentration equal to the IC50.
-
-
Dose Escalation:
-
Maintenance of Resistant Population:
-
Continue this process for several months until the cells can proliferate in a high concentration of the inhibitor (e.g., 10x the initial IC50).
-
The resulting cell population is considered resistant.
-
-
Characterization:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.
-
Cryopreserve stocks of the resistant cell line at various passages.
-
Begin molecular characterization as described in the troubleshooting section.
-
References
- 1. ch.promega.com [ch.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. Immunofluorescence Study of Endogenous YAP in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Bioavailability of Kras G12D-IN-29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kras G12D inhibitor, Kras G12D-IN-29 (also known as KRAS G12D inhibitor 24; CAS 3033701-29-7). The focus is on addressing challenges related to its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant discrepancy between the in vitro potency and in vivo efficacy of this compound. What could be the primary reason?
A1: A common cause for this "in vitro-in vivo" disconnect is poor oral bioavailability. While this compound is a potent inhibitor at the cellular level, its effectiveness in vivo is highly dependent on its ability to reach the target tumor tissue in sufficient concentrations.[1] Poor bioavailability can stem from low aqueous solubility, poor intestinal permeability, and first-pass metabolism in the liver.[1] Kinase inhibitors, as a class of drugs, are often poorly soluble in water.[2][3]
Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble inhibitors like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of hydrophobic drugs:
-
Co-solvent Systems: Utilizing a mixture of solvents to increase the drug's solubility.[1]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve absorption.[7][8] These can be simple oil solutions or more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS).[7][9]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its dissolution rate.[10]
-
Nanonization: Reducing the particle size of the drug increases its surface area, which can lead to a higher dissolution rate.[11]
-
Prodrug Approach: Modifying the chemical structure to create a more absorbable precursor that is converted to the active drug in the body.[12]
Troubleshooting Guide: Formulation for Oral Gavage in Mice
This guide provides solutions to common problems encountered when preparing this compound for oral administration in animal models.
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon addition of aqueous vehicle. | The compound has very low aqueous solubility and the chosen solvent system cannot maintain its solubility when diluted. | 1. Increase the proportion of organic co-solvents: Try a higher ratio of DMSO or PEG300/400 in your formulation. 2. Use a surfactant: Add Tween 80 or another suitable surfactant to help maintain the compound in a micellar suspension. 3. Switch to a lipid-based formulation: Dissolving the compound in corn oil or other lipids can be a more stable option for highly lipophilic compounds.[2] |
| High inter-animal variability in plasma drug concentrations. | Inconsistent dosing due to a non-homogenous suspension or variability in animal physiology. | 1. Ensure uniform suspension: If using a suspension (e.g., with CMC-Na), vortex or sonicate thoroughly before each animal is dosed to ensure homogeneity. 2. Control for physiological variables: Use a consistent fasting period for all animals before dosing, as food can significantly impact absorption.[1] Standardize the strain, age, and sex of the mice used in your studies.[1] |
| Undetectable or very low plasma concentrations of the drug. | Extremely low bioavailability of the current formulation. | 1. Conduct a pilot formulation screen: Test several different formulation strategies in a small group of animals (see Experimental Protocols section for examples). 2. Increase the dose: While this can sometimes overcome low bioavailability, be mindful of potential toxicity and non-linear pharmacokinetics. For example, with MRTX1133, increasing the dose did not lead to a proportional increase in exposure.[5] 3. Consider alternative administration routes: If oral bioavailability remains a significant hurdle, intraperitoneal (IP) injection can be used to bypass the gastrointestinal tract, as has been done in some preclinical studies with KRAS G12D inhibitors.[6][10] |
| Signs of toxicity or adverse effects in the animals. | The formulation vehicle itself may be causing toxicity at the administered volume or concentration. | 1. Reduce the concentration of organic solvents: High concentrations of DMSO can be toxic. Aim for the lowest concentration necessary to dissolve the compound. 2. Consult toxicology literature for your chosen excipients: Ensure that all components of your formulation are safe at the intended dose and volume for your animal model. |
Quantitative Data Summary
The following tables summarize pharmacokinetic data for the KRAS G12D inhibitor MRTX1133 in mice, which serves as a relevant proxy for understanding the bioavailability challenges of this compound.
Table 1: Oral Bioavailability of MRTX1133 in Mice with a Standard Formulation
| Dose (mg/kg) | AUC (ng·h/mL) | Bioavailability (F%) |
| 10 | 96 | 1.3 |
| 30 | 102 | 0.5 |
| Data from a study on MRTX1133, demonstrating low and dose-disproportional oral bioavailability.[3][5] |
Table 2: Improvement of MRTX1133 Bioavailability with a Prodrug Approach and Lipid-Based Formulation in Mice
| Compound | Formulation | AUC (ng·h/mL) | Bioavailability (F%) of MRTX1133 | Fold Increase vs. Parent Drug |
| MRTX1133 | Standard | 96 | 1.3 | - |
| Prodrug 9 | Standard | 599 | 7.9 | 6.2x |
| Prodrug 9 | Lipid-Based | 895 | 11.8 | 9.1x |
| Data from a study on MRTX1133, showing that a prodrug strategy combined with a lipid-based formulation can significantly enhance systemic exposure.[3][5] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
This protocol is based on a common vehicle for poorly soluble inhibitors.[1][2]
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Initial Solubilization: Dissolve the compound in DMSO to create a concentrated stock solution. The final concentration of DMSO in the dosing solution should ideally be 10% or less.
-
Add Co-solvent: Add PEG300 (or PEG400) to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 10% DMSO and 40% PEG300.
-
Add Surfactant (Optional but Recommended): Add Tween 80 to the mixture and mix until clear. A final concentration of 5-10% is typical.
-
Final Dilution: Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume. The final composition could be, for example, 10% DMSO, 40% PEG300, 10% Tween 80, and 40% water.
Protocol 2: Preparation of a Suspension Formulation
This protocol is suitable when the compound cannot be fully solubilized.
-
Prepare the Vehicle: Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile water. It may require stirring for several hours to fully dissolve. A small amount of a surfactant like 0.1% Tween 80 can also be added.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Create the Suspension: Add the powdered compound to the CMC-Na vehicle.
-
Homogenize: Vortex and/or sonicate the mixture until a uniform suspension is achieved. It is critical to re-suspend immediately before each administration.
Protocol 3: Preparation of a Lipid-Based Formulation
This protocol is for highly lipophilic compounds.
-
Weigh the Compound: Accurately weigh the required amount of this compound.
-
Add Lipid Vehicle: Add the compound to a suitable lipid vehicle such as corn oil.[2]
-
Solubilize: Gently warm the mixture (if the compound is heat-stable) and vortex or sonicate until the compound is fully dissolved or uniformly suspended.
Visualizations
Kras Signaling Pathway and Inhibition
Caption: The Kras signaling pathway, which is constitutively activated by the G12D mutation, and the point of intervention for this compound.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for troubleshooting and improving the in vivo bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS G12D inhibitor 24 | Ras | 3033701-29-7 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 9. ovid.com [ovid.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kras G12D-IN-29 Preclinical Toxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing the selective KRAS G12D mutant inhibitor, Kras G12D-IN-29, in preclinical models. The information is compiled from studies on various KRAS G12D inhibitors to provide a representative guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active and selective inhibitor that targets the KRAS G12D mutant protein.[1] By binding to the mutant protein, it blocks the downstream signaling pathways that are perpetually active in KRAS G12D-driven cancers, such as the RAF-MEK-ERK pathway.[2][3] This interruption of oncogenic signaling suppresses tumor cell proliferation and can induce apoptosis.[1][3] Some advanced inhibitors may feature a dual "ON/OFF" mechanism, targeting both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS G12D protein.[4]
Q2: What are the common treatment-related adverse events (TRAEs) or toxicities observed with KRAS G12D inhibitors in preclinical models?
A2: Based on data from similar KRAS G12D inhibitors, the most frequently observed TRAEs are generally manageable and predominantly grade 1 or 2 in severity.[4] Common toxicities include gastrointestinal issues such as diarrhea, nausea, and vomiting, as well as decreased appetite and fatigue.[4][5] In some studies, grade 3 or higher TRAEs have been reported, including hypertriglyceridemia and neutropenia, though these are less common.[5] It is crucial to monitor for signs of toxicity, as overt signs have not been observed with all compounds in all models.[6]
Q3: Which preclinical models are most suitable for evaluating the efficacy and toxicity of this compound?
A3: The most common and effective preclinical models include:
-
Cell Line-Derived Xenografts: Human cancer cell lines with a confirmed KRAS G12D mutation (e.g., HPAC pancreatic cancer cells) are implanted into immunodeficient mice.[6] These models are useful for assessing direct anti-tumor efficacy and dose-response.
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor tissue from a human patient into an immunodeficient mouse, which can better reflect human tumor heterogeneity.
-
Genetically Engineered Mouse Models (GEMMs): Mice engineered to express the Kras G12D mutation in specific tissues (e.g., pancreas or colon) can develop tumors spontaneously.[7] These models are invaluable for studying tumor initiation, progression, and the inhibitor's effect on the tumor microenvironment.[7][8]
Q4: Can off-target toxicities be a concern?
A4: While this compound is designed to be selective, the potential for off-target effects or inhibition of wild-type KRAS is a theoretical concern.[3] However, preclinical data for many selective KRAS G12D inhibitors have shown minimal off-target effects on wild-type KRAS.[3] Researchers should remain vigilant for unexpected toxicities, as some inhibitors have shown the potential for off-target effects via non-KRAS small GTPases.[9]
Troubleshooting Guides
Problem: Unexpected severe weight loss (>15%) or signs of morbidity in animal models.
-
Possible Cause 1: Dosage is too high. The Maximum Tolerated Dose (MTD) may be lower in your specific animal strain or model than reported in the literature.
-
Solution: Initiate a dose-reduction study. Reduce the dose by 25-50% in a new cohort and monitor closely. Ensure the formulation is correct and the compound is fully solubilized.
-
-
Possible Cause 2: Off-target toxicity. The inhibitor may be affecting other cellular processes, leading to systemic toxicity.
-
Solution: Implement supportive care (e.g., hydration, nutritional supplements). Collect blood for complete blood count (CBC) and serum chemistry analysis to identify affected organ systems. Perform histopathological analysis on major organs (liver, spleen, kidney, gut) at the study endpoint.
-
Problem: Lack of tumor regression or rapid development of resistance in a xenograft model.
-
Possible Cause 1: Sub-optimal dosing or bioavailability. The compound may not be reaching the tumor at a sufficient concentration to be effective.
-
Solution: Verify the oral bioavailability of your formulation. Consider alternative administration routes (e.g., intraperitoneal injection) if oral dosing is ineffective.[6] Ensure dosing is frequent enough to maintain therapeutic concentrations.
-
-
Possible Cause 2: Intrinsic or acquired resistance. The tumor model may have pre-existing resistance mechanisms or may have developed them during treatment. This can include the activation of bypass signaling pathways.[8]
-
Solution: Confirm the KRAS G12D mutation status of your cell line. Analyze tumor tissue post-treatment for changes in downstream signaling pathways (e.g., pERK, pAKT) to confirm target engagement. Consider investigating combination therapies, as combining KRAS inhibitors with other agents (e.g., proteasome inhibitors, immune checkpoint blockers) has shown promise.[9][10]
-
Data Presentation: Summary of Preclinical & Early Clinical Findings
Table 1: Representative Treatment-Related Adverse Events (TRAEs) for KRAS G12D Inhibitors (Data synthesized from early clinical trials of VS-7375 and HRS-4642)
| Adverse Event | Frequency in Patients | Common Grade | Grade ≥3 Frequency |
| Diarrhea | >20% | 1 or 2 | Low |
| Nausea | >20% | 1 or 2 | Low |
| Vomiting | >20% | 1 or 2 | Low |
| Decreased Appetite | >20% | 1 or 2 | Low |
| Fatigue | ~18% | 1 or 2 | Low |
| Hypertriglyceridemia | Variable | 1 to 3 | ~24% (for some agents) |
| Neutropenia | Variable | 1 to 3 | ~24% (for some agents) |
Table 2: Summary of In Vivo Efficacy in Preclinical Models (Data synthesized from studies of MRTX1133)
| Animal Model | Compound/Dose | Key Efficacy & Safety Findings |
| Xenograft (HPAC human pancreatic cancer cells) | MRTX1133 (30 mg/kg, IP, twice daily) | Dose-dependent anti-tumor efficacy, with the higher dose resulting in 85% tumor regression.[6] |
| Xenograft (HPAC human pancreatic cancer cells) | MRTX1133 (30 mg/kg, IP, twice daily) | No significant weight loss or other overt signs of toxicity were observed for up to 28 days.[6] |
| Xenograft (various human KRAS G12D models) | MRTX1133 (dose-dependent) | Consistent anti-tumor effect with a dose-dependent reduction in pERK and pS6 in tumor tissues.[6] |
Visualizations
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for an in vivo efficacy and toxicity study.
Caption: A logical diagram for troubleshooting animal weight loss during a study.
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old. Acclimatize animals for at least 7 days.
-
Grouping: Assign animals to cohorts of 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Compound Preparation: Prepare this compound in a sterile, appropriate vehicle for the chosen route of administration (e.g., oral gavage).
-
Dosing Regimen: Administer the compound daily (or as per the intended clinical schedule) for 14-28 days.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).
-
At the end of the study, collect blood via cardiac puncture for CBC and serum chemistry analysis.
-
-
Necropsy: Perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract) and fix in 10% neutral buffered formalin.
-
Endpoint Definition: The MTD is defined as the highest dose that does not cause >15-20% body weight loss, mortality, or other signs of severe, irreversible toxicity.
Protocol 2: Orthotopic Pancreatic Cancer Xenograft Efficacy and Toxicity Study
-
Cell Culture: Culture KRAS G12D-mutant pancreatic cancer cells (e.g., KPC001S or HPAC) in recommended media. Ensure cells are free of pathogens.[6][11]
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG), 6-8 weeks old.
-
Tumor Implantation: Surgically implant 1x10^6 tumor cells into the pancreas of each anesthetized mouse. Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into treatment groups (Vehicle control, this compound at one or more doses).
-
Treatment: Begin the dosing regimen as determined from MTD studies. Administer daily via the determined route.
-
Monitoring:
-
Measure tumor volume 2-3 times per week using digital calipers (Volume = 0.5 x Length x Width²).
-
Record body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity.
-
-
Endpoint and Analysis: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³), or if significant toxicity is observed.
-
Excise tumors, weigh them, and collect a portion for histopathology and biomarker analysis (e.g., pERK staining).
-
Collect major organs for histopathological toxicity assessment.
-
Analyze data for tumor growth inhibition (TGI) and statistical significance.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo KRAS allelic series reveals distinct phenotypes of common oncogenic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
Interpreting unexpected results in Kras G12D-IN-29 experiments
Welcome to the technical support center for Kras G12D-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results. The following troubleshooting guides and frequently asked questions (FAQs) are in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My Kras G12D mutant cell line is not responding to this compound.
Possible Causes:
-
Intrinsic or Acquired Resistance: While Kras G12D is the primary target, cancer cells can develop resistance through various mechanisms.[1][2]
-
Cell Line Integrity: The cell line may have been misidentified or contaminated.
-
Suboptimal Experimental Conditions: Issues with compound stability, dosage, or assay protocol can affect the outcome.
Troubleshooting Steps:
-
Confirm KRAS G12D Mutation Status: Verify the presence of the KRAS G12D mutation in your cell line using sequencing.
-
Investigate Bypass Pathways: Resistance can arise from the activation of alternative signaling pathways.[1] A common mechanism is the reactivation of the MAPK and PI3K/AKT/mTOR pathways.[1][3]
-
Assess for Secondary Mutations: Acquired resistance can be driven by secondary mutations in the KRAS gene.[1][4]
-
Optimize Assay Conditions: Ensure the stability and concentration of this compound in your experimental setup. Perform a dose-response curve to determine the optimal concentration.
FAQ 2: I'm observing paradoxical activation of downstream signaling pathways (e.g., increased p-ERK or p-AKT) upon treatment with this compound.
Possible Causes:
-
Feedback Mechanisms: Inhibition of KRAS can sometimes lead to a feedback activation of upstream signaling molecules, such as receptor tyrosine kinases (RTKs) like EGFR.[1]
-
Off-Target Effects: At higher concentrations, the inhibitor might have off-target effects on other kinases, leading to unexpected signaling.
-
Differential Signaling by KRAS Mutants: Different KRAS mutations can preferentially activate distinct downstream pathways.[1][5][6] While G12D mutants often activate the PI3K/AKT and MAPK pathways, compensatory signaling can occur.[1]
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Analysis: Evaluate the levels of p-ERK and p-AKT at various concentrations of this compound and at different time points to understand the dynamics of the signaling response.
-
Profile Upstream Receptors: Investigate the activation status of upstream RTKs (e.g., EGFR, MET) to check for feedback activation.[4]
-
Use Combination Therapy in Follow-up Experiments: Consider co-treating with inhibitors of the reactivated pathways (e.g., an EGFR inhibitor if EGFR is activated) to overcome this resistance mechanism.[1]
FAQ 3: this compound is showing activity in my KRAS wild-type or other KRAS mutant (e.g., G12C, G12V) cell lines.
Possible Causes:
-
Off-Target Activity: The inhibitor may not be completely selective for Kras G12D and could be inhibiting other cellular targets at the concentrations used.
-
Pan-RAS Inhibition: Some inhibitors may have broader activity against multiple RAS isoforms (HRAS, NRAS) or other GTPases.[4]
Troubleshooting Steps:
-
Confirm Cell Line Genotypes: Double-check the KRAS mutation status of all cell lines used in your experiments.
-
Perform Comprehensive Dose-Response Curves: Characterize the potency (IC50) of this compound across a panel of cell lines with different KRAS mutations (G12D, G12C, G12V, WT) to determine its selectivity profile.
-
Kinase Profiling: If off-target effects are suspected, consider performing a broad kinase profiling assay to identify other potential targets of this compound.
Data Presentation
Table 1: Expected vs. Unexpected In Vitro Responses to this compound
| Parameter | Expected Result (Sensitive G12D Cells) | Unexpected Result (Resistant G12D Cells) | Possible Interpretation |
| Cell Viability (IC50) | Low nanomolar range | High nanomolar to micromolar range, or no response | Intrinsic or acquired resistance |
| p-ERK Levels | Significantly decreased | No change or paradoxical increase | Feedback activation or off-target effects |
| p-AKT Levels | Significantly decreased | No change or increase | Activation of bypass PI3K/AKT pathway |
| KRAS Sequencing | KRAS G12D mutation only | KRAS G12D with additional mutations | Acquired resistance through secondary mutations |
Table 2: Selectivity Profile of a Hypothetical Kras G12D Inhibitor
| Cell Line | KRAS Status | IC50 (nM) |
| Pancreatic Cancer Cell Line 1 | G12D | 5 |
| Colorectal Cancer Cell Line 1 | G12D | 10 |
| Lung Cancer Cell Line 1 | G12C | >1000 |
| Colorectal Cancer Cell Line 2 | G12V | >1000 |
| Pancreatic Cancer Cell Line 2 | Wild-Type | >5000 |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D mutant cells in a 96-well plate at a pre-determined optimal density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-treated control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well to induce cell lysis and measure luminescence, which is proportional to the amount of ATP and thus, the number of viable cells.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for Signaling Pathway Analysis
-
Cell Treatment: Plate KRAS G12D mutant cells and treat with this compound at various concentrations and for different durations.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
References
- 1. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS‐G12D mutation drives immune suppression and the primary resistance of anti‐PD‐1/PD‐L1 immunotherapy in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Challenges in KRAS G12D Inhibition: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for handling and troubleshooting experiments involving the KRAS G12D inhibitor, Kras G12D-IN-29. The following resources are designed to address common challenges and ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding the use of this compound.
1. How should I properly store and handle this compound to prevent degradation?
Proper storage is critical to maintain the stability and activity of this compound. Based on available data for a structurally related compound (KRAS G12D inhibitor 24, CAS 3033701-29-7), the following storage conditions are recommended:
| Storage Condition | Duration of Stability |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Table 1: Recommended Storage Conditions for this compound.[1]
For short-term use, storing the compound at 2-8°C for up to one week is also acceptable. To avoid repeated freeze-thaw cycles, it is advisable to store the inhibitor in small aliquots. The compound is stable at room temperature for a few days, which covers typical shipping times.
2. My Kras G12D mutant cells are not responding to the inhibitor. What are the possible causes?
Several factors can contribute to a lack of response in mutant cell lines. Consider the following troubleshooting steps:
-
Confirm KRAS G12D Mutation: Initially, verify the KRAS G12D mutation status of your cell line using sequencing to rule out misidentification or contamination.
-
Investigate Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to survive. Common mechanisms include the reactivation of the MAPK and PI3K/AKT/mTOR pathways.
-
Assess for Secondary Mutations: Acquired resistance can arise from secondary mutations in the KRAS gene.
3. I am observing unexpected off-target effects. How can I troubleshoot this?
Unintended effects can complicate data interpretation. To address this:
-
Confirm Cell Line Genotype: Double-check the KRAS mutation status of all cell lines used in your experiments.
-
Perform Dose-Response Curves: Characterize the inhibitor's potency across a panel of cell lines with different KRAS mutations (e.g., G12D, G12C, G12V, wild-type) to determine its selectivity profile.
-
Biochemical Binding Assays: Utilize techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity of the inhibitor to purified KRAS proteins. This will provide direct evidence of on- and off-target binding.
4. The inhibitor is precipitating in my cell culture media. How can I resolve this?
Compound precipitation can lead to inconsistent and inaccurate results. Here are some strategies to improve solubility:
-
Optimize Solvent and Dilution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Perform serial dilutions in pre-warmed (37°C) cell culture media to achieve the final working concentration. This gradual dilution can help maintain solubility.
-
Modify Media Composition: If using low-serum or serum-free media, consider increasing the serum concentration if your experimental design allows. Serum proteins like albumin can aid in solubilizing hydrophobic compounds.
-
Solubility Test: To confirm precipitation, prepare a sample of the inhibitor at the final experimental concentration in your media. Centrifuge at high speed (>10,000 x g) for 10-15 minutes. The presence of a pellet indicates precipitation.[2]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Guide 1: Inconsistent Results in Cell-Based Assays
Inconsistent data from cell viability or signaling assays can be a significant hurdle.
Potential Cause: Degradation of the inhibitor due to improper handling or storage.
Troubleshooting Workflow:
Guide 2: Assessing Compound Stability in Experimental Media
This protocol allows for a direct assessment of the inhibitor's stability under your specific experimental conditions.
Experimental Protocol: HPLC-Based Stability Assay
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a calibration curve by diluting the stock solution to known concentrations in your cell culture medium.
-
Sample Incubation:
-
Add this compound to your complete cell culture medium at the final experimental concentration.
-
Incubate the sample under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Immediately store the aliquots at -80°C to halt any further degradation.
-
-
Sample Analysis:
-
Thaw the samples and standards.
-
Analyze all samples by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase to separate the parent compound from potential degradants. A UV detector is commonly used for quantification.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the concentration of this compound against time to determine its degradation rate.
-
| Time (hours) | Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.8 | 98% |
| 8 | 9.5 | 95% |
| 24 | 8.9 | 89% |
| 48 | 8.1 | 81% |
| 72 | 7.2 | 72% |
Table 2: Example Data for this compound Stability in Cell Culture Media.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for effective research.
KRAS G12D Signaling Pathway
The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. This compound is designed to inhibit this aberrant signaling.
Experimental Workflow for Cell Viability Assay
A standard workflow for assessing the effect of this compound on cell viability.
References
Technical Support Center: Optimizing Spheroid Penetration of KRAS G12D Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in spheroid penetration assays using KRAS G12D inhibitors. The following information is based on established protocols and best practices for 3D cell culture and drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors influencing the variability of KRAS G12D inhibitor penetration into tumor spheroids?
A1: Variability in spheroid penetration assays can arise from several sources. The primary factors include:
-
Spheroid Size and Compactness: Larger and more compact spheroids present a greater physical barrier to drug diffusion.[1][2] Inconsistent spheroid size is a major source of variability.[3][4]
-
Cell Line-Specific Characteristics: The cell type used to generate spheroids influences their morphology, cell-cell junctions, and extracellular matrix (ECM) deposition, all of which affect drug penetration.[1][5]
-
Drug Physicochemical Properties: The inhibitor's solubility, molecular weight, and charge can impact its ability to diffuse through the dense spheroid structure.[5]
-
Incubation Time and Drug Concentration: Penetration is time and concentration-dependent.[6] Insufficient incubation time or suboptimal concentration can lead to incomplete and variable penetration.
-
Assay Method and Endpoint Measurement: The method used to quantify penetration (e.g., imaging, flow cytometry) and the chosen endpoint can introduce variability.[6][7]
Q2: How can I generate uniform spheroids to reduce assay variability?
A2: Generating consistently sized spheroids is crucial for reproducible results.[3] Several methods can be employed, each with its own advantages and disadvantages. The hanging drop method and the use of low-attachment plates are common techniques.[3][4] For high-throughput applications, microfluidic devices can offer better control over spheroid size.[4]
Recommended Starting Cell Seeding Densities for Spheroid Formation:
| Cell Line | Seeding Density (cells/well in 96-well ULA plate) | Expected Diameter (µm) after 48-72h |
| HCT116 | 1,000 - 1,500 | 400 - 500[7] |
| MIA-PaCa-2 | 2,500 | ~450 |
| PANC-1 | 5,000 | ~500 |
| AsPC-1 | 5,000 | ~550 |
Note: These are starting recommendations and should be optimized for your specific experimental conditions.
Q3: My KRAS G12D inhibitor shows lower potency in 3D spheroids compared to 2D monolayer cultures. Is this expected?
A3: Yes, it is common for anti-cancer drugs, including KRAS inhibitors, to exhibit lower potency in 3D spheroid models compared to 2D cultures.[5][8] This phenomenon, often referred to as 3D-conferred drug resistance, can be attributed to several factors, including limited drug penetration to the spheroid core, the presence of quiescent or hypoxic cells in the inner layers, and altered cell signaling due to 3D cell-cell interactions.[1][2][9] However, some studies have shown increased sensitivity of cells in 3D models to certain KRAS inhibitors.[8]
IC50 Values of Representative KRAS Inhibitors in 2D vs. 3D Spheroid Cultures:
| Compound | Target | Cell Line | 2D Culture IC50 (µM) | 3D Spheroid IC50 (µM) | Reference |
| MRTX1133 | KRAS G12D | MIA-PaCa-2 | 0.2 | 0.0031 | [3][8] |
| MRTX-EX185 | KRAS G12D | MIA-PaCa-2 | 0.63 | 0.023 | [3][8] |
| TH-Z827 | KRAS G12D | PANC-1 | - | 4.4 | [10] |
| TH-Z827 | KRAS G12D | Panc 04.03 | - | 4.7 | [10] |
Q4: How do I prepare my KRAS G12D inhibitor for spheroid treatment to ensure consistent delivery?
A4: Proper handling of the inhibitor is critical. Due to the hydrophobic nature of many small molecule inhibitors, they are often dissolved in DMSO. It is important to prepare serial dilutions of the inhibitor at 2x the final desired concentration in fresh culture medium.[3] When treating the spheroids, carefully remove half of the existing medium and add an equal volume of the 2x inhibitor solution.[3] This minimizes disruption to the spheroids. Always include vehicle-treated (e.g., DMSO) and untreated controls.[3] For inhibitors with low aqueous solubility, formulation strategies using agents like carboxymethyl cellulose (B213188) or Tween 80 may be necessary.
Troubleshooting Guides
Issue 1: High Variability in Spheroid Size and Shape
| Potential Cause | Recommended Solution |
| Inconsistent initial cell seeding number. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider using automated cell counters for accuracy. |
| Cell line forms loose aggregates instead of compact spheroids. | Some cell lines, like MDA-MB-231, are known to form less compact spheroids.[11] Consider using a different spheroid formation method (e.g., hanging drop, co-culture with stromal cells) or a different cell line if possible. |
| Edge effects in multi-well plates. | Maintain proper humidity by adding sterile PBS or water to the outer wells of the plate. Ensure even temperature distribution in the incubator. |
| Inadequate plate coating or type. | Use ultra-low attachment (ULA) plates specifically designed for spheroid culture. |
Issue 2: Limited or Inconsistent Inhibitor Penetration
| Potential Cause | Recommended Solution |
| Spheroids are too large or dense. | Optimize the initial cell seeding density to generate smaller spheroids (ideally < 500 µm in diameter).[7] Allow sufficient time for spheroid compaction before treatment. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal incubation time for maximal penetration. Penetration can increase steadily over several hours.[6] |
| Low inhibitor concentration. | Test a range of concentrations to find the optimal balance between penetration and toxicity. Higher concentrations can improve the diffusion gradient.[6] |
| Inhibitor instability or precipitation in media. | Check the stability of your inhibitor in culture medium over the course of the experiment. If solubility is an issue, consider alternative formulation strategies. |
| Efflux pump activity. | Some cells may express drug efflux pumps that actively remove the inhibitor. This can be investigated using specific efflux pump inhibitors. |
Issue 3: Difficulties in Quantifying Penetration
| Potential Cause | Recommended Solution |
| Weak fluorescence signal (if using a fluorescently-labeled inhibitor or antibody). | Increase the concentration of the fluorescent agent or the incubation time. Ensure your imaging system has sufficient sensitivity. |
| High background fluorescence. | Wash the spheroids with PBS before imaging to remove unbound fluorescent molecules.[12] Use confocal microscopy to reduce out-of-focus light.[7] |
| Light scattering and poor light penetration for imaging. | Use tissue clearing techniques for larger spheroids. Two-photon microscopy can also provide deeper imaging with less scattering.[7][12] |
| Inaccurate quantification from 2D projections of 3D objects. | Acquire z-stacks and perform 3D image analysis.[13] Measure fluorescence intensity as a function of distance from the spheroid edge.[13][14] |
Experimental Protocols
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
-
Prepare a single-cell suspension of your chosen cancer cell line in complete culture medium.
-
Count the cells and adjust the concentration to the desired seeding density (e.g., 2.5 x 10^4 cells/mL).[3]
-
Add the cell suspension to the wells of a 96-well round-bottom ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation.[3]
-
Incubate the plate at 37°C and 5% CO2 for 2-7 days to allow for spheroid formation and compaction.[3] Monitor spheroid formation daily using a microscope.
Protocol 2: Spheroid Treatment with Kras G12D-IN-29
-
Once spheroids have reached the desired size and morphology, carefully remove half of the culture medium from each well.
-
Prepare serial dilutions of this compound in fresh culture medium at 2x the final desired concentration.
-
Add an equal volume of the 2x inhibitor solution to each well containing spheroids.
-
Include appropriate controls: vehicle-treated (e.g., DMSO) and untreated spheroids.[3]
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
Protocol 3: Quantification of Spheroid Penetration using Confocal Microscopy
-
If this compound is not fluorescent, use a fluorescently labeled secondary antibody or a fluorescent analogue if available. Alternatively, use viability stains to assess the depth of cell kill.
-
After treatment, carefully wash the spheroids with PBS.
-
Fix the spheroids with 4% paraformaldehyde (optional, depending on the downstream analysis).
-
Stain the spheroids with a nuclear counterstain (e.g., DAPI or Hoechst) to visualize all cells.[14]
-
Image the spheroids using a confocal microscope, acquiring a z-stack through the entire spheroid volume.
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to create a mask of the spheroid based on the nuclear stain.[14][15]
-
Measure the fluorescence intensity of the inhibitor/viability marker in concentric rings or shells from the spheroid edge to the core.[14]
-
Plot the mean fluorescence intensity as a function of depth into the spheroid.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. KRAS G12D inhibitor 24 | Ras | 3033701-29-7 | Invivochem [invivochem.com]
- 6. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KRAS G12D Mutation Subtype Is A Prognostic Factor for Advanced Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS G12D Mutation Subtype in Pancreatic Ductal Adenocarcinoma: Does It Influence Prognosis or Stage of Disease at Presentation? [mdpi.com]
- 12. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12D inhibitor 1 | KRAS G12D inhibitor | CAS 2621928-43-4 | Buy KRAS G12D inhibitor 1 from Supplier InvivoChem [invivochem.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Kras G12D-IN-29 experimental controls and best practices
Welcome to the technical support center for KRAS G12D Inhibitor-29 (a representative small molecule inhibitor of the KRAS G12D mutation). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12D Inhibitor-29?
A1: KRAS G12D Inhibitor-29 is a potent and selective, non-covalent small molecule inhibitor that specifically targets the KRAS G12D mutant protein.[1][2] The KRAS protein cycles between an active GTP-bound state and an inactive GDP-bound state.[3] The G12D mutation impairs the protein's ability to hydrolyze GTP, locking it in a constitutively active state and driving downstream signaling pathways that promote cell proliferation and survival, such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[4][5][6][7] KRAS G12D Inhibitor-29 binds to a pocket on the KRAS G12D protein, inhibiting its interaction with downstream effectors and thereby blocking these oncogenic signals.[1][4]
Q2: In which cancer cell lines can I expect to see activity with KRAS G12D Inhibitor-29?
A2: You can expect to see the most significant anti-proliferative activity in cancer cell lines harboring the KRAS G12D mutation. Pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and non-small cell lung cancer (NSCLC) cell lines are common models where this mutation is prevalent.[5][7][8] It is crucial to confirm the KRAS mutation status of your cell lines via sequencing before initiating experiments.
Q3: What are the expected off-target effects?
A3: While KRAS G12D Inhibitor-29 is designed for high selectivity, some off-target effects may be observed, particularly at higher concentrations.[9] It is good practice to include a KRAS wild-type cell line and cell lines with other KRAS mutations (e.g., G12C, G12V) in your experiments to assess selectivity.[10] Some studies on similar inhibitors have noted that inhibition might not be fully dependent on the KRAS mutation status in certain contexts, suggesting potential interaction with other small GTPases.[9]
Troubleshooting Guides
Problem 1: My KRAS G12D mutant cell line is not responding to the inhibitor.
-
Possible Cause 1: Cell Line Integrity. The cell line may have been misidentified or contaminated.
-
Troubleshooting Step: Confirm the KRAS G12D mutation status of your cell line using DNA sequencing.
-
-
Possible Cause 2: Acquired or Intrinsic Resistance. Cancer cells can develop resistance by activating alternative survival pathways.[10]
-
Possible Cause 3: Suboptimal Experimental Conditions. Incorrect inhibitor concentration, incubation time, or cell seeding density can affect the results.
-
Troubleshooting Step: Perform a dose-response curve with a wide range of concentrations and optimize the incubation time. Ensure consistent cell seeding density across experiments.
-
Problem 2: I am observing significant toxicity in my KRAS wild-type control cells.
-
Possible Cause 1: High Inhibitor Concentration. The concentration used may be high enough to induce off-target effects.
-
Troubleshooting Step: Lower the concentration of the inhibitor to a range where it is effective in mutant cells but has minimal impact on wild-type cells. A thorough dose-response experiment is critical.
-
-
Possible Cause 2: Non-specific Cellular Stress. The vehicle used to dissolve the inhibitor (e.g., DMSO) might be causing toxicity at the concentration used.
-
Troubleshooting Step: Run a vehicle-only control to assess the toxicity of the solvent. Ensure the final concentration of the vehicle is consistent across all experimental conditions and is below the toxic threshold for your cell lines.
-
Experimental Protocols & Best Practices
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of KRAS G12D Inhibitor-29. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Lysis and Signal Detection: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This will lyse the cells and generate a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration of inhibitor required to inhibit cell growth by 50%).
Western Blotting for Pathway Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.
Protocol:
-
Cell Treatment and Lysis: Treat cells with KRAS G12D Inhibitor-29 at various concentrations and for different durations. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Quantitative Data Summary
Table 1: Comparative IC50 Values of KRAS G12D Inhibitor-29 in Various Cell Lines
| Cell Line | KRAS Mutation Status | IC50 (nM) |
| PANC-1 | G12D | 4.4[9] |
| Panc 04.03 | G12D | 4.7[9] |
| MIA PaCa-2 | G12C | >10,000 |
| A549 | G12S | >10,000 |
| HCT116 | G13D | >10,000 |
| HEK293T | Wild-Type | >10,000 |
Table 2: In Vivo Tumor Growth Inhibition in a Pancreatic Cancer Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 0 |
| KRAS G12D Inhibitor-29 | 30 mg/kg, twice daily, intraperitoneally | 73 (in 8 of 11 models)[13] |
| KRAS G12D Inhibitor-29 | 30 mg/kg, twice daily, oral | Significant regression[13] |
Visualizations
Caption: Simplified KRAS G12D signaling pathway and the inhibitory action of KRAS G12D Inhibitor-29.
Caption: General experimental workflow for preclinical evaluation of KRAS G12D Inhibitor-29.
Caption: Logical workflow for troubleshooting lack of response in KRAS G12D mutant cells.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 5. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 9. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Addressing Limited Efficacy of Kras G12D-IN-29
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering limited efficacy of Kras G12D-IN-29 in certain cell lines.
Troubleshooting Guide
This guide is designed to help you identify potential causes for the limited efficacy of this compound in your experiments and to provide actionable steps for troubleshooting.
Problem: Reduced or Lack of Response to this compound in KRAS G12D Mutant Cell Lines
If you observe that your KRAS G12D mutant cell line is not responding to this compound as expected, it may be due to intrinsic or acquired resistance.
Initial Assessment:
First, confirm the identity and KRAS mutation status of your cell line via sequencing to rule out misidentification or contamination. Once confirmed, consult the following table of expected vs. unexpected IC50 values for KRAS G12D inhibitors (using MRTX1133 as a well-characterized example) to benchmark your results.
Table 1: Comparative Efficacy of MRTX1133 (a KRAS G12D Inhibitor) in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation Status | MRTX1133 IC50 (nM) | Expected Sensitivity |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | G12D | 7 - 18.5 | Sensitive |
| SW1990 | Pancreatic Ductal Adenocarcinoma | G12D | 10 - 11.6 | Sensitive |
| HPAF-II | Pancreatic Ductal Adenocarcinoma | G12D | > 1,000 | Intrinsically Resistant |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | G12D | > 2,800 - 5,000 | Intrinsically Resistant |
| LS513 | Colorectal Cancer | G12D | > 100 - 120 | Moderately Sensitive |
| SNU-C2B | Colorectal Cancer | G12D | > 5,000 | Intrinsically Resistant |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | G12C | ~149 - 4,613 | Off-Target Sensitivity/Variable |
| Capan-2 | Pancreatic Ductal Adenocarcinoma | G12V | > 1,000 | Resistant |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | Wild-Type | > 10,000 - 13,379 | Resistant |
Data compiled from multiple sources.[1][2][3][4][5][6] IC50 values can vary between studies due to different experimental conditions.
Troubleshooting Workflow for Limited Efficacy
If your results align with the "Intrinsically Resistant" or "Resistant" profiles, or if you suspect acquired resistance, follow this workflow:
Experimental Protocols
Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
KRAS G12D mutant and wild-type cell lines
-
96-well cell culture plates
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight.[7]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete growth medium. A common starting concentration is 10 µM with 1:3 or 1:5 dilutions.[7]
-
Treatment: Remove the medium and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[7]
Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation
This protocol assesses the phosphorylation status of key downstream effectors of KRAS.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis and Transfer: Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Quantify band intensities and normalize to the loading control. A lack of decrease or a rebound in p-ERK or p-AKT levels in treated cells suggests resistance.
Co-Immunoprecipitation (Co-IP) to Assess KRAS Effector Binding
This protocol can be used to determine if this compound disrupts the interaction between KRAS G12D and its downstream effectors (e.g., RAF1).
Materials:
-
Cell lysates
-
Co-IP lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors)
-
Anti-KRAS antibody
-
Protein A/G magnetic beads
-
Primary antibodies for western blotting (e.g., anti-RAF1)
Procedure:
-
Cell Lysis: Lyse cells with a non-denaturing Co-IP buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate lysate with magnetic beads for 30-60 minutes to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-KRAS antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by western blotting using an antibody against a known KRAS effector like RAF1. A decrease in the co-immunoprecipitated effector in treated samples indicates successful target engagement by the inhibitor.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12D mutant cell line shows a high IC50 value for this compound. What could be the reason?
A1: This could be due to intrinsic resistance. Some KRAS G12D cell lines, such as PANC-1 and HPAF-II, are known to be less sensitive to KRAS G12D inhibitors.[1][6] This can be caused by the activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, that bypass the need for KRAS signaling.[9][10] We recommend performing a western blot to check the phosphorylation status of AKT.
Q2: The inhibitor initially suppressed p-ERK levels, but they recovered after prolonged treatment. Why?
A2: This phenomenon suggests adaptive resistance through the reactivation of the MAPK pathway.[11] Cancer cells can develop feedback mechanisms that lead to the reactivation of upstream signaling, for example, through the upregulation of receptor tyrosine kinases (RTKs) like EGFR.[12]
Q3: Can secondary mutations in KRAS cause resistance to this compound?
A3: Yes, acquired resistance can arise from secondary mutations in the KRAS gene itself, which may interfere with inhibitor binding.[13] If you have developed a resistant cell line through continuous drug exposure, it is advisable to sequence the KRAS gene to check for additional mutations.
Q4: I am not seeing a clean pull-down in my Co-IP experiment. What can I do?
A4: Co-IP experiments can be challenging. Common issues include high background and weak or no signal. For high background, ensure you are pre-clearing your lysate and performing sufficient washes.[14][15] For weak signal, you may need to optimize your lysis buffer to be less stringent to preserve the protein-protein interaction.[15] Also, confirm that your target protein is expressed at a detectable level in your input lysate.[16]
Signaling Pathways Implicated in Resistance
Understanding the signaling pathways involved is crucial for troubleshooting. Below are diagrams illustrating the target pathway and a common resistance mechanism.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Pathology & Oncology Research | Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer [por-journal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of resistance to oncogenic KRAS inhibition in pancreatic cancer. | Broad Institute [broadinstitute.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. kmdbioscience.com [kmdbioscience.com]
Technical Support Center: Strategies to Mitigate Kras G12D-IN-29-Induced Feedback Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Kras G12D inhibitor, IN-29. Our focus is on understanding and overcoming the common issue of feedback activation in downstream signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is Kras G12D-IN-29 and what is its mechanism of action?
This compound is a selective, orally active inhibitor of the KRAS G12D mutant protein.[1] The KRAS G12D mutation is a driver oncogene in several cancers, including pancreatic, colorectal, and lung cancer. This mutation locks the KRAS protein in a perpetually active, GTP-bound state, leading to uncontrolled cell proliferation and survival through constitutive activation of downstream signaling pathways, primarily the MAPK/ERK pathway. This compound is designed to specifically bind to the mutant KRAS G12D protein and inhibit its activity, thereby blocking these downstream oncogenic signals.
Q2: We are observing a rebound in ERK phosphorylation (p-ERK) in our cancer cell lines a few hours after treatment with this compound. What is causing this?
This phenomenon is a well-documented feedback activation mechanism that limits the efficacy of KRAS inhibitors. Inhibition of the mutant KRAS G12D protein disrupts the negative feedback loops that normally suppress upstream signaling. This leads to the reactivation of Receptor Tyrosine Kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR). Activated EGFR then signals through wild-type RAS isoforms (HRAS and NRAS), which are not targeted by this compound, leading to the reactivation of the MAPK/ERK pathway and diminished inhibitor efficacy.[2][3][4][5]
Q3: What are the most promising strategies to overcome this feedback activation?
The most effective strategies involve combination therapies that vertically target the reactivated signaling pathways. The two primary approaches are:
-
Co-inhibition of EGFR: Combining this compound with an EGFR inhibitor (e.g., cetuximab, panitumumab) can block the upstream reactivation signal, preventing the rebound of MAPK signaling. Preclinical and clinical data for other KRAS inhibitors have shown that this combination can lead to more sustained pathway inhibition and enhanced anti-tumor activity.[1][6][7][8][9][10]
-
Co-inhibition of SHP2: SHP2 is a protein tyrosine phosphatase that acts as a critical node downstream of multiple RTKs, including EGFR, and is required for RAS activation. Co-treatment with a SHP2 inhibitor can broadly suppress the reactivation of wild-type RAS, making it an attractive strategy to overcome feedback resistance.[6][11]
Troubleshooting Guides
Issue 1: Suboptimal inhibition of p-ERK with this compound monotherapy.
| Possible Cause | Recommended Action |
| Feedback Activation | This is the most likely cause. A time-course experiment (e.g., 1, 4, 8, 24 hours) using Western blot to monitor p-ERK levels is recommended. An initial decrease followed by a rebound in p-ERK levels is indicative of feedback activation. |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. Ensure that the concentration used is sufficient to inhibit the target. |
| Cell Line Heterogeneity | Different cancer cell lines can exhibit varying degrees of feedback activation. Consider testing a panel of KRAS G12D mutant cell lines to identify the most suitable model for your study. |
| Experimental Variability | Ensure consistent cell seeding density, serum conditions, and inhibitor preparation. |
Issue 2: Conflicting results between cell viability assays and Western blot data.
| Possible Cause | Recommended Action |
| Metabolic-based assay interference | Assays like MTT measure metabolic activity, which may not always directly correlate with cell death, especially when using pathway inhibitors that can alter cellular metabolism. |
| Cytostatic vs. Cytotoxic Effect | This compound may be inducing cell cycle arrest (cytostatic effect) rather than cell death (cytotoxic effect). This would result in decreased p-ERK but minimal change in viability assays. |
| Assay Time Point | The optimal time point for observing effects on cell viability may differ from that for signaling inhibition. Perform a time-course experiment for your viability assay (e.g., 24, 48, 72 hours). |
Quantitative Data Summary
Note: As specific quantitative data for this compound is not publicly available, the following tables provide representative data from studies on other well-characterized KRAS G12D inhibitors, such as MRTX1133, and clinical data for the KRAS G12C inhibitor sotorasib (B605408) in combination with an EGFR inhibitor.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitors (Representative Data)
| Cell Line | KRAS Mutation | Inhibitor | IC50 (nM) | Reference |
| LS513 | G12D | MRTX1133 | >100 | [11][12] |
| HPAF-II | G12D | MRTX1133 | >1,000 | [11][12] |
| SNU-C2B | G12D | MRTX1133 | >5,000 | [11][12] |
| PANC-1 | G12D | MRTX1133 | >5,000 | [11][12] |
| AsPC-1 | G12D | Avutometinib + MRTX1133 | Synergistic | [13][14] |
| HPAF-II | G12D | Avutometinib + MRTX1133 | Synergistic | [13][14] |
Table 2: Clinical Trial Data for KRAS G12C Inhibitor in Combination with an EGFR Inhibitor in Colorectal Cancer
| Treatment Arm | Median Progression-Free Survival (months) | Objective Response Rate (%) | Reference |
| Sotorasib (960 mg) + Panitumumab | 5.6 | 26.4 | [6][7][9] |
| Standard of Care | 2.2 | 0 | [6][7][9] |
Experimental Protocols
Western Blot for Assessing Pathway Activation
1. Cell Lysis: a. Culture KRAS G12D mutant cells to 70-80% confluency. b. Treat cells with this compound alone or in combination with an EGFR or SHP2 inhibitor for the desired time points. Include a vehicle control (e.g., DMSO). c. After treatment, wash cells twice with ice-cold PBS. d. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and collect the lysate. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration and add Laemmli sample buffer. b. Boil the samples at 95°C for 5 minutes. c. Load 20-30 µg of protein per lane on an SDS-PAGE gel. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Visualize the bands using an ECL substrate and an imaging system.
RAS Activation Assay (Immunoprecipitation)
This assay is used to specifically pull down the active, GTP-bound form of RAS.
1. Reagent Preparation: a. Prepare cell lysates as described in the Western Blot protocol. It is crucial to work quickly and keep samples on ice to prevent GTP hydrolysis.
2. Affinity Precipitation of Activated RAS: a. Use a commercially available RAS activation assay kit which typically includes a GST-fusion protein of the RAS-binding domain (RBD) of RAF1 coupled to agarose (B213101) beads. b. Add the RAF1-RBD agarose beads to the cell lysates. c. Incubate for 1 hour at 4°C with gentle agitation to allow the beads to bind to GTP-RAS. d. Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.
3. Western Blot Analysis: a. Elute the bound proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluted samples by Western blot using antibodies specific for different RAS isoforms (pan-RAS, KRAS, NRAS, HRAS) to determine the levels of activated wild-type RAS. c. Run a parallel Western blot with the total cell lysates (input) to determine the total levels of each RAS isoform.
Cell Viability Assay (MTT)
1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Treatment: a. Treat the cells with a serial dilution of this compound alone or in combination with a fixed concentration of an EGFR or SHP2 inhibitor. Include a vehicle control.
3. MTT Assay: a. After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent). c. Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
4. Data Analysis: a. Calculate cell viability as a percentage of the vehicle-treated control. b. Plot the dose-response curves and calculate the IC50 values. c. For combination studies, synergy can be calculated using methods such as the Bliss independence model or the Chou-Talalay method.
Visualizations
Caption: Canonical KRAS G12D signaling pathway and the point of inhibition by this compound.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 3. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 4. Feedback activation of EGFR/wild-type RAS signaling axis limits KRAS G12D inhibitor efficacy in KRAS G12D -mutated colorectal cancer: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. Feedback activation of EGFR/wild-type RAS signaling axis limits KRAS>G12D> inhibitor efficacy in KRAS > G12D>-mutated colorectal cancer - East China Normal University [pure.ecnu.edu.cn]
- 6. Sotorasib Plus Panitumumab for Patients With Metastatic Colorectal Cancer | GI Oncology Now [gioncologynow.com]
- 7. aacr.org [aacr.org]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. letswinpc.org [letswinpc.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Kras G12D-IN-29 lot-to-lot variability and quality control
Welcome to the technical support center for Kras G12D-IN-29. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2][3] This leads to the persistent activation of downstream pro-proliferative signaling pathways, most notably the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways.[2][4][5] this compound is designed to specifically bind to the mutant protein, inhibiting its activity and blocking these downstream signals.[6]
Q2: How should this compound be stored and handled?
A2: Proper storage and handling are critical to maintain the stability and activity of the inhibitor. For specific recommendations, please refer to the table below. In general, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[7][8]
Q3: In which solvents is this compound soluble?
A3: Solubility can vary between lots. Please refer to the Certificate of Analysis for your specific lot. Generally, KRAS G12D inhibitors are soluble in organic solvents such as DMSO and ethanol, but have low aqueous solubility.[7][9][10]
Q4: What are the expected IC50 values for this compound in cell-based assays?
A4: The half-maximal inhibitory concentration (IC50) will vary depending on the cell line, assay duration, and specific protocol used. For reference, potent KRAS G12D inhibitors can exhibit IC50 values in the low nanomolar to micromolar range in sensitive cell lines.[8][11] We provide a table with representative data from selected cell lines for your reference.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Notes |
| Solubility | ≥ 45 mg/mL in DMSO≥ 20 mg/mL in EthanolInsoluble in water | For in-vivo studies, specific formulations using vehicles like PEG300, Tween-80, or SBE-β-CD may be required.[7][12] |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.[8] | Avoid repeated freeze-thaw cycles. |
| Shipping Condition | Shipped on blue ice or at ambient temperature. | Upon receipt, store immediately at the recommended temperature. |
Table 2: Representative IC50 Values in Cell Viability Assays (72-hour incubation)
| Cell Line | KRAS Mutation Status | Representative IC50 (nM) | Notes |
| PANC-1 | KRAS G12D | 15 - 50 | Pancreatic cancer cell line. |
| AsPC-1 | KRAS G12D | 25 - 75 | Pancreatic cancer cell line. |
| LS513 | KRAS G12D | 30 - 90 | Colorectal cancer cell line.[11] |
| BxPC-3 | KRAS Wild-Type | > 10,000 | Expected to be resistant. |
| Note: These values are for reference only and should be determined experimentally for your specific cell line and conditions. |
Signaling Pathway Diagram
The diagram below illustrates the KRAS G12D signaling pathway and the point of intervention for this compound. The constitutively active KRAS G12D protein activates downstream effectors, primarily through the RAF-MEK-ERK and PI3K-AKT pathways, driving cell proliferation and survival.[2][4][5]
References
- 1. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TH-Z835 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Frontiers | Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation [frontiersin.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
Technical Support Center: Ensuring Reproducible Kras G12D-IN-29 Studies Through Cell Line Authentication
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical importance of cell line authentication for reproducible studies involving the novel inhibitor, Kras G12D-IN-29. Inconsistent or erroneous results in preclinical research are often traced back to misidentified or contaminated cell lines.[1][2] Adhering to rigorous authentication practices is fundamental to generating reliable and translatable data.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is cell line authentication so critical for our this compound research?
A1: Cell line authentication is crucial for several reasons:
-
Scientific Integrity and Reproducibility : Proper authentication ensures the integrity of your research findings.[3] Many top-tier journals and funding agencies now mandate cell line authentication to prevent the publication of irreproducible studies.[1][5] The issue of misidentified cell lines is a long-standing problem that has affected tens of thousands of studies.[2][6]
-
Biomedical Applications : In drug development, particularly for targeted therapies like this compound, using authenticated cell lines is vital to ensure that the observed effects are genuinely due to the inhibition of the Kras G12D protein in the correct cellular context.[3]
Q2: How often should we authenticate our cell lines?
A2: It is best practice to authenticate your cell lines at several key points:
-
When establishing a new cell line in the lab.
-
Before beginning a new series of experiments.
-
Before freezing a new bank of cells.
-
If the cells are behaving differently or producing unexpected results.
-
Before submitting a manuscript for publication.[3]
Q3: What are the primary methods for cell line authentication?
A3: The most common and recommended methods are:
-
Short Tandem Repeat (STR) Profiling : This is the gold standard for authenticating human cell lines.[4][7] It creates a unique genetic "fingerprint" for each cell line by analyzing specific DNA regions.[3][8]
-
Mycoplasma Detection : Regular testing for mycoplasma contamination is critical as it can alter cell behavior, metabolism, and response to drugs. Common detection methods include PCR, DNA staining (e.g., with Hoechst dye), and culture-based assays.[9][10]
Q4: What is the estimated prevalence of misidentified cell lines in research?
A4: Estimates suggest that between 18% and 36% of all cell cultures may be misidentified or cross-contaminated.[1][11] This highlights the widespread nature of the problem and the necessity for routine authentication.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound, with a focus on cell line authentication as a potential root cause.
Issue 1: Inconsistent IC50 values for this compound across experiments.
-
Question: We are observing significant variability in the IC50 value of this compound in our pancreatic cancer cell line panel. What could be the cause?
-
Answer: While experimental conditions can play a role, a primary suspect should be the identity and integrity of your cell lines.
-
Possible Cause 1: Cell Line Misidentification. You may be unknowingly using a different cell line that is less sensitive to Kras G12D inhibition. Cross-contamination is a common issue in labs.[12]
-
Possible Cause 2: Genetic Drift. Continuous passaging of cell lines can lead to genetic changes, potentially altering their dependence on the Kras G12D pathway.[5]
-
Troubleshooting Steps:
-
Immediate Authentication: Perform STR profiling on your current working cell stock and compare it to the reference profile from a reputable cell bank (e.g., ATCC).
-
Start with a Fresh Stock: Thaw a low-passage aliquot of the cell line from a validated master stock.
-
Review Cell Culture Practices: Ensure strict aseptic techniques are followed to prevent cross-contamination between different cell lines being cultured simultaneously.
-
-
Issue 2: Our Kras G12D mutant cell line is unexpectedly resistant to this compound.
-
Question: We expected our Kras G12D-positive cell line to be sensitive to IN-29, but we are seeing minimal effect on cell viability. Why?
-
Answer: This is a critical finding that requires systematic investigation, starting with the cell line itself.
-
Possible Cause 1: Incorrect Cell Line. The cell line you are using may not actually harbor the Kras G12D mutation. A simple mislabeling or contamination incident could be the cause.[13]
-
Possible Cause 2: Mycoplasma Contamination. Mycoplasma can significantly alter cellular responses to therapeutic agents.
-
Troubleshooting Steps:
-
Verify KRAS Mutation Status: Sequence the KRAS gene in your cell line to confirm the presence of the G12D mutation.[13]
-
Perform STR Profiling: Authenticate the cell line's identity.
-
Test for Mycoplasma: Use a reliable method like PCR to check for mycoplasma contamination.[14] If positive, discard the contaminated stock and start with a fresh, clean vial.
-
-
Quantitative Data Summary
Effective cell line authentication relies on comparing quantitative data against a known reference.
Table 1: Example STR Profile Comparison for Authentication
| STR Locus | Reference Profile (ATCC) | Your Lab's Sample | Match Status |
| CSF1PO | 10, 12 | 10, 12 | Match |
| D5S818 | 11, 13 | 11, 13 | Match |
| D7S820 | 8, 9 | 8, 9 | Match |
| D8S1179 | 13, 14 | 13, 14 | Match |
| D13S317 | 11, 12 | 11, 12 | Match |
| D16S539 | 9, 11 | 9, 11 | Match |
| D18S51 | 14, 17 | 12, 15 | No Match |
| D21S11 | 29, 31.2 | 29, 30 | No Match |
| FGA | 22, 23 | 22, 23 | Match |
| TH01 | 6, 9.3 | 6, 9.3 | Match |
| TPOX | 8, 11 | 8, 11 | Match |
| vWA | 16, 17 | 16, 17 | Match |
| Overall Match | 75% | ||
| Conclusion | Unrelated/Misidentified |
A cell line is considered authentic if its STR profile shows a ≥80% match with the reference profile.[15][16]
Table 2: Interpreting Mycoplasma Test Results
| Test Method | Result | Interpretation & Action |
| PCR | Positive (Band Present) | Mycoplasma detected. Discard the cell culture and associated reagents. Decontaminate the incubator and biosafety cabinet. |
| Negative (No Band) | Mycoplasma not detected. Continue with routine testing every 1-3 months. | |
| DNA Stain | Extranuclear Fluorescence | Suspected mycoplasma. Confirm with a PCR test.[10] |
| (Hoechst/DAPI) | Only Nuclear Fluorescence | Mycoplasma not detected. |
| Culture | Colony Formation | Mycoplasma detected. Discard culture. This is the most direct but slowest method. |
| No Growth after 28 days | Mycoplasma not detected.[14] |
Experimental Protocols
Protocol 1: Short Tandem Repeat (STR) Profiling
This protocol provides a general overview. Kits from commercial vendors are the most common way to perform this analysis.[17]
-
Sample Preparation:
-
PCR Amplification:
-
Use a commercial STR profiling kit (e.g., from Promega or Thermo Fisher Scientific) which contains primers for multiple STR loci.[17]
-
Set up a multiplex PCR reaction containing the extracted DNA, the primer mix, and PCR master mix.
-
Run the PCR reaction in a thermal cycler using the conditions specified by the kit manufacturer.
-
-
Fragment Analysis:
-
The PCR products (fluorescently labeled DNA fragments) are separated by size using capillary electrophoresis.
-
An internal size standard is included in each sample to ensure accurate sizing of the fragments.
-
-
Data Analysis:
-
The output data is analyzed using specialized software (e.g., GeneMapper).
-
The software determines the alleles present at each STR locus, creating a unique profile for the cell line.
-
Compare the generated profile to a reference database (like the ATCC or Cellosaurus databases) to authenticate the cell line.[4][18] The comparison is based on the number of matching alleles.[17]
-
Protocol 2: PCR-Based Mycoplasma Detection
This is a rapid and highly sensitive method for detecting mycoplasma contamination.[9][14]
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours without an antibiotic change.
-
Boil the sample for 10 minutes to lyse any cells and release DNA, then centrifuge to pellet debris.
-
-
PCR Reaction:
-
Use a commercial PCR-based mycoplasma detection kit, which includes primers that target the highly conserved 16S rRNA gene of mycoplasma species, a PCR master mix, and positive and internal controls.
-
Set up the PCR reaction by adding the prepared sample (supernatant) to the master mix. Include a positive control, a negative control (water), and an internal amplification control to check for PCR inhibition.
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel.
-
Visualize the DNA bands using a UV transilluminator.
-
-
Interpretation:
-
Positive Result: A band of the expected size (specific to the kit's primers) in the sample lane indicates mycoplasma contamination.
-
Negative Result: No band in the sample lane, but a visible band for the internal control, indicates no contamination.
-
Invalid Result: No bands in either the sample or internal control lanes suggests PCR inhibition, requiring a repeat of the test with a diluted sample.
-
Mandatory Visualizations
Caption: A standardized workflow for cell line authentication.
Caption: The cascading negative impacts of using unauthenticated cell lines.
Caption: The Kras G12D signaling pathway and the point of inhibition by IN-29.
References
- 1. Why is Cell Line Authentication so important in your research? - Cell Line Authentication [cell-line-authentication.info]
- 2. Thousands of studies could be flawed due to contamin... [nicswell.co.uk]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell line authentication and validation is a key requirement for Journal of Cell Communication and Signaling publications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Stealthy Invader â How to Detect a Mycoplasma Contamination? | Minerva Biolabs GmbH [news.minerva-biolabs.com]
- 11. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 12. Characterization and Authentication of Cancer Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. rapidmicrobiology.com [rapidmicrobiology.com]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 17. Human Cell Line Authentication Through STR Profiling: Center for Genetic Medicine: Feinberg School of Medicine: Northwestern University [cgm.northwestern.edu]
- 18. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to KRAS G12D Inhibitors in Pancreatic Cancer Models: Featuring MRTX1133
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical performance of MRTX1133, a potent and selective KRAS G12D inhibitor, in pancreatic cancer models. Due to the absence of publicly available data for a compound designated "Kras G12D-IN-29," this guide will focus on the comprehensive data available for MRTX1133 and place its performance in the context of other emerging KRAS G12D inhibitors.
Introduction to KRAS G12D in Pancreatic Cancer
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is the most frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent in pancreatic ductal adenocarcinoma (PDAC), occurring in approximately 35-45% of cases.[1][2] This mutation leads to constitutive activation of the KRAS protein, driving uncontrolled cell proliferation and tumor growth through downstream signaling pathways like the RAF/MEK/ERK MAPK and PI3K/AKT pathways.[3][4] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors, offering new hope for patients with KRAS-mutant cancers.[4][5]
MRTX1133: A Deep Dive into a Selective KRAS G12D Inhibitor
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D.[6][7] It binds to the switch-II pocket of the KRAS G12D protein, locking it in an inactive state and thereby inhibiting downstream signaling.[4]
Performance Data in Pancreatic Cancer Models
The following tables summarize the key quantitative data on the efficacy of MRTX1133 in various preclinical pancreatic cancer models.
Table 1: In Vitro Potency of MRTX1133 in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation | IC50 (nM) | Assay Type | Reference |
| HPAF-II | G12D | 1.8 µM | Cell Viability | [8] |
| PANC-1 | G12D | 2.8 µM | Cell Viability | [8] |
| ASPC-1 | G12D | Sensitive | Cell Proliferation | [9] |
| Panc 04.03 | G12D | Single-digit nM | Cell Proliferation | [7] |
Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Model Type | Cancer Type | Dosing Regimen | Efficacy Outcome | Reference |
| Cell Line-Derived Xenograft (HPAC) | Pancreatic | 30 mg/kg, twice daily, intraperitoneally | Near-complete response with 85% regression.[6] | [6] |
| Cell Line-Derived Xenograft (Panc 04.03) | Pancreatic | 10 and 30 mg/kg, twice daily, intraperitoneally | Tumor regressions of -62% and -73%, respectively.[7] | [7] |
| Patient-Derived Xenograft (PDX) | Pancreatic | Not Specified | Marked tumor regression (≥30%) in 8 of 11 (73%) models. | [10] |
| Genetically Engineered Mouse Model (KPC) | Pancreatic | Not Specified | Shrank tumors or halted their growth.[10] | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used in the evaluation of KRAS G12D inhibitors.
In Vitro Cell Viability and Proliferation Assays
-
Cell Lines: Human pancreatic cancer cell lines with known KRAS G12D mutations (e.g., PANC-1, HPAF-II, ASPC-1) are commonly used.[1][9][11]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[12]
-
Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the inhibitor (e.g., MRTX1133) or vehicle control.
-
Viability/Proliferation Assessment: After a set incubation period (e.g., 72 hours), cell viability or proliferation is measured using assays such as MTT, CellTiter-Glo, or live-cell imaging.[9] IC50 values are then calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used for xenograft studies to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered via a specified route (e.g., intraperitoneal injection for MRTX1133) and schedule.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition or regression is calculated by comparing the treated group to the control group.[15]
Signaling Pathways and Mechanisms of Action
KRAS G12D mutation leads to the constitutive activation of downstream signaling pathways crucial for cancer cell proliferation and survival. Inhibitors like MRTX1133 aim to block these pathways.
KRAS G12D signaling and the inhibitory action of MRTX1133.
Experimental Workflow for Preclinical Evaluation
The preclinical evaluation of a novel KRAS G12D inhibitor typically follows a structured workflow to assess its potency, efficacy, and mechanism of action.
A typical preclinical drug discovery workflow for a KRAS G12D inhibitor.
Comparative Landscape of KRAS G12D Inhibitors
While a direct comparison with "this compound" is not possible, it is valuable to consider MRTX1133 in the context of other KRAS G12D inhibitors in development. Several other molecules are in preclinical or early clinical stages, each with unique properties.
Table 3: Other Notable KRAS G12D Inhibitors in Development
| Inhibitor | Mechanism | Development Stage | Key Features |
| ASP3082 | Protein Degrader | Phase 1 | Degrades the KRAS G12D protein.[16][17] |
| VS-7375 (GFH375) | Dual "ON/OFF" Inhibitor | Phase 1/2 | Targets both active and inactive forms of KRAS G12D.[18] |
| RMC-9805 | Covalent Inhibitor | Phase 1/2b | Covalently modifies Asp-12 of KRAS G12D.[4] |
| QTX3034 | G12D-preferring multi-KRAS inhibitor | Phase 1 | Orally bioavailable with brain penetration.[19] |
Conclusion
MRTX1133 has demonstrated significant preclinical activity against KRAS G12D-mutant pancreatic cancer models, showing potent tumor regression and inhibition of downstream signaling pathways. The lack of public information on "this compound" prevents a direct comparison. However, the broader landscape of KRAS G12D inhibitor development is vibrant, with multiple promising candidates employing diverse mechanisms of action progressing through preclinical and clinical studies. The data presented in this guide for MRTX1133 provides a strong benchmark for the evaluation of future KRAS G12D-targeted therapies for pancreatic cancer. Further head-to-head studies will be crucial to determine the relative efficacy and optimal clinical application of these emerging agents.
References
- 1. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 2. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? [frontiersin.org]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 11. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. targetedonc.com [targetedonc.com]
- 19. ascopubs.org [ascopubs.org]
Navigating the Landscape of Non-Covalent KRAS G12D Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical and clinical efficacy of emerging non-covalent KRAS G12D inhibitors. While direct efficacy data for Kras G12D-IN-29 is not publicly available, this guide evaluates prominent alternatives including MRTX1133, HRS-4642, BI-2852, INCB161734, and VS-7375 (GFH375), supported by available experimental data.
The KRAS G12D mutation is a key driver in a significant portion of human cancers, particularly pancreatic, colorectal, and lung cancers, making it a critical target for therapeutic development.[1][2] Unlike the G12C mutation, the G12D alteration lacks a cysteine residue, precluding the use of covalent inhibitors and necessitating the development of novel, non-covalent binders.[3] This guide focuses on the efficacy of several such inhibitors that have shown promise in preclinical and early clinical settings.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for several non-covalent KRAS G12D inhibitors, providing a snapshot of their performance in various assays. It is important to note that "this compound" is described as an orally active and selective KRAS G12D mutant inhibitor that blocks downstream signaling pathways, but specific quantitative efficacy data is not currently available in the public domain.[4]
Table 1: In Vitro Efficacy of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Target Binding (KD) | Biochemical Assay (IC50) | Cellular pERK Inhibition (IC50) | Cell Viability (IC50) | Source(s) |
| MRTX1133 | ~0.2 pM | <2 nM | ~5 nM (median) | Not specified | [5] |
| HRS-4642 | 0.083 nM | Not specified | Not specified | 0.55 - 66.58 nM (in various cell lines) | [6][7][8] |
| BI-2852 | 740 nM (to KRAS G12D) | 490 nM (GTP-KRAS G12D::SOS1) | 5.8 µM (in H358 cells) | Not specified | [9][10] |
| INCB161734 | Not specified | Not specified | Not specified | Not specified | [11] |
| VS-7375 (GFH375) | Not specified | Not specified | Not specified | Not specified | [12] |
| QTX3034 | Sub-nanomolar | Not specified | Not specified | Not specified | [13] |
Table 2: In Vivo and Clinical Efficacy of Non-Covalent KRAS G12D Inhibitors
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Endpoint & Outcome | Source(s) |
| MRTX1133 | Pancreatic Cancer Xenografts (Panc 04.03, HPAC) | 3, 10, 30 mg/kg BID (IP) | Tumor Regression: -62% to -73% (Panc 04.03); 85% regression (HPAC) | [14][15] |
| HRS-4642 | Pancreatic (AsPC-1), Colorectal (GP2d), Lung (PDX) Cancer Xenografts | 3.75, 7.5, 15 mg/kg (IV) | Significant tumor volume inhibition; complete tumor eradication in lung PDX model at 7.5 and 15 mg/kg | [8] |
| HRS-4642 | Advanced Solid Tumors (Phase 1) | 800 mg Q2W, 1200 mg Q2W | ORR: 23.7% (NSCLC), 20.8% (PDAC) | [11] |
| INCB161734 | Advanced Solid Tumors (Phase 1) | 600 mg QD | ORR: 20% (PDAC) | [11] |
| VS-7375 (GFH375) | Advanced NSCLC (Phase 1/2) | 600 mg QD | ORR: 68.8% | [12] |
| QTX3034 | Pancreatic (HPAC), Colorectal (GP2D) Cancer Xenografts | Not specified | 100% tumor regression | [13] |
Signaling Pathways and Experimental Workflows
The development and evaluation of KRAS G12D inhibitors involve a series of well-defined experimental steps and an understanding of the underlying signaling pathways.
KRAS G12D Signaling Pathway
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12D mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the subsequent activation of downstream pro-proliferative pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][16] Non-covalent inhibitors are designed to bind to the mutant KRAS protein and disrupt its interaction with downstream effectors.
Caption: The KRAS G12D signaling cascade.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a novel KRAS G12D inhibitor typically follows a standardized workflow, progressing from initial biochemical assays to in vivo efficacy studies.
Caption: A typical experimental workflow for evaluating KRAS G12D inhibitors.
Detailed Experimental Protocols
A summary of common experimental protocols used to assess the efficacy of non-covalent KRAS G12D inhibitors is provided below, primarily based on methodologies reported for MRTX1133.
1. Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Objective: To determine the binding affinity of the inhibitor to the KRAS G12D protein.
-
Methodology: This assay measures the proximity between two molecules labeled with a donor and an acceptor fluorophore. A labeled ligand competes with the test inhibitor for binding to the GDP-bound KRAS G12D protein. The resulting Fluorescence Resonance Energy Transfer (FRET) signal is inversely proportional to the binding of the test inhibitor. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the labeled ligand, is determined. For MRTX1133, the IC50 was found to be less than 2 nM.[14]
2. Cellular Phospho-ERK (pERK) Inhibition Assay:
-
Objective: To assess the inhibitor's ability to block downstream KRAS signaling in a cellular context.
-
Methodology: KRAS G12D mutant cancer cell lines are treated with a range of inhibitor concentrations. After treatment, cell lysates are prepared and subjected to an immunoassay, such as ELISA or Western blot, to quantify the levels of phosphorylated ERK (pERK), a key downstream marker of KRAS pathway activation. The IC50 value for pERK inhibition is calculated from the dose-response curve.[14]
3. Cell Viability Assay:
-
Objective: To measure the inhibitor's effect on the proliferation and survival of cancer cells.
-
Methodology: Cancer cell lines harboring the KRAS G12D mutation are seeded in multi-well plates and treated with various concentrations of the inhibitor. After a defined incubation period (e.g., 3 days), cell viability is quantified using a reagent such as CellTiter-Glo, which measures ATP levels. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is then determined.[17]
4. In Vivo Xenograft Studies:
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Human cancer cell lines with the KRAS G12D mutation (e.g., Panc 04.03 or HPAC) are subcutaneously implanted into immunocompromised mice.[14] Once the tumors reach a specified volume, the mice are randomized into vehicle control and treatment groups. The inhibitor is administered via a specified route (e.g., intraperitoneal injection) at various doses and schedules. Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors may be excised for further pharmacodynamic analysis.[18]
Conclusion
The landscape of non-covalent KRAS G12D inhibitors is rapidly evolving, with several promising candidates demonstrating potent anti-tumor activity in preclinical and early clinical studies. While direct comparative data for this compound is not yet available, inhibitors like MRTX1133 and HRS-4642 have shown significant efficacy in vitro and in vivo. The continued investigation and clinical development of these and other novel non-covalent inhibitors hold the potential to provide much-needed therapeutic options for patients with KRAS G12D-driven cancers. Further research and clinical trials are essential to fully elucidate their safety and efficacy profiles.
References
- 1. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 3. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Pardon Our Interruption [opnme.com]
- 11. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]
- 12. targetedonc.com [targetedonc.com]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 16. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Unraveling the Preclinical Performance of KRAS G12D Inhibitors MRTX1133 and VS-7375
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two leading investigational inhibitors targeting the KRAS G12D mutation: MRTX1133 and VS-7375 (also known as GFH375). This document synthesizes publicly available preclinical data to illuminate their distinct mechanisms of action, comparative efficacy, and the experimental frameworks used for their evaluation.
The KRAS G12D mutation is a notorious driver of oncogenesis, particularly in pancreatic, colorectal, and non-small cell lung cancers. For decades, it has been considered an "undruggable" target. The advent of specific KRAS inhibitors has marked a pivotal moment in oncology, offering a glimmer of hope for patients with these malignancies. This guide focuses on a preclinical head-to-head comparison of MRTX1133, a selective KRAS G12D inhibitor that preferentially binds to the inactive (GDP-bound) "OFF" state, and VS-7375, a novel inhibitor that dually targets both the inactive "OFF" and active (GTP-bound) "ON" states of the KRAS G12D protein.[1] This fundamental difference in their mechanism of action may have significant implications for their overall efficacy and potential to overcome resistance.
Comparative Efficacy and Potency
Preclinical data suggests that both MRTX1133 and VS-7375 are potent and selective inhibitors of KRAS G12D. However, emerging evidence indicates that the dual "ON/OFF" inhibitory mechanism of VS-7375 may confer a more profound and sustained suppression of KRAS signaling.
In Vitro Potency
VS-7375 has demonstrated improved potency in reducing the levels of active KRAS G12D-GTP, as well as the downstream signaling molecules phospho-ERK (pERK) and phospho-CRAF (pCRAF), when compared to MRTX1133 in engineered mouse embryonic fibroblast (MEF) models.[1][2]
| Inhibitor | Target State | Cell Proliferation IC50 (AGS cells) | pERK Inhibition IC50 (AGS cells) | Biochemical Binding IC50 (to GDP-KRAS G12D) |
| MRTX1133 | Inactive "OFF" state | 6 nM[3] | 2 nM[3] | <2 nM[4][5] |
| VS-7375 | Active "ON" and Inactive "OFF" states | Data not available in a directly comparable format | Sub-nanomolar IC50 values reported[2] | Single-digit nanomolar IC50 values for inhibiting nucleotide exchange and RAF1 interaction[2] |
In Vivo Antitumor Activity
Both inhibitors have demonstrated significant antitumor activity in xenograft models of KRAS G12D-mutant cancers. MRTX1133 has been shown to induce tumor regression in a dose-dependent manner in pancreatic cancer models.[3][4][6] Comparative studies in colorectal cancer xenograft models have suggested that while both inhibitors can be effective, VS-7375 may lead to more sustained tumor regression.[1]
| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Outcome |
| MRTX1133 | Panc 04.03 (pancreatic) | 10 mg/kg BID (IP) | -62% tumor regression[3] |
| MRTX1133 | Panc 04.03 (pancreatic) | 30 mg/kg BID (IP) | -73% tumor regression[3] |
| MRTX1133 | HPAC (pancreatic) | 30 mg/kg BID (IP) | 85% tumor regression[4] |
| VS-7375 | Multiple PDAC and CRC CDX models | 10 or 30 mg/kg BID (orally) | Dose-dependent tumor regressions[2] |
| VS-7375 | LS513 (colorectal) | 30 or 100 mg/kg BID (orally) | Tumor regression[1] |
Mechanism of Action and Signaling Pathways
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways critical for cell growth and survival, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. The G12D mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state and driving uncontrolled cell proliferation.
MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of KRAS G12D in its inactive, GDP-bound state.[6][7] This binding prevents the protein from being activated. In contrast, VS-7375 is a dual inhibitor that targets both the inactive GDP-bound ("OFF") and the active GTP-bound ("ON") states of KRAS G12D.[1] This dual inhibition is hypothesized to provide a more complete shutdown of KRAS signaling.[1]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the preclinical efficacy of KRAS G12D inhibitors.
Cell Viability/Proliferation Assay
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: KRAS G12D mutant cancer cell lines (e.g., AGS, HPAC, Panc 04.03) are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[8]
-
Inhibitor Treatment: The following day, cells are treated with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133 or VS-7375) or DMSO as a vehicle control.[8]
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values are calculated using non-linear regression analysis in software like GraphPad Prism.[8]
Phospho-ERK (pERK) Inhibition Assay
Objective: To quantify the inhibition of a key downstream effector of the KRAS signaling pathway.
Protocol:
-
Cell Culture and Treatment: KRAS G12D mutant cells are cultured and treated with varying concentrations of the inhibitor as described for the cell viability assay.
-
Protein Extraction: Following a shorter incubation period (e.g., 24 hours), cells are washed with cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[8]
-
Quantification: pERK levels are quantified using one of the following methods:
-
Data Analysis: The pERK signal is normalized to the total ERK signal. The IC50 for pERK inhibition is determined by plotting the normalized pERK levels against the inhibitor concentration.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Protocol:
-
Tumor Implantation: Immunocompromised mice are subcutaneously injected with a suspension of KRAS G12D mutant human cancer cells (e.g., Panc 04.03, LS513).[1][7]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.[7]
-
Inhibitor Administration: The inhibitor is administered to the treatment group via the appropriate route (e.g., intraperitoneal injection for MRTX1133, oral gavage for VS-7375) at a specified dose and schedule (e.g., twice daily).[1][7] The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size or after a predetermined treatment duration. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition or regression is calculated by comparing the tumor volumes in the treated group to the control group.
References
- 1. verastem.com [verastem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
The Synergistic Potential of KRAS G12D Inhibition and Immunotherapy: A Comparative Guide
An Objective Analysis for Researchers and Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in a significant percentage of deadly cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] The recent development of specific KRAS G12D inhibitors has marked a pivotal moment in targeted cancer therapy. However, preclinical evidence strongly suggests that the true potential of these inhibitors may be unlocked when combined with immunotherapy. This guide provides a comprehensive comparison of this combination therapy, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological rationale. While a specific inhibitor named "Kras G12D-IN-29" was not identified in the public domain at the time of this writing, this guide will focus on the principles and data derived from studies of well-documented KRAS G12D inhibitors, such as MRTX1133, as a proxy for this therapeutic class.
Mechanism of Synergy: Remodeling the Tumor Microenvironment
KRAS G12D mutations drive tumor growth and create an immunosuppressive tumor microenvironment (TME).[4][5] KRAS G12D inhibitors block the oncogenic signaling of the mutant KRAS protein, leading to direct anti-tumor effects.[2] Critically, this inhibition also appears to remodel the TME, making it more susceptible to immune attack. Preclinical studies have shown that KRAS G12D inhibition can increase the infiltration of cancer-fighting CD8+ T cells and decrease the presence of immunosuppressive myeloid cells.[4][6] This "immune priming" effect sets the stage for a synergistic combination with immune checkpoint inhibitors (ICIs), which work by unleashing the anti-tumor activity of these T cells.
Caption: Synergistic mechanism of KRAS G12D inhibitors and immunotherapy.
Preclinical Efficacy of Combination Therapy
Preclinical studies in various cancer models have demonstrated the superior efficacy of combining KRAS G12D inhibitors with immunotherapy compared to either treatment alone. This combination has been shown to lead to durable tumor regression and improved survival.
| KRAS G12D Inhibitor | Immunotherapy Agent(s) | Cancer Model | Key Findings | Reference |
| MRTX1133 | Immune checkpoint inhibitors | Pancreatic Cancer (preclinical models) | Durable tumor elimination, significantly improved survival, increased CD8+ T cell infiltration, decreased myeloid infiltration. | [6] |
| KRAS G12D Inhibition (genetic) | Triple immunotherapy (CXCR1/2i, anti-LAG3, anti-41BB) | Pancreatic Ductal Adenocarcinoma (iKPC mice) | Durable complete tumor regression and prolonged survival in 36% of mice at 6 months; enhanced T cell infiltration and activation. | [4] |
| KRAS G12D Inhibition | Immune checkpoint inhibitors | Pancreatic Cancer (preclinical models) | Stimulated the immune system while shrinking tumors or stopping cancer growth. | [1] |
| HRS-4642 | Carfilzomib (proteasome inhibitor with immunomodulatory effects) | KRAS G12D-mutant solid tumors (in vitro and in vivo) | Reshaped the tumor microenvironment to be more immune-permissive; promoted invasion and activation of CD4+ and CD8+ T cells. | [7][8] |
Comparison of Investigational KRAS G12D Inhibitors
Several KRAS G12D inhibitors are currently in preclinical or early clinical development. These agents differ in their mechanism of action and binding properties.
| Inhibitor | Mechanism of Action | Binding State | Developer | Clinical Trial Identifier (if applicable) |
| MRTX1133 | Non-covalent, selective | GDP-bound (inactive) | Mirati Therapeutics | - |
| HRS-4642 | Non-covalent | - | - | - |
| VS-7375 (GFH375) | Non-covalent, dual inhibitor | Both active (GTP-bound) and inactive (GDP-bound) | Verastem Oncology / GenFleet Therapeutics | NCT07020221 |
| RMC-9805 | Covalent | GTP-bound (active) | Revolution Medicines | NCT06040541 |
| ASP3082 | Protein degrader | - | Astellas Pharma | - |
| QTX3034 | Non-covalent, multi-KRAS inhibitor | GDP-bound | - | NCT06227377 |
Experimental Protocols: A Representative Preclinical Study
The following outlines a typical experimental workflow for evaluating the combination of a KRAS G12D inhibitor and immunotherapy in a preclinical setting, based on methodologies described in the literature.[4][6][9]
Caption: A typical preclinical experimental workflow for combination therapy.
Detailed Methodologies:
-
Animal Models: Genetically engineered mouse models that spontaneously develop KRAS G12D-driven tumors (e.g., KPC mice for pancreatic cancer) or patient-derived xenograft (PDX) models are commonly used to closely mimic human disease.[9]
-
Treatment Regimen: Once tumors are established, mice are randomized into different treatment arms. The KRAS G12D inhibitor is typically administered orally daily, while immunotherapy agents like anti-PD-1 or anti-CTLA-4 antibodies are given via intraperitoneal injection on a schedule such as twice a week.
-
Efficacy Endpoints: The primary readouts for efficacy are tumor growth inhibition, measured by regular caliper measurements of tumor volume, and overall survival.
-
Pharmacodynamic and Immune Analysis: At the end of the study, tumors are harvested for analysis.
-
Flow Cytometry: To quantify the different immune cell populations within the tumor, such as CD4+ and CD8+ T cells, myeloid-derived suppressor cells (MDSCs), and M2-like tumor-associated macrophages (TAMs).[7]
-
Immunohistochemistry (IHC): To visualize the spatial distribution of immune cells within the tumor tissue.
-
Western Blotting/RNA Sequencing: To confirm target engagement by the KRAS G12D inhibitor and to analyze changes in downstream signaling pathways and gene expression profiles related to immune activation.
-
The Clinical Horizon
The promising preclinical data has paved the way for clinical investigation of KRAS G12D inhibitors, both as monotherapies and in combination with other agents. Several Phase 1 and 2 clinical trials are currently underway to evaluate the safety, tolerability, and preliminary efficacy of these novel drugs in patients with KRAS G12D-mutated solid tumors.[10][11][12][13] The results of these trials are eagerly awaited and will be crucial in determining the future of this therapeutic strategy.
Conclusion
The combination of KRAS G12D inhibitors and immunotherapy represents a highly promising and rationally designed therapeutic strategy. Preclinical data consistently demonstrates a strong synergistic effect, with the potential to induce durable responses in cancers that have historically been resistant to treatment. While challenges such as acquired resistance and patient selection remain, the ongoing clinical trials will provide critical insights into the translation of these preclinical findings to the clinic. For researchers and drug developers, this combination approach offers a compelling avenue for further investigation and development, with the ultimate goal of improving outcomes for patients with KRAS G12D-driven malignancies.
References
- 1. Immunotherapy may boost KRAS-targeted therapy in pancreatic cancer - ecancer [ecancer.org]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined KRAS inhibition and immune therapy generates durable complete responses in an autochthonous PDAC model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 9. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Synergistic Potential of KRAS G12D Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of specific inhibitors targeting the KRAS G12D mutation, a key driver in a significant portion of cancers such as pancreatic, colorectal, and non-small cell lung cancer, has opened new avenues for therapeutic intervention. While direct clinical data on the synergistic effects of a specific investigational compound, Kras G12D-IN-29, with chemotherapy is not publicly available, preclinical evidence from studies on other KRAS G12D inhibitors, such as MRTX1133 and zoldonrasib (RMC-9805), provides a strong rationale for exploring such combination strategies. This guide synthesizes the available preclinical data and the underlying scientific principles for combining KRAS G12D inhibitors with conventional chemotherapy.
Rationale for Combination Therapy
The primary driver for combining KRAS G12D inhibitors with chemotherapy is to achieve synergistic or additive anti-tumor effects, potentially overcoming intrinsic and acquired resistance mechanisms. Chemotherapeutic agents induce cytotoxic stress and DNA damage, while KRAS G12D inhibitors block the primary oncogenic signaling pathway responsible for cell proliferation, survival, and repair. This dual-pronged attack can lead to enhanced cancer cell killing and delayed tumor recurrence.
Preclinical Evidence of Synergy
Preclinical studies have demonstrated the potential for combining KRAS G12D inhibitors with standard-of-care chemotherapies. For instance, research has shown that specific inhibition of the KRAS G12D mutation can sensitize pancreatic ductal adenocarcinoma (PDAC) cells to gemcitabine[1]. Furthermore, in mouse models of KRAS G12D-driven cancers, the combination of a KRAS G12D inhibitor with chemotherapy regimens like gemcitabine (B846)/albumin-bound paclitaxel (B517696) has been shown to significantly delay tumor recurrence[2].
However, it is important to note that the synergistic effects can be context-dependent. One study investigating the combination of MRTX1133 with gemcitabine or 5-fluorouracil (B62378) (5-FU) did not observe synergy in their specific preclinical models, highlighting the need for further research to define optimal combination strategies and patient populations[3].
Quantitative Data from Preclinical Studies
While specific data for "this compound" is unavailable, the following table summarizes hypothetical combination index (CI) values from preclinical studies of other KRAS G12D inhibitors with chemotherapy to illustrate how such data is typically presented. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| KRAS G12D Inhibitor | Chemotherapy Agent | Cell Line | Combination Index (CI) | Effect |
| Proxy Inhibitor A | Gemcitabine | Pancreatic (PANC-1) | 0.7 | Synergy |
| Proxy Inhibitor A | Oxaliplatin | Colorectal (SW620) | 0.9 | Additive |
| Proxy Inhibitor B | Gemcitabine | Pancreatic (MIA PaCa-2) | 1.2 | Antagonism |
| Proxy Inhibitor B | Paclitaxel | Lung (A549) | 0.6 | Synergy |
This table is illustrative and based on the type of data generated in preclinical synergistic studies. No public data of this nature currently exists for a compound specifically named "this compound".
Signaling Pathways and Mechanisms of Action
The KRAS G12D mutation leads to constitutive activation of the KRAS protein, which in turn activates downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways drive cell proliferation, survival, and differentiation. KRAS G12D inhibitors aim to block these aberrant signals.
Caption: The KRAS G12D signaling pathway and points of intervention by a KRAS G12D inhibitor and chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergistic effects. Below is a generalized protocol for assessing the synergy between a KRAS G12D inhibitor and a chemotherapeutic agent in vitro.
Cell Viability Assay for Synergy Assessment
-
Cell Culture: Culture KRAS G12D mutant cancer cells (e.g., PANC-1, SW620) in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of the KRAS G12D inhibitor and the chemotherapeutic agent in a suitable solvent (e.g., DMSO).
-
Assay Setup: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of drug concentrations. This typically involves serial dilutions of the KRAS G12D inhibitor, the chemotherapeutic agent, and their combination at fixed ratios. Include vehicle-treated cells as a control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
Caption: A generalized experimental workflow for assessing in vitro drug synergy.
Logical Relationship of Synergistic Action
The synergistic effect of combining a KRAS G12D inhibitor with chemotherapy can be understood through a logical framework where two distinct but complementary anti-cancer mechanisms are employed.
Caption: The logical relationship of combining a KRAS G12D inhibitor with chemotherapy for a synergistic outcome.
Future Directions
The field of KRAS G12D-targeted therapy is rapidly evolving. Ongoing and upcoming clinical trials will be critical in determining the clinical utility of combining these novel inhibitors with standard-of-care chemotherapy. A phase 1 study (NCT06162221) is set to evaluate zoldonrasib in combination with immunotherapy, chemotherapy, and other targeted therapies[4]. The results of such trials will provide invaluable data on the safety, efficacy, and optimal scheduling of these combination regimens, ultimately paving the way for more effective treatments for patients with KRAS G12D-mutant cancers.
References
- 1. KRAS inhibition reverses chemotherapy resistance promoted by therapy-induced senescence-like in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
Validating On-Target Activity of KRAS G12D Inhibitors Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a critical driver in a significant percentage of cancers, including pancreatic, colorectal, and lung cancers, making it a pivotal target for therapeutic development. This guide provides a comparative analysis of the preclinical and clinical efficacy of leading KRAS G12D inhibitors, with a focus on validating their on-target activity through the use of knockout models. The guide will compare the performance of prominent inhibitors such as MRTX1133, RMC-9805, and ASP3082, and will address the current data availability for Kras G12D-IN-29.
Introduction to KRAS G12D and the Role of Knockout Models
The KRAS protein is a central node in cellular signaling, and the G12D mutation leads to its constitutive activation. This results in the continuous stimulation of downstream pro-growth and survival pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways. The development of specific inhibitors that can selectively target the KRAS G12D mutant protein represents a significant advancement in precision oncology.
To rigorously validate the on-target activity of these inhibitors, knockout models, particularly those generated using CRISPR/Cas9 technology, are indispensable. By specifically ablating the KRAS G12D allele in cancer cell lines, researchers can create a genetically controlled system to assess whether the inhibitor's effects are directly mediated through its intended target. A loss of inhibitor efficacy in knockout cells compared to their wild-type or G12D-expressing counterparts provides strong evidence of on-target activity.
Comparative Efficacy of KRAS G12D Inhibitors
The following tables summarize key quantitative data for prominent KRAS G12D inhibitors based on publicly available preclinical and clinical data.
A Note on this compound: Publicly available scientific literature and databases currently lack specific quantitative data on the on-target activity of this compound. It is described as an orally active and selective KRAS G12D mutant inhibitor that blocks downstream signaling pathways.[1][2][3][4][5][6][7][8][9] Without published experimental data, a direct comparison with other inhibitors in this guide is not possible.
In Vitro Activity
| Inhibitor | Cell Line(s) | Assay Type | IC50 | Citation(s) |
| MRTX1133 | AGS (gastric) | Cell Viability | 6 nM | |
| Various KRAS G12D mutant cell lines | ERK Phosphorylation | 2 nM (AGS) | ||
| RMC-9805 | N/A | N/A | N/A | Data not publicly available |
| ASP3082 | N/A | N/A | N/A | Data not publicly available |
In Vivo Efficacy
| Inhibitor | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Response | Citation(s) |
| MRTX1133 | Pancreatic Cancer Xenograft | 30 mg/kg, twice daily | Near-complete response, 85% regression | |
| RMC-9805 | Pancreatic Ductal Adenocarcinoma (Phase 1/1b trial) | 1200 mg, once or twice daily | 30% Objective Response Rate (ORR), 80% Disease Control Rate (DCR) | [4][5] |
| ASP3082 | Pancreatic Ductal Adenocarcinoma (Phase 1 trial) | 300-600 mg, once weekly | 18.5% ORR, 48.1% DCR | [7] |
| Non-Small Cell Lung Cancer (Phase 1 trial) | 300-600 mg, once weekly | 23.1% ORR, 84.6% DCR | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to validate the on-target activity of KRAS G12D inhibitors.
CRISPR/Cas9-Mediated Knockout of KRAS G12D
This protocol outlines the steps to generate a KRAS G12D knockout cell line to validate that an inhibitor's activity is dependent on the presence of the mutant KRAS protein.
-
gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a unique sequence within the KRAS G12D allele. Clone the gRNA sequences into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cancer cell line (e.g., Panc-1, SUIT-2) using a suitable transfection reagent.
-
Selection and Single-Cell Cloning: Select for transfected cells using an appropriate marker (e.g., puromycin). Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Verification of Knockout: Expand the clones and screen for the absence of the KRAS G12D protein by Western blot. Sequence the genomic DNA of the targeted locus to confirm the knockout.
-
On-Target Activity Validation: Treat both the parental (KRAS G12D-positive) and knockout (KRAS G12D-negative) cell lines with the KRAS G12D inhibitor. A significant reduction in the inhibitor's effect on cell viability and downstream signaling in the knockout cells compared to the parental cells confirms on-target activity.
Cell Viability Assay
This assay measures the ability of an inhibitor to reduce the viability of cancer cells.
-
Cell Seeding: Seed KRAS G12D mutant and knockout cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50) for each cell line.
Western Blot Analysis
This technique is used to measure the levels of specific proteins to assess the inhibition of downstream signaling pathways.
-
Cell Lysis: Treat KRAS G12D mutant and knockout cells with the inhibitor for a specified time, then lyse the cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of downstream effector proteins (e.g., p-ERK, ERK, p-AKT, AKT) and a loading control (e.g., GAPDH).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the signaling proteins.
In Vivo Xenograft Model
This protocol describes how to assess the anti-tumor efficacy of a KRAS G12D inhibitor in a mouse model.
-
Cell Implantation: Subcutaneously inject KRAS G12D mutant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified size, randomize the mice into treatment and vehicle control groups.
-
Inhibitor Administration: Administer the KRAS G12D inhibitor to the treatment group via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Tumor Measurement and Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry). Calculate the tumor growth inhibition (TGI) to determine the efficacy of the inhibitor.
Visualizing Key Processes and Pathways
The following diagrams, generated using Graphviz, illustrate the KRAS signaling pathway, the experimental workflow for validating on-target activity, and a logical comparison of the featured KRAS G12D inhibitors.
Caption: Simplified KRAS G12D signaling pathway and the point of inhibition.
Caption: Experimental workflow for validating on-target activity.
Caption: Logical comparison of featured KRAS G12D inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KRAS G12D mutant | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. Ras | Inhibitors | MedChemExpress [medchemexpress.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to KRAS Inhibitors: Kras G12D-IN-29 vs. Sotorasib
For Researchers, Scientists, and Drug Development Professionals
The development of direct inhibitors for KRAS, a notoriously challenging oncogenic target, has ushered in a new era of precision oncology. Sotorasib (B605408) (AMG 510), the first FDA-approved KRAS inhibitor, targets the G12C mutation. This guide provides a comparative overview of sotorasib and Kras G12D-IN-29, a selective inhibitor of the KRAS G12D mutation. This comparison focuses on their selectivity for different KRAS mutants, the underlying experimental methodologies used for their characterization, and the signaling pathways they modulate.
Note on Data Availability: As of this writing, detailed quantitative selectivity data for this compound is primarily contained within patent literature (WO2025111586A1), which is not publicly accessible. Therefore, this guide presents a qualitative comparison for this compound based on available descriptions and provides comprehensive quantitative data for sotorasib from published studies.
Data Presentation: Selectivity Profiles
The selectivity of a KRAS inhibitor is paramount to its therapeutic window and potential off-target effects. The following tables summarize the known selectivity of sotorasib and the expected selectivity of this compound.
Table 1: Selectivity Profile of Sotorasib (KRAS G12C Inhibitor)
| Target | Assay Type | Metric | Value |
| KRAS G12C | TR-FRET Nucleotide Exchange Assay | IC50 | 8.88 nM |
| KRAS (Wild-Type) | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM |
| KRAS G12D | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM |
| KRAS G12V | TR-FRET Nucleotide Exchange Assay | IC50 | >100 µM |
Data compiled from publicly available technical guides and scientific literature.
Table 2: Expected Selectivity Profile of this compound (KRAS G12D Inhibitor)
| Target | Assay Type | Metric | Value |
| KRAS G12D | Biochemical/Cellular Assays | IC50/EC50 | Data not publicly available |
| KRAS (Wild-Type) | Biochemical/Cellular Assays | IC50/EC50 | Expected to be significantly higher than for KRAS G12D |
| KRAS G12C | Biochemical/Cellular Assays | IC50/EC50 | Expected to be significantly higher than for KRAS G12D |
| Other KRAS Mutants | Biochemical/Cellular Assays | IC50/EC50 | Expected to be significantly higher than for KRAS G12D |
This compound is described as a selective inhibitor of the KRAS G12D mutant. Quantitative data is not yet published in peer-reviewed literature.
Mechanism of Action and Signaling Pathways
Sotorasib is a covalent inhibitor that irreversibly binds to the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
This compound, in contrast, is expected to be a non-covalent inhibitor. It is designed to selectively bind to the KRAS G12D mutant, likely in the switch II pocket, thereby inhibiting its function. The G12D mutation involves a glycine (B1666218) to aspartic acid substitution, which does not provide a cysteine for covalent bonding, necessitating a different binding mechanism. Like sotorasib, its ultimate effect is the downregulation of the MAPK and PI3K-AKT signaling cascades.
Experimental Protocols
The determination of inhibitor selectivity and potency relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments cited in the characterization of KRAS inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay
Objective: To measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a key step in its activation.
Methodology:
-
Reagents and Materials: Recombinant KRAS protein (wild-type and mutants), fluorescently labeled GTP analog (e.g., BODIPY-GTP), anti-His antibody labeled with a FRET donor (for His-tagged KRAS), guanine (B1146940) nucleotide exchange factor (GEF) such as SOS1, test inhibitors, and assay buffer.
-
Procedure: a. Recombinant KRAS protein is incubated with varying concentrations of the test inhibitor in a microplate. b. The fluorescently labeled GTP analog and the FRET donor-labeled antibody are added to the wells. c. The GEF, SOS1, is introduced to catalyze the nucleotide exchange. d. The reaction is allowed to reach equilibrium. e. The TR-FRET signal is measured using a plate reader. A high FRET signal indicates close proximity of the donor and acceptor, meaning GTP has bound to KRAS.
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of an inhibitor within a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Methodology:
-
Reagents and Materials: Cells expressing the target KRAS mutant, test inhibitor, vehicle control (e.g., DMSO), lysis buffer, and equipment for Western blotting or other protein detection methods.
-
Procedure: a. Cells are treated with the test inhibitor or vehicle control for a specified period. b. The cells are then heated to a range of temperatures. c. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured protein by centrifugation. d. The amount of soluble KRAS protein at each temperature is quantified by Western blotting or a similar technique.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting temperature (Tm) in the presence of the inhibitor compared to the vehicle control indicates target engagement and stabilization.
pERK Western Blot Analysis
Objective: To assess the downstream effects of KRAS inhibition by measuring the phosphorylation levels of ERK, a key component of the MAPK pathway.
Methodology:
-
Reagents and Materials: Cells expressing the target KRAS mutant, test inhibitor, lysis buffer, primary antibodies against phosphorylated ERK (pERK) and total ERK, secondary antibodies, and Western blotting reagents and equipment.
-
Procedure: a. Cells are treated with the inhibitor at various concentrations and for different durations. b. Following treatment, cells are lysed, and protein concentrations are determined. c. Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. d. The membrane is incubated with primary antibodies against pERK and total ERK, followed by incubation with appropriate secondary antibodies. e. The protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the pERK bands is normalized to the total ERK bands to determine the relative level of ERK phosphorylation. A decrease in pERK levels indicates successful inhibition of the KRAS signaling pathway.
Conclusion
Sotorasib has paved the way for targeting KRAS G12C-mutant cancers, demonstrating high selectivity and clinical efficacy. The development of inhibitors for other KRAS mutants, such as this compound for the G12D mutation, represents the next frontier in this field. While a direct quantitative comparison of the selectivity of this compound and sotorasib is currently limited by the availability of data for the former, the distinct mechanisms of covalent versus non-covalent inhibition highlight the tailored strategies required to target different KRAS mutations. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel KRAS inhibitors as they emerge from the discovery pipeline. Further research and the publication of detailed preclinical and clinical data for new inhibitors like this compound will be crucial for a comprehensive understanding of their comparative performance and for guiding their future clinical development.
Benchmarking KRAS G12D Inhibitors: A Comparative Guide for Researchers
The landscape of targeted cancer therapy is rapidly evolving, with a significant focus on developing potent and selective inhibitors for previously "undruggable" targets. One of the most prominent of these is the KRAS oncogene, particularly the G12D mutation, which is a key driver in a large percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2] This guide provides a comparative analysis of emerging next-generation KRAS G12D inhibitors, offering a benchmark for evaluating novel compounds such as the hypothetical Kras G12D-IN-29.
While specific data for a compound designated "this compound" is not publicly available, this guide will serve as a framework for its evaluation against leading next-generation inhibitors with published preclinical and clinical data. The following sections detail the mechanisms of action, present comparative data in a structured format, outline common experimental protocols, and visualize key biological and experimental pathways.
The Rise of Next-Generation KRAS G12D Inhibitors
The KRAS G12D mutation results in a constitutively active KRAS protein, perpetually driving downstream signaling pathways that promote uncontrolled cell growth, proliferation, and survival.[2] Unlike the G12C mutation, which has a cysteine residue that can be covalently targeted, the G12D mutation, with its aspartic acid substitution, has proven more challenging to inhibit.[3] However, recent breakthroughs have led to the development of non-covalent inhibitors that specifically bind to the G12D mutant protein, locking it in an inactive state.[2][3]
These next-generation inhibitors represent a significant advancement, moving beyond the initial successes seen with KRAS G12C inhibitors like sotorasib (B605408) and adagrasib.[3] The focus of current research is on improving potency, selectivity, and overcoming potential resistance mechanisms.
Comparative Analysis of Preclinical and Clinical Data
The following table summarizes key data points for prominent next-generation KRAS G12D inhibitors, providing a baseline for comparison. Data for this compound is included as a placeholder for researchers to populate with their own experimental findings.
| Inhibitor | Mechanism of Action | Key Preclinical Findings (IC50 / In Vivo Models) | Clinical Trial Phase | Reported Efficacy (e.g., ORR) |
| This compound | (To be determined) | (Insert experimental data) | (Specify phase) | (Report observed efficacy) |
| MRTX1133 | Reversible, non-covalent inhibitor binding to the switch-II pocket of KRAS G12D.[3] | Potent and selective with low nanomolar affinity in cellular assays; demonstrated tumor regression in mouse xenograft models.[3][4] | Preclinical | Not yet in clinical trials. |
| VS-7375 | Oral inhibitor targeting both the active (GTP-bound) and inactive (GDP-bound) states of KRAS G12D.[5][6] | Showed tumor shrinkage in preclinical models.[7] | Phase 1/2 | In patients with advanced NSCLC, an ORR of 68.8% was observed in a Phase 1/2 trial.[5] |
| ASP3082 | A highly selective, novel, first-in-class KRAS G12D-targeted protein degrader.[8] | Preclinical xenograft models showed sensitivity to treatment with reduced tumor volume. | Phase 1 | An encouraging response rate of 18.5% was seen in heavily pretreated patients with advanced solid tumors.[8] |
| RMC-9805 | Covalent inhibitor that forms a ternary complex with cyclophilin A and the "ON" state of KRAS G12D.[3][6] | Attenuates downstream signaling and restricts tumor growth in xenograft models.[3] | Preclinical | Not yet in clinical trials. |
Experimental Protocols
To ensure a robust and standardized evaluation of novel KRAS G12D inhibitors like this compound, the following experimental protocols are recommended:
Biochemical Assays
-
GTP-GDP Nucleotide Exchange Assays: To determine the inhibitor's effect on the intrinsic and SOS1-catalyzed nucleotide exchange rate of the KRAS G12D protein. This assay measures the inhibitor's ability to lock KRAS in its inactive, GDP-bound state.
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the inhibitor to the target KRAS G12D protein.
Cell-Based Assays
-
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, BrdU): To assess the dose-dependent effect of the inhibitor on the growth of KRAS G12D-mutant cancer cell lines (e.g., A-427, MIA PaCa-2, PANC-1).[9]
-
Western Blot Analysis: To measure the phosphorylation status of downstream effector proteins in the MAPK pathway (e.g., p-ERK, p-MEK) and PI3K pathway (e.g., p-AKT) upon inhibitor treatment. This confirms target engagement and pathway inhibition.
-
Colony Formation Assays: To evaluate the long-term effect of the inhibitor on the clonogenic survival of cancer cells.
In Vivo Models
-
Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the anti-tumor efficacy of the inhibitor in immunodeficient mice bearing tumors derived from KRAS G12D-mutant cell lines or patient tumors. Key endpoints include tumor growth inhibition and regression.
-
Genetically Engineered Mouse Models (GEMMs): To assess the inhibitor's efficacy in a more physiologically relevant context where tumors develop spontaneously.[4]
Visualizing Pathways and Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways. The G12D mutation leads to constitutive activation of these pro-growth and survival pathways.
Caption: Simplified KRAS signaling pathway and the impact of the G12D mutation.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel KRAS G12D inhibitor.
Caption: A standard preclinical workflow for KRAS G12D inhibitor development.
Conclusion
The development of specific KRAS G12D inhibitors is a landmark achievement in oncology, offering new hope for patients with some of the most challenging cancers.[2][7] For researchers and drug developers, a systematic and comparative approach to evaluating new chemical entities is crucial. By benchmarking against leading next-generation inhibitors and employing standardized experimental protocols, the therapeutic potential of novel compounds like this compound can be rigorously assessed. The data and frameworks presented in this guide are intended to support these critical research and development efforts.
References
- 1. The Research and Development Boom is Unstoppable-KRAS G12D Inhibitors [synapse.patsnap.com]
- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental treatments strike at a key mutation in deadly cancers | Drug Discovery News [drugdiscoverynews.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Targeting the KRAS G12D Mutant as Potential Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Predicting Sensitivity to KRAS G12D Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of biomarkers for predicting sensitivity to KRAS G12D inhibitors. Due to the limited public availability of data for Kras G12D-IN-29, this document focuses on well-characterized alternative inhibitors to establish a framework for evaluating novel therapeutics.
The KRAS G12D mutation is a key driver in several cancers, including pancreatic, colorectal, and non-small cell lung cancer.[1][2] This has led to the development of targeted inhibitors. Predicting which patients will respond to these therapies is crucial for clinical success. This guide outlines key biomarkers of sensitivity, presents comparative preclinical data for prominent KRAS G12D inhibitors, and provides detailed experimental protocols for assessing these biomarkers.
Key Biomarkers of Sensitivity
The sensitivity of KRAS G12D-mutant cancers to targeted inhibitors can be assessed through a variety of biomarkers. These can be categorized as follows:
-
Direct Target Engagement: The most fundamental biomarker is the presence of the KRAS G12D mutation itself, typically identified through tumor DNA sequencing.
-
Downstream Pathway Modulation: Inhibition of KRAS G12D is expected to decrease signaling through downstream pathways. Key biomarkers include the phosphorylation status of ERK (p-ERK) and AKT (p-AKT), central nodes in the MAPK and PI3K pathways, respectively. A significant reduction in p-ERK and p-AKT levels upon treatment is a strong indicator of target engagement and pathway inhibition.
-
Cellular Response: The ultimate measure of a drug's effectiveness is its impact on cancer cells. In vitro assays measuring cell viability, proliferation, and apoptosis are critical for determining sensitivity.
-
Genomic and Transcriptomic Markers: The broader genomic context of the tumor can influence inhibitor sensitivity. Co-occurring mutations in tumor suppressor genes such as TP53 and SMAD4 may modulate the response to KRAS G12D inhibition.
Comparative Preclinical Data of KRAS G12D Inhibitors
While specific data for this compound is not publicly available, the following tables summarize the performance of other notable KRAS G12D inhibitors in preclinical studies. This data provides a benchmark for evaluating the efficacy of new compounds.
Table 1: In Vitro Performance of KRAS G12D Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Assay | IC50 / EC50 | Reference |
| MRTX1133 | AsPC-1 | Pancreatic | p-ERK Inhibition | 1 nM | [3] |
| HPAF-II | Pancreatic | p-ERK Inhibition | 2 nM | [3] | |
| GP2d | Colorectal | Cell Viability | 3 nM | [3] | |
| SUIT-2 | Pancreatic | Cell Viability | 5 nM | [3] | |
| RMC-9805 | AsPC-1 | Pancreatic | Cell Viability | Not Reported | [4] |
| HPAF-II | Pancreatic | Cell Viability | Not Reported | [4] | |
| TH-Z835 | PANC-1 (KRAS G12D) | Pancreatic | Cell Proliferation | ~1 µM |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Performance of KRAS G12D Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | AsPC-1 | Pancreatic | 100 mg/kg, BID | >100% (Regression) | [3] |
| HPAF-II | Pancreatic | 100 mg/kg, BID | >100% (Regression) | [3] | |
| RMC-9805 | AsPC-1 | Pancreatic | Not Reported | Significant Tumor Regression | [4] |
| TH-Z835 | AsPC-1 | Pancreatic | Not Reported | Significant TGI |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KRAS G12D signaling and the workflows for biomarker analysis is essential for a clear understanding.
References
The Evolving Landscape of KRAS G12D Inhibition: A Comparative Analysis in the Context of Co-occurring Mutations
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical efficacy of leading KRAS G12D inhibitors, with a special focus on the impact of co-occurring mutations. As the direct targeting of KRAS G12D moves from an oncological aspiration to a clinical reality, understanding the nuances of inhibitor performance in varied genetic landscapes is paramount.
The designation "Kras G12D-IN-29" does not correspond to a publicly recognized KRAS G12D inhibitor in the current scientific literature. It is plausible that this is an internal or less common identifier for a known compound. This guide will, therefore, focus on the most extensively studied and promising KRAS G12D inhibitors to date, primarily MRTX1133, with a comparative look at other emerging molecules like TH-Z835.
Introduction to KRAS G12D and the Challenge of Co-mutations
The KRAS G12D mutation is a major driver in a significant percentage of pancreatic, colorectal, and non-small cell lung cancers.[1][2] For decades, KRAS was considered "undruggable," but recent breakthroughs have led to the development of specific inhibitors.[1][2] However, the efficacy of these inhibitors is often influenced by the complex genomic landscape of tumors, particularly the presence of co-occurring mutations in key tumor suppressor genes and signaling pathways.[3][4] Common co-mutations in KRAS-driven cancers include alterations in TP53, CDKN2A, SMAD4, and components of the PI3K/AKT/mTOR and HER signaling pathways. These co-mutations can confer intrinsic or acquired resistance to KRAS-targeted therapies, underscoring the need for a deeper understanding of inhibitor efficacy in these specific molecular contexts.
Comparative Efficacy of KRAS G12D Inhibitors
This section provides a comparative analysis of the preclinical efficacy of MRTX1133 and TH-Z835, two prominent non-covalent inhibitors of KRAS G12D.
Table 1: In Vitro Efficacy of KRAS G12D Inhibitors
| Inhibitor | Cell Line | Cancer Type | Co-occurring Mutations | IC50 (Cell Viability) | IC50 (pERK Inhibition) | Selectivity for G12D vs. WT | Reference |
| MRTX1133 | AGS | Gastric Adenocarcinoma | Not specified | 6 nM | 2 nM | >500-fold | [5] |
| MRTX1133 | Panc 04.03 | Pancreatic Ductal Adenocarcinoma | Not specified | Not specified | IC50 of 2 nM | Not specified | [5] |
| MRTX1133 | KRAS G12D-mutant cell lines (median) | Various | Not specified | ~5 nM | Not specified | >1,000-fold | [6] |
| TH-Z835 | PANC-1 | Pancreatic Ductal Adenocarcinoma | TP53 mutation | <0.5 µM | <2.5 µM | Selective for G12D | [1] |
| TH-Z835 | KPC | Pancreatic Ductal Adenocarcinoma | Trp53 R172H | <0.5 µM | Not specified | Selective for G12D | [1] |
Table 2: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models
| Inhibitor | Model | Cancer Type | Co-occurring Mutations | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| MRTX1133 | Panc 04.03 Xenograft | Pancreatic Ductal Adenocarcinoma | Not specified | 10 mg/kg BID (IP) | -62% regression | [5] |
| MRTX1133 | Panc 04.03 Xenograft | Pancreatic Ductal Adenocarcinoma | Not specified | 30 mg/kg BID (IP) | -73% regression | [5] |
| MRTX1133 | HPAC Xenograft | Pancreatic Ductal Adenocarcinoma | Not specified | 30 mg/kg BID (IP) | 85% regression | [1] |
| MRTX1133 | 8 of 11 PDAC PDX models | Pancreatic Ductal Adenocarcinoma | Various | Not specified | ≥30% regression | [6] |
| TH-Z835 | C57BL/6 mice with pancreatic tumor xenografts | Pancreatic Cancer | Not specified | 10 mg/kg (IP) | Significant reduction in tumor volume | [1] |
The Impact of Co-occurring Mutations on Inhibitor Efficacy
While direct comparative studies of KRAS G12D inhibitors in models with specific co-mutations are still emerging, data from KRAS G12C inhibitor studies provide valuable insights. Co-mutations in tumor suppressor genes such as KEAP1, SMARCA4, and CDKN2A have been identified as major independent determinants of inferior clinical outcomes with KRAS G12C inhibitor monotherapy.[3] It is highly probable that these co-mutations will similarly impact the efficacy of KRAS G12D inhibitors.
Furthermore, alterations in the PI3K/AKT/mTOR pathway and additional RAS gene alterations are candidate drivers of inferior outcomes.[3] Conversely, defects in DNA damage response and repair pathways may be associated with improved efficacy of KRAS inhibitors.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of KRAS G12D inhibitors.
Cell Viability Assay
A common method to assess the anti-proliferative effect of an inhibitor is the CellTiter-Glo® Luminescent Cell Viability Assay.[8]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density that allows for logarithmic growth during the assay period.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133 or TH-Z835) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Lysis and Luminescence Reading: After the incubation period, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. The luminescence is then measured using a plate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth) is determined using non-linear regression analysis.
Western Blot for pERK Inhibition
Western blotting is a standard technique to measure the inhibition of downstream signaling pathways, such as the MAPK pathway, by assessing the phosphorylation status of key proteins like ERK.[9]
-
Cell Treatment and Lysis: KRAS G12D mutant cells are treated with varying concentrations of the inhibitor for a specific time. Subsequently, the cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected, allowing for the quantification of pERK levels relative to total ERK and the vehicle control.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.[10]
-
Tumor Implantation: Human cancer cell lines with the KRAS G12D mutation are subcutaneously injected into immunocompromised mice.
-
Tumor Growth and Randomization: Once the tumors reach a predetermined size, the mice are randomly assigned to treatment and control groups.
-
Drug Administration: The KRAS G12D inhibitor is administered to the treatment group via a specific route (e.g., intraperitoneal injection) and schedule, while the control group receives a vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as pharmacodynamic marker assessment (e.g., pERK levels) by immunohistochemistry or western blot.
Visualizing Key Pathways and Workflows
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12D inhibitors.
Impact of Co-occurring Mutations on KRAS Inhibitor Efficacy
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of co-occurring genomic alterations on outcomes in patients with KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Comparative analysis of Kras G12D-IN-29 and covalent KRAS G12D inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of inhibitors targeting the KRAS G12D mutation.
The KRAS G12D mutation is a critical driver in a variety of cancers, including pancreatic, colorectal, and lung cancers. For many years, it was considered an "undruggable" target. However, recent advancements have led to the development of potent and selective inhibitors. This guide provides a comparative analysis of several key covalent KRAS G12D inhibitors based on publicly available preclinical data.
Mechanism of Action: Covalent Inhibition of KRAS G12D
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[6] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth and proliferation through downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[6][7]
Covalent inhibitors are designed to form a permanent bond with a specific amino acid residue on the mutant KRAS protein. This irreversible binding offers high potency and a prolonged duration of action. For KRAS G12D, these inhibitors often target the mutant aspartate residue at position 12, forming a stable adduct that locks the protein in an inactive conformation and prevents its interaction with downstream effectors.
Quantitative Data Presentation
The following tables summarize key quantitative data for several prominent covalent KRAS G12D inhibitors based on preclinical studies.
Table 1: Biochemical Activity of Covalent KRAS G12D Inhibitors
| Inhibitor | Target | Assay Type | Binding Affinity (Kd) | IC50 | Reference |
| MRTX1133 | KRAS G12D | Surface Plasmon Resonance (SPR) | ~0.2 pM | <2 nM (HTRF) | [8] |
| RMC-9805 | KRAS G12D | Not Specified | Not Specified | Not Specified | [7] |
| TH-Z827 | KRAS G12D | Isothermal Titration Calorimetry (ITC) | Not Specified | 2.4 µM (SOS1-catalyzed nucleotide exchange) | [9] |
| TH-Z835 | KRAS G12D | Not Specified | Not Specified | 1.6 µM (SOS1-catalyzed nucleotide exchange) |
Table 2: Cellular Activity of Covalent KRAS G12D Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |
| MRTX1133 | Multiple KRAS G12D mutant cell lines | G12D | Cell Viability / ERK1/2 Phosphorylation | ~5 nM | [8] |
| TH-Z835 | PANC-1 | G12D | Cell Proliferation | Not Specified | [9] |
| TH-Z827 | Not Specified | G12D | Not Specified | Not Specified | [9] |
Table 3: In Vivo Efficacy of Covalent KRAS G12D Inhibitors in Xenograft Models
| Inhibitor | Cancer Type Model | Dosing Regimen | Efficacy Outcome | Reference |
| MRTX1133 | Pancreatic Ductal Adenocarcinoma (PDAC) | Not Specified | Significant tumor regression | [10] |
| TH-Z835 | Pancreatic Cancer | Not Specified | Significant reduction in tumor volume | [9] |
Signaling Pathway Diagrams
The following diagrams illustrate the KRAS signaling pathway and a general workflow for evaluating KRAS G12D inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trials - KRAS G12D inhibitor - LARVOL VERI [veri.larvol.com]
- 7. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
Independent Validation of Preclinical Findings for KRAS G12D Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The KRAS G12D mutation is a key oncogenic driver in a significant portion of human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1] For decades, KRAS was considered an "undruggable" target. However, recent breakthroughs have led to the development of specific inhibitors, offering new therapeutic avenues. This guide provides an objective comparison of the preclinical performance of several prominent KRAS G12D inhibitors, with a focus on MRTX1133, and presents supporting experimental data to aid in the independent validation of these findings.
Mechanism of Action of KRAS G12D Inhibitors
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation and continuous downstream signaling through pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which drive cell proliferation and survival.[2][3]
The inhibitors discussed in this guide primarily function by binding to the KRAS G12D mutant protein and preventing its interaction with downstream effector proteins. Notably, these inhibitors exhibit different binding mechanisms:
-
Non-covalent Inhibitors: MRTX1133, HRS-4642, and VS-7375 (GFH375) are non-covalent inhibitors. MRTX1133 and VS-7375 can bind to both the active (GTP-bound) and inactive (GDP-bound) states of KRAS G12D, contributing to their potent activity.[2][4][5] HRS-4642 is also a high-affinity, non-covalent inhibitor.[6][7]
-
Covalent Inhibitors: RMC-9805 is a first-in-class, oral, mutant-selective covalent inhibitor that targets the active GTP-bound state of KRAS G12D.[8]
-
Protein Degraders: ASP3082 is a proteolysis-targeting chimera (PROTAC) that selectively targets the KRAS G12D protein for degradation.[9][10]
Comparative Preclinical Efficacy
The following tables summarize key quantitative data from preclinical studies of MRTX1133 and other notable KRAS G12D inhibitors.
| Inhibitor | Target | Binding Affinity (Kd) | Mechanism of Action | Key References |
| MRTX1133 | KRAS G12D | ~0.8 nM | Non-covalent, binds to active (GTP) and inactive (GDP) states | [11] |
| VS-7375 (GFH375) | KRAS G12D | Not specified | Non-covalent, "ON/OFF" inhibitor | [4][5][12] |
| HRS-4642 | KRAS G12D | 0.083 nM | Non-covalent | [6][7] |
| RMC-9805 | KRAS G12D | Not specified | Covalent, targets active (GTP) state | [8] |
| ASP3082 | KRAS G12D | 2.8 nM (for KRAS G12D), 16 nM (for E3 ligase) | PROTAC protein degrader | [9] |
Table 1: Overview of Investigational KRAS G12D Inhibitors. This table provides a summary of the binding affinity and mechanism of action for the compared inhibitors.
| Inhibitor | Cell Line | Assay Type | IC50 | Key References |
| MRTX1133 | AGS (Gastric) | pERK Inhibition | 2 nM | [13] |
| AGS (Gastric) | Cell Viability (2D) | 6 nM | [13] | |
| HRS-4642 | Various KRAS G12D mutant cell lines | Cell Viability | 0.55 - 66.58 nM | [14] |
| ASP3082 | Pancreatic cancer cell line | pERK Inhibition | 14 nM | [9] |
| Pancreatic cancer cell line | Cell Viability | 19 nM | [9] | |
| VS-7375 (GFH375) | KRAS G12D mutant cell lines | pERK Inhibition | Sub-nanomolar | [5] |
| KRAS G12D mutant cell lines | Cell Viability | Single-digit nanomolar | [5] |
Table 2: In Vitro Potency of KRAS G12D Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for downstream signaling (pERK) and cell viability in various cancer cell lines.
| Inhibitor | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Key References |
| MRTX1133 | Panc 04.03 (Pancreatic) | 10 and 30 mg/kg BID (IP) | -62% and -73% regression, respectively | [13] |
| HPAC (Pancreatic) | 30 mg/kg BID (IP) | 85% regression | [15] | |
| HRS-4642 | AsPC-1 (Pancreatic) | 3.75, 7.5, and 15 mg/kg (IV) | Significant tumor volume inhibition | [14] |
| GP2d (Colorectal) | Not specified | Significant tumor volume inhibition | [14] | |
| Lung Adenocarcinoma PDX | 7.5 and 15 mg/kg | Tumor eradication | [14] | |
| ASP3082 | PK-59 (Pancreatic) | 3.0 mg/kg (IV, weekly) | 88% TGI | [9] |
| PK-59 (Pancreatic) | 30 mg/kg (IV, weekly) | 63% regression | [9] | |
| VS-7375 (GFH375) | PDAC and CRC CDX | 10 or 30 mg/kg BID (oral) | Dose-dependent tumor regressions | [5] |
| RMC-9805 | PDAC and NSCLC PDX/CDX | Not specified (oral) | Objective responses in 7 of 9 PDAC models and 6 of 9 NSCLC models | [8] |
Table 3: In Vivo Efficacy of KRAS G12D Inhibitors in Xenograft Models. This table details the tumor growth inhibition and regression observed in various cancer xenograft models in mice.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism and evaluation of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: KRAS G12D Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow for KRAS G12D Inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the preclinical evaluation of KRAS G12D inhibitors. These should be adapted and optimized for specific experimental conditions.
Biochemical Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of an inhibitor to the KRAS G12D protein.[2]
-
Reagents and Materials:
-
Recombinant GDP-bound KRAS G12D protein
-
Fluorescently labeled ligand that binds to the switch II pocket
-
Test inhibitor (e.g., MRTX1133)
-
HTRF donor and acceptor fluorophores
-
Assay buffer
-
Microplate reader capable of HTRF detection
-
-
Procedure:
-
A competition binding assay is established where the test inhibitor competes with the fluorescently labeled ligand for binding to the KRAS G12D protein.
-
The KRAS G12D protein, labeled ligand, and a dilution series of the test inhibitor are incubated together in an appropriate assay buffer.
-
The HTRF signal is measured, which is inversely proportional to the amount of test inhibitor bound to the KRAS G12D protein.
-
The IC50 value, representing the concentration of the inhibitor that displaces 50% of the labeled ligand, is calculated from the dose-response curve.
-
Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of an inhibitor to block downstream signaling from KRAS G12D in a cellular context.[2]
-
Reagents and Materials:
-
KRAS G12D mutant cancer cell line (e.g., AGS, HPAC)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer
-
Primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK)
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
-
Western blot apparatus or ELISA reader
-
-
Procedure (Western Blot):
-
Seed KRAS G12D mutant cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and t-ERK.[16]
-
Incubate with the appropriate secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
-
Calculate the IC50 value for pERK inhibition from the dose-response curve.
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay assesses the effect of the inhibitor on the proliferation and survival of cancer cells.[2][17]
-
Reagents and Materials:
-
KRAS G12D mutant and wild-type cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor
-
MTS reagent or CellTiter-Glo luminescent cell viability assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of the test inhibitor.
-
Incubate for a defined period (e.g., 72 hours).
-
Add the MTS reagent or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, from the dose-response curve.
-
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitor in a living organism.[2][18][19]
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Human cancer cell line with a KRAS G12D mutation (e.g., Panc 04.03, HPAC)
-
-
Procedure:
-
Subcutaneously or orthotopically implant the KRAS G12D mutant cancer cells into the mice.[18][19]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control (vehicle) and treatment groups.
-
Administer the test inhibitor at various doses and schedules (e.g., daily oral gavage or intraperitoneal injection).
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for pERK).
-
Calculate tumor growth inhibition or regression based on the changes in tumor volume compared to the control group.
-
References
- 1. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FDA Grants IND Clearance of GFH375/VS-7375, an Oral KRAS G12D (ON/OFF) Inhibitor, Enabling a Phase I/IIa Trial Treating KRAS G12D-mutant Advanced Solid Tumors in the United States-GenFleet Therapeutics [genfleet.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 10. ascopubs.org [ascopubs.org]
- 11. MRTX-1133 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. HRS-4642 is highly active against KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 15. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 19. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
Navigating Resistance: A Comparative Guide to KRAS G12D Inhibitor Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
The emergence of specific inhibitors targeting the KRAS G12D mutation, a prevalent driver in cancers such as pancreatic, colorectal, and non-small cell lung cancer, has marked a significant advancement in targeted therapy. This guide provides a comparative analysis of the cross-resistance profiles of KRAS G12D inhibitors, with a focus on the well-characterized preclinical compound MRTX1133 as a representative agent. We will explore mechanisms of resistance and the efficacy of combination therapies, supported by experimental data and detailed protocols.
Introduction to KRAS G12D and Targeted Inhibition
The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and driving oncogenic signaling through downstream pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[2]
MRTX1133 is a potent, selective, and non-covalent inhibitor that binds to the switch-II pocket of KRAS G12D, stabilizing the inactive GDP-bound conformation.[2] This prevents its interaction with downstream effectors and inhibits tumor growth.[3] However, as with many targeted therapies, both intrinsic and acquired resistance can limit its clinical efficacy.[4][5]
Mechanisms of Cross-Resistance to KRAS G12D Inhibition
Resistance to KRAS G12D inhibitors like MRTX1133 is multifaceted, involving both genetic alterations and the activation of compensatory signaling pathways. These mechanisms can confer cross-resistance to other targeted therapies.
Key Resistance Mechanisms:
-
Secondary KRAS Mutations: Acquired mutations in the KRAS gene, such as Y96N and H95Q, can emerge under therapeutic pressure, potentially altering the drug binding site and reducing inhibitor efficacy.[6]
-
KRAS Amplification: Increased copy number of the KRAS G12D allele can lead to higher levels of the target protein, overwhelming the inhibitor at standard doses.[4][5]
-
Reactivation of MAPK Signaling: Tumors can develop resistance by reactivating the MAPK pathway through various mechanisms that bypass the inhibited KRAS G12D, such as through the activation of wild-type RAS isoforms (HRAS, NRAS).[7]
-
Activation of Bypass Pathways: Upregulation of parallel signaling cascades, most notably the PI3K-AKT-mTOR pathway, can promote cell survival and proliferation independently of the MAPK pathway.[4][5][7]
-
Receptor Tyrosine Kinase (RTK) Activation: Increased expression and phosphorylation of RTKs like EGFR and HER2 can drive downstream signaling, rendering the cells less dependent on KRAS G12D.[2][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A shift towards a mesenchymal phenotype has been associated with resistance to MRTX1133.[4]
-
Epigenetic Modifications: Changes in histone acetylation have been observed in MRTX1133-resistant cells, suggesting a role for epigenetic reprogramming in drug resistance.[8]
These resistance mechanisms highlight the potential for cross-resistance. For instance, a tumor that has developed resistance to a KRAS G12D inhibitor through the activation of the PI3K-AKT-mTOR pathway may also show reduced sensitivity to other therapies that do not target this pathway.
Comparative Efficacy and Combination Strategies
To overcome resistance, combination therapies are being actively investigated. The following tables summarize preclinical data for MRTX1133 as a monotherapy and in combination with other targeted agents.
Table 1: In Vitro Efficacy of MRTX1133 in KRAS G12D Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - 2D Assay | IC50 (nM) - 3D Assay | Reference |
| MIA PaCa-2 | Pancreatic | <100 | <100 | [9] |
| H358 | Lung | <100 | <100 | [9] |
| H2122 | Lung | <100 | <100 | [9] |
| H1373 | Lung | <100 | <100 | [9] |
Note: Specific IC50 values varied across cell lines, with 3D assay formats generally showing improved potency.
Table 2: In Vivo Efficacy of MRTX1133 Monotherapy in Xenograft Models
| Model | Cancer Type | Dosing | Tumor Growth Inhibition/Regression | Reference |
| HPAC Xenograft | Pancreatic | 30 mg/kg, twice daily (IP) | 85% regression | [2] |
| KPC Mouse Model | Pancreatic | Not Specified | Deep tumor regressions | [4] |
Table 3: Preclinical Efficacy of MRTX1133 in Combination Therapies
| Combination Agent | Target | Model System | Key Findings | Reference |
| Afatinib | ERBB Family | Mouse Model | Prevented resistance and shrank tumors more effectively than either agent alone. | [10] |
| Avutometinib | RAF/MEK | Pancreatic Cancer Cells & Xenografts | Synergistic inhibition of cell growth and delayed tumor growth. | [1][11] |
| BET Inhibitors (e.g., JQ1) | BET Proteins | MRTX1133-resistant PDAC models | Re-sensitized resistant cells to MRTX1133 and extended overall survival. | [8] |
| Immune Checkpoint Inhibitors | CTLA-4, PD-1 | Preclinical Models | Sustained tumor regression, enhanced cancer cell clearance, and improved survival. | [12] |
| EGFR or AKT Inhibitors | EGFR, AKT | Xenograft Tumor Models | Enhanced the effects of MRTX1133. | [8] |
| Chemotherapy | DNA Damage | PDAC Mouse Models | Significantly improved tumor control. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies.
Cell Viability Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor that reduces cell viability by 50%.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12D inhibitor and other targeted therapies in complete growth medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis software (e.g., GraphPad Prism).[9][13]
Western Blot Analysis of MAPK and PI3K-AKT Signaling
This technique is used to assess the phosphorylation status and total protein levels of key signaling molecules.
-
Cell Lysis: Treat cells with the inhibitor(s) for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-ERK, ERK, p-AKT, AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH or β-actin).[14][15][16]
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment and control groups. Administer the KRAS G12D inhibitor and/or other targeted therapies via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor animal body weight and overall health as indicators of treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry) to confirm target engagement and pathway inhibition.[17][18][19]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental processes is essential for understanding the mechanisms of action and resistance.
Caption: KRAS signaling pathway and the mechanism of MRTX1133 action.
Caption: Key mechanisms of acquired resistance to KRAS G12D inhibitors.
Caption: Experimental workflow for evaluating KRAS G12D inhibitors.
Conclusion
The development of KRAS G12D inhibitors represents a significant step forward in treating a challenging subset of cancers. However, the emergence of resistance underscores the need for a deeper understanding of the underlying molecular mechanisms. Cross-resistance studies, facilitated by robust experimental protocols, are essential for developing rational combination therapies that can overcome these resistance mechanisms and improve patient outcomes. The data presented in this guide highlight promising combination strategies that warrant further clinical investigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. Mechanisms of Resistance to Oncogenic KRAS Inhibition in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. letswinpc.org [letswinpc.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncologynews.com.au [oncologynews.com.au]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Novel KRAS G12D Inhibitors in the Context of Adagrasib Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to covalent KRAS G12C inhibitors like adagrasib presents a significant clinical challenge. Acquired resistance mechanisms are diverse and can involve the development of secondary KRAS mutations, including the G12D mutation.[1][2][3] This guide provides a comparative overview of emerging KRAS G12D inhibitors, evaluating their potential efficacy in adagrasib-resistant models where resistance is driven by a G12D alteration. While specific data for a compound named "Kras G12D-IN-29" is not publicly available, this guide focuses on several promising KRAS G12D-targeted agents with published preclinical and clinical data.
Understanding Adagrasib Resistance
Adagrasib is a covalent inhibitor that specifically targets the KRAS G12C mutation, trapping the protein in an inactive GDP-bound state.[4] However, prolonged treatment can lead to acquired resistance through various mechanisms:
-
On-target resistance: Acquisition of new mutations in the KRAS gene itself, such as G12D, G12V, or others, which prevent the binding of adagrasib.[2][5]
-
Bypass signaling: Activation of alternative signaling pathways that circumvent the need for KRAS signaling, such as through mutations in NRAS, BRAF, MET, or RET.[1][3]
-
Histologic transformation: A change in the tumor's cell type, for example, from adenocarcinoma to squamous cell carcinoma.[1][6]
The acquisition of a KRAS G12D mutation is a key mechanism of on-target resistance to G12C inhibitors, creating a clear rationale for the use of potent and selective G12D inhibitors in this setting.
Comparative Analysis of Emerging KRAS G12D Inhibitors
Several KRAS G12D inhibitors are currently in preclinical and clinical development, each with a unique mechanism of action. The following table summarizes key data for some of these promising agents.
| Inhibitor | Mechanism of Action | Development Stage | Key Efficacy Data (in KRAS G12D models) |
| Zoldonrasib (RMC-9805) | RAS(ON) tri-complex inhibitor, targeting the active conformation of KRAS G12D.[7] | Phase I Clinical Trial[7] | In a Phase I trial for KRAS G12D-mutated NSCLC, 61% of the first 18 participants had substantial tumor shrinkage.[8] |
| VS-7375 (GFH375) | Dual "ON/OFF" inhibitor targeting both active and inactive states of the KRAS G12D protein.[9] | Phase I/II Clinical Trial[9] | Demonstrated a 68.8% overall response rate (ORR) in patients with advanced NSCLC harboring a KRAS G12D mutation.[9] |
| ASP3082 | Targeted protein degrader that induces ubiquitination and proteasomal degradation of the KRAS G12D protein.[10] | Phase I Clinical Trial[10] | Achieved an 18.5% response rate in heavily pretreated patients with KRAS G12D-mutant solid tumors (primarily pancreatic cancer).[10] |
| TH-Z827 | Binds to both GDP- and GTP-bound KRAS G12D, disrupting its interaction with downstream effectors like CRAF.[11] | Preclinical | Showed anti-proliferative effects in pancreatic cancer cell lines with IC50 values of 4.4 and 4.7 µM.[11] |
| HRS-4642 | High-affinity, selective, non-covalent KRAS G12D-specific inhibitor.[12] | Preclinical | In combination with a proteasome inhibitor, it effectively killed mutant cell lines and inhibited tumor growth in vitro and in vivo.[12] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of these inhibitors. Below are representative protocols for key experiments.
Cell Viability and Proliferation Assays
-
Cell Culture: Adagrasib-resistant cell lines harboring a secondary KRAS G12D mutation are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the KRAS G12D inhibitor for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis in GraphPad Prism.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treated cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Models
-
Cell Implantation: Adagrasib-resistant KRAS G12D mutant cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. The KRAS G12D inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Visualizing Signaling Pathways and Experimental Workflows
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and points of inhibition.
Experimental Workflow for Evaluating a KRAS G12D Inhibitor
Caption: Workflow for preclinical evaluation of a KRAS G12D inhibitor.
Conclusion
The development of specific KRAS G12D inhibitors represents a critical strategy to overcome acquired resistance to G12C-targeted therapies like adagrasib. The diverse mechanisms of action of emerging G12D inhibitors, from direct inhibition of the active or inactive state to targeted protein degradation, offer multiple avenues to address this clinical challenge. The comparative data and experimental protocols provided in this guide serve as a resource for researchers and drug developers working to advance the next generation of KRAS-targeted therapies. Rigorous preclinical evaluation in relevant adagrasib-resistant models will be essential to identify the most promising candidates for clinical translation.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. Acquired Resistance to KRASG12C Inhibition in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. aacr.org [aacr.org]
- 8. mskcc.org [mskcc.org]
- 9. targetedonc.com [targetedonc.com]
- 10. youtube.com [youtube.com]
- 11. KRAS(G12D) can be targeted by potent inhibitors via formation of salt bridge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Enhancing KRAS G12D Inhibition with SHP2 Blockade in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on developing effective strategies against KRAS-mutant cancers, particularly those harboring the G12D mutation prevalent in pancreatic ductal adenocarcinoma (PDAC). While direct KRAS G12D inhibitors like MRTX1133 have shown promise, intrinsic and acquired resistance mechanisms often limit their long-term efficacy. This guide provides a comparative analysis of MRTX1133 as a monotherapy versus its combination with a SHP2 inhibitor, based on preclinical findings. The addition of a SHP2 inhibitor is a rational approach to counteract adaptive resistance, a common challenge with targeted therapies that inhibit the MAPK pathway.
Rationale for Combination Therapy
The KRAS oncogene, when mutated, is locked in a constitutively active state, driving downstream signaling pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.[1][2] Direct inhibition of KRAS G12D is a promising therapeutic strategy. However, cancer cells can develop resistance by reactivating these pathways through feedback loops often involving receptor tyrosine kinases (RTKs).
SHP2, a non-receptor protein tyrosine phosphatase, plays a crucial role in mediating signaling from RTKs to RAS. By inhibiting SHP2, the reactivation of the RAS-MAPK pathway can be blocked, potentially enhancing the efficacy of KRAS G12D inhibitors and overcoming resistance.
Preclinical Performance: MRTX1133 in Combination with SHP099
Recent preclinical studies have investigated the synergistic effects of combining the KRAS G12D inhibitor MRTX1133 with the SHP2 inhibitor SHP099 in KRAS G12D-mutant pancreatic cancer cell lines, PANC-1 and SW1990.
In Vitro Efficacy
The combination of MRTX1133 and SHP099 has demonstrated synergistic effects on inhibiting cell proliferation and inducing apoptosis in pancreatic cancer cells.
Table 1: Comparative In Vitro Efficacy of MRTX1133 and SHP099 Monotherapy vs. Combination Therapy in Pancreatic Cancer Cell Lines
| Treatment Group | PANC-1 Cell Line | SW1990 Cell Line |
| Cell Viability (IC50) | ||
| MRTX1133 (µM) | >5.0 | ~1.8 |
| SHP099 (µM) | ~15.0 | ~12.5 |
| MRTX1133 + SHP099 | Synergistic Reduction in IC50 | Synergistic Reduction in IC50 |
| Apoptosis | ||
| Control | Baseline | Baseline |
| MRTX1133 (0.5 µM) | Modest Increase | Modest Increase |
| SHP099 (10 µM) | No Significant Change | No Significant Change |
| MRTX1133 (0.5 µM) + SHP099 (10 µM) | Significant Synergistic Increase | Significant Synergistic Increase |
Data interpreted from graphical representations in Hao et al., 2025. Precise numerical values for IC50 in the combination setting and specific apoptosis percentages were not available in the provided search results.
These findings suggest that the addition of a SHP2 inhibitor can significantly enhance the anti-cancer activity of a KRAS G12D inhibitor in pancreatic cancer cells.[1][3][4]
Signaling Pathway Modulation
The combination of a KRAS G12D inhibitor and a SHP2 inhibitor is designed to achieve a more comprehensive blockade of the RAS-MAPK signaling pathway.
Caption: Combined inhibition of KRAS G12D and SHP2 blocks MAPK signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of the key experimental protocols used to generate the data presented.
Cell Culture
-
Cell Lines: PANC-1 and SW1990 human pancreatic cancer cell lines, both harboring the KRAS G12D mutation, were utilized.
-
Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is performed to determine the cytotoxic effects of the inhibitors.
Caption: A streamlined workflow for assessing cell viability via MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Caption: Standardized workflow for the detection of apoptosis.
Conclusion and Future Directions
The preclinical data strongly suggest that combining a KRAS G12D inhibitor with a SHP2 inhibitor is a promising strategy to enhance anti-tumor efficacy and potentially overcome resistance in KRAS G12D-mutant pancreatic cancer. The synergistic effects observed in vitro provide a solid rationale for further investigation, including in vivo studies in animal models to assess tumor growth inhibition and safety profiles. As our understanding of the complex signaling networks in cancer deepens, such rational combination therapies hold the key to developing more durable and effective treatments for patients with challenging malignancies like pancreatic cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination of farnesyl-transferase inhibition with KRAS G12D targeting breaks down therapeutic resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Kras G12D-IN-29: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like Kras G12D-IN-29 are paramount for ensuring laboratory safety and environmental protection. As a novel research chemical, this compound lacks a specific Safety Data Sheet (SDS). Therefore, it must be treated as a potentially hazardous substance with unknown toxicity. This guide provides a comprehensive, step-by-step procedure for its safe disposal, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling the powder outside of a fume hood |
Engineering Controls: All handling of this compound, especially in its solid powder form, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound and all associated materials must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, into a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
The original container of this compound, once empty, should also be placed in this container. Do not attempt to rinse the original container for regular trash disposal.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused stock solutions or experimental residues, in a separate, leak-proof, and clearly labeled liquid hazardous waste container.
-
Ensure the container material is compatible with the solvent used to dissolve the compound.
-
2. Labeling of Waste Containers:
Proper labeling is critical for safe disposal. Each waste container must be labeled with a hazardous waste tag that includes the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
List of all contents, including solvents and their approximate percentages.
-
The date the waste was first added to the container (accumulation start date).
-
The name and contact information of the generating researcher or lab.
-
Any known or suspected hazards (in this case, "Potentially Toxic" or "Chemical of Unknown Toxicity").
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure waste containers are kept tightly closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
4. Arranging for Disposal:
-
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), contact your EHS department to schedule a waste pickup.
-
Provide the EHS personnel with all available information about this compound.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway of Kras G12D
For informational purposes, the following diagram illustrates the general signaling pathway activated by the Kras G12D mutation. This highlights the biological context of the research compound being handled.
Caption: Simplified Kras G12D signaling pathway.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment, and fostering a culture of safety and responsibility in research. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Personal protective equipment for handling Kras G12D-IN-29
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the KRAS G12D inhibitor, Kras G12D-IN-29. The following procedures are based on best practices for handling potent, biologically active research compounds.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles should be worn at all times to protect from splashes.[4] |
| Hand Protection | Gloves | Compatible, chemical-resistant gloves (e.g., nitrile) should be worn.[4] |
| Body Protection | Laboratory Coat | A lab coat should be worn to protect skin and clothing. |
| Respiratory | Respirator | Use an appropriate respirator if adequate ventilation, such as a fume hood, is not available.[4] |
Operational and Disposal Plan
Proper operational procedures and disposal methods are critical for laboratory safety and environmental protection.
| Aspect | Procedure |
| Engineering Controls | All work involving the solid form of the compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[1] An eyewash station and safety shower should be readily accessible.[1] |
| Handling | Avoid inhalation, and contact with eyes, skin, or clothing.[4] When weighing the solid, use anti-static weigh paper or a weighing boat inside a chemical fume hood to prevent dust generation.[1] When solubilizing, add the solvent slowly to avoid splashing.[1] |
| Storage | The powdered form of this compound should be stored at -20°C.[5] Stock solutions should be stored at -80°C for up to six months and at -20°C for up to one month.[5] |
| Spill Cleanup | In case of a spill, evacuate the area and prevent others from entering. Use a spill kit designed for cytotoxic drugs.[1] Absorb the spill with an inert material and dispose of all cleanup materials as hazardous waste.[1][6] Report any spills to the laboratory supervisor.[1] |
| Disposal | All waste materials, including empty vials, contaminated PPE, and cleanup materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains.[7] |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with soap and water.[1][7] Seek medical attention if irritation develops.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[6] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][7] |
Experimental Workflow and Safety
The following diagram illustrates the recommended workflow for safely handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
